Product packaging for Tris-biphenyl triazine(Cat. No.:CAS No. 31274-51-8)

Tris-biphenyl triazine

Cat. No.: B1589325
CAS No.: 31274-51-8
M. Wt: 537.6 g/mol
InChI Key: CENPSTJGQOQKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tris-biphenyl triazine is a useful research compound. Its molecular formula is C39H27N3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H27N3 B1589325 Tris-biphenyl triazine CAS No. 31274-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185197
Record name Tris-biphenyl triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31274-51-8
Record name 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31274-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris-biphenyl triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-biphenyl triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS-BIPHENYL TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Tris-biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of Tris-biphenyl Triazine

This guide provides an in-depth exploration of the primary synthetic routes to this compound, a molecule of significant interest in materials science. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to elucidate the underlying mechanistic principles and the rationale governing experimental design. We will dissect the core chemical transformations, offering field-proven insights into achieving efficient and reliable synthesis.

The 1,3,5-triazine core is a foundational heterocyclic scaffold known for its exceptional thermal and chemical stability. When symmetrically substituted with biphenyl moieties, the resulting molecule, 2,4,6-tris(biphenyl-yl)-1,3,5-triazine, exhibits unique electronic properties. Its inherent electron-deficient nature makes it a critical component in advanced electronic applications.[1]

Specifically, this compound and its derivatives are extensively utilized as high-performance materials in Organic Light-Emitting Diodes (OLEDs).[2][3] They function effectively as electron-transporting materials (ETMs) and host materials for phosphorescent emitters, facilitating balanced charge carrier injection and recombination, which directly translates to higher device efficiency, brightness, and operational lifetime.[1][4] Understanding the synthesis of this molecular architecture is therefore paramount for the continued innovation of next-generation organic electronics.

This guide will focus on the two most prevalent and mechanistically distinct strategies for its synthesis:

  • Nucleophilic Substitution: Building the molecule by attaching biphenyl groups to a pre-existing triazine core (cyanuric chloride).

  • Cyclotrimerization: Constructing the triazine ring from biphenyl-containing precursors (biphenyl nitrile).

Pathway I: Nucleophilic Substitution on a Cyanuric Chloride Scaffold

This is arguably the most versatile and widely adopted method for synthesizing asymmetrically and symmetrically substituted triazines. The strategy leverages the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as an electrophilic core. The three chlorine atoms can be sequentially replaced by nucleophiles. The reactivity of the remaining C-Cl bonds decreases with each substitution, allowing for controlled, stepwise synthesis.[5]

Mechanistic Principles

The core transformation is a series of nucleophilic aromatic substitution (SNAr) reactions. To synthesize this compound, a potent biphenyl nucleophile is required. This is typically achieved by forming an organometallic species—either a Grignard reagent (biphenylmagnesium bromide) or an organolithium reagent (biphenyllithium)—from a corresponding bromobiphenyl precursor.

Step 1: Formation of the Biphenyl Nucleophile. The process begins with the generation of the biphenyl carbanion equivalent. Using an organolithium route as an example, 3-bromobiphenyl reacts with n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF). This lithium-halogen exchange is performed at cryogenic temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium species.[6]

Causality: The inert atmosphere (argon or nitrogen) is critical to prevent the organometallic reagent from reacting with atmospheric oxygen and moisture, which would quench it immediately. The low temperature ensures kinetic control and minimizes decomposition or reaction with the solvent.

Step 2: Nucleophilic Attack on the Triazine Ring. The generated biphenyllithium is a powerful nucleophile that attacks the electron-deficient carbon atoms of the cyanuric chloride ring. The attack is followed by the elimination of a chloride ion, resulting in the formation of a new carbon-carbon bond.

Step 3: Iterative Substitution. The reaction is driven to completion by using at least three equivalents of the biphenyl nucleophile, ensuring that all three chlorine atoms on the triazine ring are displaced to yield the final, symmetrically substituted 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine.[6]

Visualization: Nucleophilic Substitution Workflow

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 3-Bromobiphenyl I1 3-Biphenyllithium (Nucleophile) R1->I1 + n-BuLi Anhydrous THF, -78°C R2 n-Butyllithium (n-BuLi) R3 Cyanuric Chloride I2 Mono/Di-substituted Triazine R3->I2 Nucleophilic Attack (SNAr) 0°C to RT I1->I2 Nucleophilic Attack (SNAr) 0°C to RT P1 This compound I2->P1 Iterative Substitution (3 eq. Nucleophile)

Caption: Workflow for this compound synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

This protocol is adapted from established literature procedures.[6]

Materials:

  • 3-Bromobiphenyl

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Methanol

  • Standard Schlenk line apparatus and argon/nitrogen source

Procedure:

  • Nucleophile Preparation:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve 3-bromobiphenyl (3.3 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (3.3 eq.) dropwise via syringe. Maintain the temperature at -78 °C.

    • Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithiated species.

  • Reaction with Cyanuric Chloride:

    • In a separate flame-dried Schlenk flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous toluene under argon.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly transfer the freshly prepared 3-biphenyllithium solution into the cyanuric chloride solution via cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding methanol to the stirred mixture at 0 °C.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude solid in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/DCM gradient) to isolate the pure this compound. Further purification can be achieved by recrystallization from a toluene/hexane mixture.

Pathway II: Acid-Catalyzed Cyclotrimerization of Nitriles

This pathway represents a more convergent and atom-economical approach to symmetrical 1,3,5-triazines. The core principle involves the [3+3] cyclization of three identical nitrile molecules (in this case, 3-biphenylcarbonitrile) to form the triazine ring. The reaction is typically promoted by strong acids or Lewis acids.

Mechanistic Principles

The reaction proceeds through the formation of a highly reactive nitrilium salt intermediate. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) or Lewis acids are effective catalysts.[7][8][9]

Step 1: Nitrile Activation. The reaction initiates with the protonation or activation of the nitrogen atom of a nitrile molecule by the acid catalyst. This activation makes the nitrile carbon significantly more electrophilic, forming a nitrilium ion.[7][10]

Step 2: Dimerization. A second nitrile molecule then acts as a nucleophile, with its nitrogen lone pair attacking the electrophilic carbon of the nitrilium ion. This forms a dimeric iminium salt intermediate.

Step 3: Trimerization. The process repeats as a third nitrile molecule attacks the newly formed electrophilic center in the dimer, leading to a linear trimeric intermediate.

Step 4: Cyclization and Aromatization. The terminal nitrogen of the trimeric intermediate performs an intramolecular nucleophilic attack on the initial electrophilic carbon, closing the six-membered ring. Subsequent deprotonation and rearrangement lead to the formation of the stable, aromatic 1,3,5-triazine ring.[8]

Causality: The choice of a strong, non-nucleophilic acid like triflic acid is crucial. It must be potent enough to activate the nitrile but must not compete as a nucleophile in the subsequent addition steps. The reaction often requires elevated temperatures to overcome the activation energy for the cyclization step.[10][11]

Visualization: Cyclotrimerization Mechanism

G cluster_reactants Reactants cluster_mechanism Reaction Cascade cluster_product Final Product R1 3-Biphenyl- carbonitrile (3 eq.) I1 Nitrilium Salt (Activated Monomer) R1->I1 Activation R2 Triflic Acid (Catalyst) I2 Dimeric Iminium Intermediate I1->I2 + Nitrile I3 Trimeric Intermediate I2->I3 + Nitrile I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P1 This compound I4->P1 Aromatization

Caption: Mechanism of acid-catalyzed nitrile cyclotrimerization.

General Experimental Protocol: Acid-Catalyzed Cyclotrimerization

This protocol provides a general framework based on published methods for nitrile trimerization.[7][10]

Materials:

  • 3-Biphenylcarbonitrile

  • Triflic acid (TfOH) or Triflic anhydride (Tf₂O)

  • Anhydrous, high-boiling solvent (e.g., toluene, 1,2-dichlorobenzene)

  • Aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-biphenylcarbonitrile (1.0 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add triflic acid (e.g., 0.1-0.5 eq.) dropwise to the stirred solution. An initial exotherm may be observed.

  • Reaction:

    • After the addition, allow the mixture to stir at 0 °C for a designated period (e.g., 1-3 hours) to allow for intermediate formation.[7]

    • Heat the reaction mixture to reflux (temperature dependent on solvent choice) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the reaction mixture by pouring it into a stirred solution of aqueous sodium bicarbonate to neutralize the acid.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between the nucleophilic substitution and cyclotrimerization routes depends on several factors, including precursor availability, desired scale, and tolerance for specific reaction conditions.

FeaturePathway I: Nucleophilic Substitution Pathway II: Cyclotrimerization
Starting Materials 3-Bromobiphenyl, Cyanuric Chloride3-Biphenylcarbonitrile
Key Reagents Organolithium or Grignard reagentsStrong acid catalyst (e.g., TfOH)
Atom Economy Lower; generates lithium/magnesium halide saltsHigher; catalytic process with minimal waste
Versatility High; allows for sequential, different substitutions to create asymmetric triazinesPrimarily suited for symmetric triazines
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrous/inertElevated temperatures (reflux), strong acid
Key Advantages Well-established, reliable, versatile for complex derivativesConvergent, high atom economy, simpler setup
Potential Challenges Handling of pyrophoric organometallics, moisture sensitivityHarsh acidic conditions, precursor synthesis

Conclusion

The synthesis of this compound is a critical process for advancing the field of organic electronics. The two primary mechanistic pathways—nucleophilic substitution on a cyanuric chloride core and acid-catalyzed cyclotrimerization of biphenyl nitrile—offer robust and effective solutions. The substitution method provides exceptional versatility for creating a wide range of derivatives, while the cyclotrimerization route offers an elegant and atom-economical approach for the direct synthesis of the symmetrical target. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed experimental choices, troubleshoot potential issues, and ultimately accelerate the development of novel materials with tailored electronic properties.

References

tris-biphenyl triazine chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of Tris-Biphenyl Triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a high-performance organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and cosmetic formulations.[1][2] Its efficacy and photostability are intrinsically linked to its precise molecular architecture.[3] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this complex molecule. We will delve into the synergistic application of modern analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation. This document is intended to serve as a practical resource for researchers and professionals engaged in the analysis, quality control, and development of products containing this compound.

Introduction: The Significance of Structural Integrity

The molecular structure of this compound, a symmetrical molecule with a central 1,3,5-triazine core bonded to three biphenyl substituents, is the cornerstone of its functionality.[4][5] The extensive π-conjugation across the molecule is responsible for its strong absorption of UVA and UVB radiation.[5][6] Any deviation from the expected structure, such as the presence of isomers, impurities from synthesis, or degradation products, can significantly impact its performance and safety profile. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical component of quality assurance in the cosmetic and pharmaceutical industries.

The primary challenges in the analysis of this compound and its derivatives often stem from their low solubility in common deuterated solvents and the potential for complex NMR spectra due to rotational isomers (rotamers).[7][8] This guide will address these challenges and present a multi-pronged analytical approach to ensure an unambiguous structural assignment.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for developing appropriate analytical methodologies.

PropertyValueSource
IUPAC Name 2,4,6-tris(4-phenylphenyl)-1,3,5-triazine[9]
Synonyms Tinosorb A2B, 2,4,6-Tris(p-biphenylyl)-s-triazine[1][9]
CAS Number 31274-51-8[4]
Molecular Formula C₃₉H₂₇N₃[9][10]
Molecular Weight 537.66 g/mol [9][10]
Appearance White to light yellow crystalline powder[3]
Solubility Insoluble in water, soluble in organic solvents[3]

The Analytical Triad: A Multi-Technique Approach to Elucidation

No single analytical technique can provide a complete structural picture of this compound. A synergistic approach, leveraging the strengths of Mass Spectrometry, Nuclear Magnetic Resonance, and X-ray Crystallography, is paramount for a self-validating and trustworthy elucidation.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis via Nucleophilic Substitution Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Environment) MS->NMR XRay X-Ray Crystallography (3D Structure) NMR->XRay Confirmation Unambiguous Structure Elucidation XRay->Confirmation

A workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): The First Corroboration

Expertise & Experience: Mass spectrometry serves as the initial and most direct method to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule of this size, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable.

Protocol: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent mixture like acetonitrile/tetrahydrofuran (1:4 v/v).[11]

  • Instrumentation: Utilize an ESI-QTOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Analysis:

    • Expected m/z: The theoretical exact mass of C₃₉H₂₇N₃ is 537.2205 Da.[9] The expected m/z for the [M+H]⁺ ion would be approximately 538.2283.

    • Isotopic Pattern: Analyze the isotopic distribution pattern and compare it with the theoretical pattern for C₃₉H₂₇N₃. This provides a high degree of confidence in the elemental formula.

Trustworthiness: The combination of an accurate mass measurement (typically within 5 ppm) and a matching isotopic pattern provides a robust validation of the elemental composition, effectively ruling out many potential impurities or alternative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, and 2D NMR techniques can resolve ambiguities. The key challenge is often the compound's low solubility.

Causality Behind Experimental Choices: The choice of solvent is critical. Due to low solubility, heated probes and more aggressive deuterated solvents like DMSO-d₆, or even the use of trifluoroacetic acid (TFA) as a co-solvent to disrupt intermolecular interactions and improve solubility, may be necessary.[7]

Simplified structure of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Gentle heating may be required to achieve the desired concentration.

  • ¹H NMR Analysis:

    • Expected Signals: Due to the molecule's C₃ symmetry, the proton spectrum is simpler than the total number of protons would suggest. Expect a series of multiplets in the aromatic region (typically 7.0-9.0 ppm).

    • Interpretation: The integration of the signals should correspond to the 27 protons of the three biphenyl groups. The splitting patterns (doublets, triplets, etc.) will correspond to the coupling between adjacent protons on the phenyl rings.

  • ¹³C NMR Analysis:

    • Expected Signals: Again, due to symmetry, fewer than 39 carbon signals will be observed. The triazine carbons are highly deshielded and will appear downfield (often >160 ppm).[8] The numerous aromatic carbons of the biphenyl groups will appear in the typical 120-140 ppm range.

    • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

Trustworthiness: While ¹H and ¹³C NMR provide strong evidence for the presence of the biphenyl and triazine moieties, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unequivocal proof of connectivity. A COSY spectrum will show correlations between coupled protons on the same phenyl ring, while an HSQC spectrum will link each proton to its directly attached carbon atom.[7]

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing an unambiguous 3D map of the molecule's atomic arrangement in the solid state.[12] The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent system, or slow cooling of a saturated solution, are common techniques to try.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise bond lengths, bond angles, and overall conformation of the molecule.

Trustworthiness: An X-ray crystal structure provides the highest level of confidence in the structural assignment. It can reveal subtle conformational details, such as the twist angle between the phenyl rings of the biphenyl groups and their orientation relative to the central triazine ring, which can influence the material's bulk properties.[5]

Synthesis Pathway: Context for Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could complicate structural analysis. The most common synthetic route involves the trimerization of 4-phenylbenzonitrile or the nucleophilic substitution of cyanuric chloride with a biphenyl Grignard or organolithium reagent.[13][14]

A Common Synthetic Approach:

  • Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Reagent: A Grignard reagent derived from 4-bromobiphenyl.

  • Reaction: Sequential nucleophilic substitution of the three chlorine atoms on the triazine ring with the biphenyl group.[15]

Potential impurities could include partially substituted triazines (mono- or di-substituted) or products from side reactions of the Grignard reagent. The analytical techniques described above are well-suited to detect and identify such impurities.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a process of building a robust, evidence-based case. By integrating data from high-resolution mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and, when possible, single-crystal X-ray diffraction, a self-validating system is created. Each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach is essential for ensuring the quality, efficacy, and safety of this important UV-filtering agent in its various applications.

References

An In-depth Technical Guide to Tris-biphenyl triazine (CAS 31274-51-8): From Photoprotection to Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tris-biphenyl triazine (CAS 31274-51-8), a molecule of significant interest in both industrial and academic research. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis, mechanisms of action, and diverse applications of this versatile triazine derivative. We will explore its well-established role as a photostable UV filter and venture into its emerging potential in medicinal chemistry and organic electronics, grounded in the broader context of the rich pharmacology of the triazine scaffold.

Molecular Profile and Physicochemical Properties

This compound, systematically named 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a large, aromatic molecule characterized by a central 1,3,5-triazine ring symmetrically substituted with three biphenyl groups.[1] This structure imparts a unique combination of thermal stability, hydrophobicity, and electronic properties.

PropertyValueSource(s)
CAS Number 31274-51-8[1]
Molecular Formula C₃₉H₂₇N₃[1]
Molecular Weight 537.66 g/mol [1][2]
Appearance White solid[1][2]
Melting Point 281.3 °C[1][2]
Water Solubility Insoluble (<0.03 µg/L at 21°C)[2]
Log P (octanol/water) > 5.6[2]
UV Absorption Max (λmax) 310-315 nm (in organic solvents)[3]

The molecule's poor aqueous solubility and high lipophilicity are key determinants of its formulation and biological interaction.[2] It is soluble in some organic solvents like ethanol and dioxane, which is pertinent for analytical characterization and certain synthesis protocols.[3]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. This process involves the sequential substitution of the chlorine atoms on a cyanuric chloride core with a biphenyl nucleophile.

Conceptual Synthesis Workflow

The synthesis can be visualized as a three-step process where each chlorine atom on the triazine ring is replaced by a biphenyl group.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Cyanuric_Chloride Cyanuric Chloride Step1 First Substitution Cyanuric_Chloride->Step1 Biphenyl_Derivative Biphenyl Grignard or similar Biphenyl_Derivative->Step1 Step2 Second Substitution Step1->Step2 Mono-substituted intermediate Step3 Third Substitution Step2->Step3 Di-substituted intermediate TBPT This compound Step3->TBPT UVProtection UV Protection Mechanism UV_Radiation UV Radiation TBPT_Molecule Tris-biphenyl triazine UV_Radiation->TBPT_Molecule Absorption Absorption TBPT_Molecule->Absorption Scattering Scattering TBPT_Molecule->Scattering Reflection Reflection TBPT_Molecule->Reflection Skin Skin

References

The Enduring Utility of Tris-Biphenyl Triazine: A Photophysical Deep Dive for Advanced Material and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tris-biphenyl triazine core, a C3-symmetric architecture, represents a cornerstone in modern materials science and pharmaceutical development. Its inherent electronic properties, characterized by an electron-deficient triazine center coupled with tunable, peripheral biphenyl functionalities, have established it as a versatile scaffold. This technical guide provides an in-depth exploration of the photophysical properties of this compound derivatives, with a particular focus on 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) for organic electronics and its 4-substituted isomer, a key component in advanced sunscreen formulations (Tinosorb A2B). We will dissect the fundamental principles governing its synthesis, electronic structure, and excited-state dynamics, offering both theoretical insights and practical, field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical attributes of this remarkable molecule.

Introduction: A Tale of Two Isomers

The this compound framework is a testament to the power of molecular design. By subtly altering the linkage of the biphenyl groups to the central 1,3,5-triazine ring, two molecules with vastly different, yet equally important, applications emerge.

  • 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T): In the realm of organic electronics, the meta-linked T2T has garnered significant attention as a high-performance electron transport material (ETM) and host for phosphorescent organic light-emitting diodes (OLEDs).[1][2] Its structure is meticulously designed to limit π-conjugation, resulting in a desirably high triplet energy, a crucial factor for efficient energy transfer in phosphorescent devices.[1][3]

  • 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine (Tinosorb A2B): The para-linked isomer, commercially known as Tinosorb A2B, is a highly effective broad-spectrum ultraviolet (UV) filter.[4] Its extended conjugation allows for strong absorption in the UVB (280-320 nm) and UVA2 (320-340 nm) regions, making it a valuable component in modern sunscreens for preventing photodamage to the skin.[4][5] Its exceptional photostability further enhances its utility in this demanding application.[6]

This guide will delve into the photophysical characteristics that underpin these applications, providing a comprehensive understanding of the structure-property relationships at play.

Synthesis and Molecular Architecture

The construction of the this compound scaffold is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to these C3-symmetric molecules.

Synthetic Strategy: The Suzuki-Miyaura Approach

The general synthetic pathway involves the reaction of a tri-halogenated 1,3,5-triazine, typically 2,4,6-trichlorotriazine (cyanuric chloride) or its brominated analogue, with the corresponding biphenylboronic acid in the presence of a palladium catalyst and a base.[7][8][9] The choice of starting materials dictates the final substitution pattern (meta or para).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,4,6-Trichloro-1,3,5-triazine F This compound A->F B Biphenylboronic Acid (meta- or para-) B->F C Pd(PPh3)4 Catalyst C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Caption: General synthetic scheme for this compound via Suzuki coupling.

Experimental Protocol: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions to form tri-substituted triazines.[7]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • 3-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene, Ethanol, and Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 2,4,6-trichloro-1,3,5-triazine (1.0 eq), 3-biphenylboronic acid (3.3 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate. The ratio of organic to aqueous phase should be approximately 2:1.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine as a white solid.

Electronic and Photophysical Properties

The utility of this compound derivatives stems from their distinct electronic structure, which governs their interaction with light. The electron-deficient triazine core acts as an acceptor, while the biphenyl moieties serve as donor units.

Ground-State Properties and UV-Visible Absorption

The absorption spectra of tris-biphenyl triazines are dominated by π-π* electronic transitions. The specific absorption maxima and molar extinction coefficients are dependent on the substitution pattern and the solvent environment.

Compoundλmax (nm) (in DCM)HOMO (eV)LUMO (eV)Triplet Energy (T1) (eV)Reference(s)
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)270-6.5-3.02.80[2]

Note: HOMO/LUMO values are often determined by cyclic voltammetry and can vary slightly depending on the experimental conditions.

For Tinosorb A2B , which is used as a particulate dispersion in aqueous formulations, the absorption spectrum is broadened and exhibits a shoulder at longer wavelengths (around 340 nm) due to intermolecular π-π stacking interactions within the nanoparticles. This broad absorption, covering both UVB and UVA2 regions, is critical to its function as a sunscreen.

Excited-State Deactivation Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S1). From here, it can relax back to the ground state (S0) through several competing pathways:

  • Fluorescence: Radiative decay from S1 to S0, emitting a photon. T2T exhibits fluorescence with an emission maximum at 380 nm in dichloromethane.[2]

  • Internal Conversion (IC): Non-radiative decay from S1 to S0.

  • Intersystem Crossing (ISC): A spin-forbidden transition from the singlet excited state (S1) to a triplet excited state (T1).

The high triplet energy of T2T (2.80 eV) is a direct consequence of the meta-linkage, which restricts the electronic communication between the biphenyl arms and the triazine core, thus preventing a significant lowering of the excited state energies.[1][3] This high triplet energy is essential for its application as a host material in phosphorescent OLEDs, as it allows for efficient energy transfer to the phosphorescent guest emitter.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S1 S1 S0 S0 S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T1 S1->T1 Intersystem Crossing (ISC) S0->S1 Absorption T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the principal photophysical pathways.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following section outlines the key experimental workflows.

UV-Visible and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and to calculate the fluorescence quantum yield.

Protocol:

  • Sample Preparation: Prepare dilute solutions (micromolar concentration) of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane).

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

    Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Spectroscopy

Objective: To investigate the dynamics of the excited states, including fluorescence and phosphorescence lifetimes.

Protocol for Time-Correlated Single Photon Counting (TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed laser source (e.g., a picosecond diode laser), a sample holder, a monochromator, a fast photodetector (e.g., a photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve can be fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Protocol for Phosphorescence Lifetime Measurement:

  • Sample Preparation: The sample is typically dissolved in a rigid matrix (e.g., a frozen solvent at 77 K) to minimize non-radiative decay pathways and enhance phosphorescence.

  • Instrumentation: A pulsed light source (e.g., a xenon flash lamp or a pulsed laser) is used for excitation. The emission is detected using a time-gated detector that can be turned on after the short-lived fluorescence has decayed, allowing for the specific measurement of the longer-lived phosphorescence.

  • Data Analysis: The phosphorescence decay is recorded over time and fitted to an exponential function to determine the phosphorescence lifetime.

Conclusion and Future Outlook

This compound is a molecule of significant scientific and commercial interest, with its isomeric forms playing crucial roles in both organic electronics and personal care products. The photophysical properties of these compounds are finely tuned by their molecular architecture, demonstrating a clear and powerful example of structure-property relationships. For researchers, a deep understanding of these properties is paramount for the rational design of next-generation materials. Future work in this area will likely focus on the development of novel derivatives with enhanced functionalities, such as thermally activated delayed fluorescence (TADF) for more efficient OLEDs, and the exploration of their potential in other applications, including sensing and photocatalysis. The robust and versatile nature of the this compound core ensures its continued relevance in the advancement of science and technology.

References

An In-depth Technical Guide to the Determination of Tris-Biphenyl Triazine Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of tris-biphenyl triazine, a compound of significant interest in cosmetic science and materials research.[1][2][] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific rigor and data integrity.

Introduction: The Significance of Quantum Yield for this compound

This compound is a novel and highly efficient ultraviolet (UV) filter, notable for its exceptional photostability and broad-spectrum protection, particularly in the UVB and UVA2 regions.[1][2] Its primary function is to absorb harmful UV radiation and dissipate the energy safely. While its primary application is not fluorescence, understanding its photophysical properties, including fluorescence quantum yield, is crucial. The quantum yield, defined as the ratio of photons emitted to photons absorbed, provides critical insight into the deactivation pathways of the excited state.[4][5][6] A low quantum yield suggests that the absorbed energy is primarily dissipated through non-radiative pathways (e.g., as heat), which is a desirable characteristic for a photoprotective agent, indicating its stability and efficiency in preventing photochemical damage.

Theoretical Foundations: Understanding Fluorescence Quantum Yield

Fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined by the ratio of the rate constant of radiative decay (fluorescence, kf) to the sum of all decay rate constants (radiative and non-radiative, knr).[4]

Φf = kf / (kf + Σknr)

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the quantum yield.[4] The value of Φf ranges from 0 to 1 (or 0% to 100%).[4] A compound with a Φf of 1.0 is a perfect fluorophore, where every absorbed photon results in an emitted photon. Conversely, a low Φf, as expected for a UV filter like this compound, indicates that non-radiative pathways dominate the relaxation of the excited state.

The determination of Φf can be performed through absolute methods, which require specialized instrumentation like an integrating sphere, or more commonly, through relative methods.[5][7] This guide will focus on the widely accessible and reliable relative method.

Methodology: Relative Quantum Yield Determination

The relative method involves comparing the fluorescence properties of the sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[8][9] The underlying principle is that if the sample and standard solutions have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[8]

The relative quantum yield (Φx) is then calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ax / Ast) * (ηx² / ηst²)

Where:

  • Φ is the quantum yield.

  • F is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.[5][10]

Selection of a Quantum Yield Standard

The choice of a suitable standard is critical for an accurate measurement and should be guided by several criteria as recommended by IUPAC.[11]

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the this compound to allow for excitation at the same wavelength.[12]

  • Known and Stable Quantum Yield: The standard must have a precisely determined and stable Φf value that is not highly sensitive to environmental conditions like temperature.[4] Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a reliable standard for the UV region.[4]

  • Solubility: The standard should be soluble in the same solvent as the sample to ensure a consistent environment.

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, incorporating checks to minimize common errors.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission channel

  • 1 cm path length quartz cuvettes (matched set for absorbance and fluorescence)

  • Spectroscopic grade solvents (e.g., ethanol, dioxane)[13]

  • This compound

  • Quantum Yield Standard (e.g., Quinine Sulfate)

  • Volumetric flasks and precision pipettes

Workflow:

  • Solvent Selection and Preparation:

    • Choose a spectroscopic grade solvent in which both this compound and the standard are soluble and stable. Note that solvent polarity can significantly influence quantum yield.[14][15][16][17]

    • Prepare a stock solution of the chosen standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or 0.1M HClO₄).[4]

    • Prepare a stock solution of this compound in the same solvent.

  • Preparation of Dilution Series:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample.

    • Causality: The purpose of a dilution series is to work within a linear response range and to use the gradient method for calculation, which is more accurate than a single-point measurement.[10][18]

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra for all prepared solutions using the chosen solvent as a blank.

    • Identify the optimal excitation wavelength (λex) where both the standard and sample exhibit sufficient absorbance.

    • Ensure that the absorbance values at λex are kept below 0.1.[8][12][18]

    • Causality: Maintaining absorbance below 0.1 is crucial to mitigate the inner filter effect, where the solution itself reabsorbs emitted fluorescence, leading to an underestimation of the intensity.[19][20][21]

  • Fluorescence Emission Measurements:

    • Set the spectrofluorometer to the chosen λex.

    • Record the fluorescence emission spectrum for each solution of the standard and the sample. Use the pure solvent to record a blank spectrum.

    • Trustworthiness: Maintain identical instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements, including the blank, standard, and sample solutions.[18]

  • Data Processing and Calculation:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

    • Integrate the area under the corrected emission curve for each concentration of the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample series.

    • Determine the slope (gradient, Grad) of the linear fit for both plots.

    • Calculate the quantum yield of this compound using the gradient-based equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) [8]

Visualization of the Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_std Prepare Standard Stock dil_std Create Standard Dilution Series prep_std->dil_std prep_tbt Prepare TBT Stock dil_tbt Create TBT Dilution Series prep_tbt->dil_tbt abs Measure UV-Vis Absorbance (A < 0.1 at λex) dil_std->abs dil_tbt->abs fluo Measure Fluorescence Emission (Identical λex & Settings) abs->fluo integrate Integrate Emission Spectra fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc Calculate Quantum Yield (Φx) gradient->calc G cluster_choices Experimental Choice cluster_rationale Scientific Rationale choice1 Use Dilute Solutions (Absorbance < 0.1) rationale1 Mitigate Inner Filter Effects & Ensure Linearity choice1->rationale1 to prevent re-absorption choice2 Use a Reference Standard rationale2 Cancel Out Instrumental Factors & Provide a Known Reference Point choice2->rationale2 for accurate comparison choice3 Use Spectroscopic Grade Solvents rationale3 Eliminate Fluorescent Impurities choice3->rationale3 to avoid interference choice4 Correct for Solvent Background rationale4 Isolate the Analyte's Signal choice4->rationale4 to ensure accuracy

References

A Technical Guide to Molecular Orbital Calculations of Tris-biphenyl Triazine: From Theoretical Foundations to Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

Tris-biphenyl triazine (TBT), with its unique star-shaped architecture comprising an electron-deficient 1,3,5-triazine core and three electron-rich biphenyl arms, has emerged as a molecule of significant interest in material science and cosmetology.[1][2] Its exceptional photostability and broad-spectrum ultraviolet (UV) absorption have established it as a highly effective UV filter in modern sunscreens, marketed as Tinosorb A2B.[3][4][5] Concurrently, its electronic properties make it a promising candidate for electron-transporting and host materials in Organic Light-Emitting Diodes (OLEDs).[2][6][7] Understanding and predicting the behavior of TBT at a quantum level is paramount for optimizing its current applications and designing next-generation derivatives.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for performing and interpreting molecular orbital (MO) calculations on this compound. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer detailed, validated protocols for computational workflows, and provide expert insights into translating raw data into actionable knowledge. The objective is to empower scientists to leverage computational chemistry as a predictive tool to elucidate electronic structure, rationalize photophysical properties, and guide the rational design of novel functional materials.

The Subject Molecule: An Introduction to this compound (TBT)
1.1 Molecular Structure and Physicochemical Properties

This compound is a large, aromatic organic compound with a well-defined structure that dictates its function.

  • IUPAC Name: 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[1][8]

  • CAS Number: 31274-51-8[8]

  • Molecular Formula: C₃₉H₂₇N₃[1]

  • Molecular Weight: 537.66 g/mol [1][8]

  • Core Structure: The molecule is built upon a planar 1,3,5-triazine ring. This nitrogen-containing heterocycle is inherently electron-deficient due to the high electronegativity of the nitrogen atoms.[1]

  • Substituents: Three biphenyl groups are attached to the carbon atoms (positions 2, 4, and 6) of the triazine core. These extended π-systems are comparatively electron-rich and act as the primary chromophores.[1]

1.2 Scientific and Commercial Significance

The unique electronic interplay between the electron-deficient core and the electron-rich arms gives TBT its valuable properties.

  • As a UV Filter: TBT is a highly efficient, photostable, broad-spectrum UV absorber covering the UVB and UVA2 ranges (approx. 280-340 nm).[3][4] Its mechanism involves absorbing high-energy UV photons, promoting an electron to an excited state, and then dissipating this energy harmlessly as heat, thereby preventing the radiation from damaging the skin.[1] Its high efficacy allows for lower concentrations in sunscreen formulations.[1][5]

  • In Organic Electronics: The electron-deficient triazine core facilitates efficient electron injection and transport, a critical requirement for the electron-transporting layer (ETL) in OLEDs.[2] By tuning the energy levels of the molecule, TBT and its derivatives can be used as host materials for phosphorescent emitters, improving the overall efficiency and operational lifetime of the devices.[2][6]

1.3 The Power of Molecular Orbital Theory for TBT

To rationally design improved TBT derivatives—for example, to shift its absorption spectrum or fine-tune its charge transport capabilities—we must first understand its electronic structure. Molecular orbital calculations serve as a powerful in silico microscope, allowing us to:

  • Visualize Electron Distribution: Identify which parts of the molecule are involved in electronic transitions.

  • Predict Spectroscopic Properties: Calculate the UV-Vis absorption spectrum and compare it with experimental data for validation.

  • Quantify Electronic Parameters: Determine the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are fundamental to understanding reactivity and charge transport.

  • Map Reactivity: Generate molecular electrostatic potential maps to predict how TBT will interact with other molecules.

Theoretical Foundations of Molecular Orbital Calculations

The accuracy of any computational study rests on a solid theoretical framework. For molecules of TBT's size, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.

2.1 The Essence of Density Functional Theory (DFT)

Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density (ρ(r)). The core principle is that the ground-state energy of a molecule is a unique functional of its electron density. This approach significantly reduces computational expense while maintaining high accuracy for a wide range of chemical systems.

2.2 The Role of Functionals and Basis Sets: The "Why" Behind the Choice

The exact form of the energy functional in DFT is unknown and must be approximated. The choice of approximation (the "functional") and the mathematical functions used to describe the orbitals (the "basis set") are critical decisions in any DFT calculation.

  • Functionals: For organic molecules like TBT, hybrid functionals are often the most reliable choice. The B3LYP functional, for instance, combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources.[9][10] This mixing provides a robust description of electronic structure for many organic systems.

  • Basis Sets: A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to build the molecular orbitals.

    • Pople-style basis sets like 6-31G(d) are a common starting point. The "6-31G" part describes how core and valence orbitals are treated, while the "(d)" indicates the addition of polarization functions on heavy atoms. These functions add flexibility to the orbitals, allowing them to distort and more accurately represent chemical bonds, which is crucial for the π-systems in TBT.

    • For higher accuracy, one might use a larger basis set like 6-311++G(d,p) , which offers a more flexible description of valence electrons and adds diffuse functions ("++") to better describe lone pairs and delocalized electrons.[9]

2.3 Probing Excited States with Time-Dependent DFT (TD-DFT)

While DFT is excellent for ground-state properties, it cannot directly calculate the energy of excited states required to simulate a UV-Vis spectrum. For this, we use its extension, Time-Dependent Density Functional Theory (TD-DFT) .[11][12] TD-DFT calculates how the electron density responds to a time-dependent perturbation (like light), allowing for the determination of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a UV-Vis spectrum.

A Practical Workflow for TBT Molecular Orbital Calculations

This section provides a self-validating, step-by-step protocol for conducting a complete computational analysis of TBT using a typical quantum chemistry software package like Gaussian.

3.1 Step 1: Building the Initial Molecular Structure

The starting point is a reasonable 3D cartesian coordinate file (.xyz or .mol) of the TBT molecule. This can be generated using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D). Ensure that the initial bond lengths and angles are sensible to facilitate a smooth optimization.

3.2 Step 2: Ground State Geometry Optimization

The goal is to find the lowest energy conformation of the molecule. This is the most computationally intensive, yet most critical, step.

Experimental Protocol: Geometry Optimization

  • Input File Creation: Prepare a text input file for the calculation software.

  • Route Section (Keyword Line): Specify the method, basis set, and task. A typical line would be: #p B3LYP/6-31G(d) Opt Freq

    • #p: Requests enhanced print output.

    • B3LYP/6-31G(d): Specifies the chosen DFT functional and basis set.[10]

    • Opt: The keyword for geometry optimization.

    • Freq: A crucial keyword that automatically triggers a frequency calculation after the optimization completes successfully. This is a self-validating step.

  • Charge and Multiplicity: For neutral TBT, this will be 0 1 (charge 0, spin multiplicity 1).

  • Execution: Submit the calculation to the computational server.

  • Convergence Check: Monitor the output file to ensure the optimization converges successfully, meeting the software's default criteria for forces and displacements.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial 3D Structure B 2. Define Calculation (B3LYP/6-31G(d) Opt Freq) A->B C 3. Run DFT Calculation B->C D 4. Check for Convergence C->D E 5. Is it Converged? D->E F Converged: Proceed to Frequency Analysis E->F Yes G Not Converged: Adjust Parameters or Initial Geometry E->G No G cluster_orbitals Electronic Transitions occupied Occupied MOs (HOMO, HOMO-1, ...) virtual Virtual MOs (LUMO, LUMO+1, ...) occupied->virtual (Photon Absorption)

References

A Technical Guide to Fundamental Research on Triazine-Based Compounds: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fundamental research underpinning the development of triazine-based compounds as therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will delve into the synthesis, purification, and characterization of these versatile scaffolds, with a focus on the 1,3,5-triazine isomer, and explore their application as targeted anticancer agents, supported by quantitative structure-activity relationship (SAR) data and mechanistic insights.

The Triazine Core: A Privileged Scaffold in Medicinal Chemistry

The term "triazine" refers to a class of six-membered heterocyclic aromatic rings containing three nitrogen atoms. Three constitutional isomers exist: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[1][2] Of these, the symmetrical 1,3,5-triazine, or s-triazine, has garnered significant attention in medicinal chemistry due to its unique properties.[3][4] The s-triazine core is a key pharmacophore in numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][5] Several commercially successful drugs, such as the anticancer agent altretamine and the PI3K/mTOR inhibitor gedatolisib, feature the s-triazine scaffold, underscoring its clinical relevance.[1][3]

The synthetic tractability of the s-triazine core, primarily starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, makes it an attractive platform for combinatorial chemistry and the generation of diverse compound libraries.[6] The three chlorine atoms on the TCT ring can be sequentially substituted with a variety of nucleophiles, allowing for precise control over the final molecular architecture and physicochemical properties of the resulting derivatives.[7]

Synthesis of 1,3,5-Triazine Derivatives: A Stepwise Approach

The cornerstone of synthesizing a diverse library of 1,3,5-triazine derivatives is the sequential nucleophilic substitution of the chlorine atoms on the TCT core. The reactivity of the C-Cl bonds decreases with each substitution, a phenomenon that can be exploited to achieve regioselective synthesis by carefully controlling the reaction temperature.[8]

General Principles of Sequential Nucleophilic Substitution

The substitution of the three chlorine atoms on TCT typically follows a temperature-dependent sequence:

  • First substitution: Occurs at low temperatures, typically 0-5 °C.

  • Second substitution: Requires elevated temperatures, often room temperature.

  • Third substitution: Necessitates heating or reflux to proceed at a reasonable rate.

This differential reactivity allows for the introduction of three different nucleophiles onto the triazine ring in a controlled manner, leading to the creation of highly diverse and complex molecules.[8]

Experimental Protocol: Synthesis of a Disubstituted Amino-Triazine Derivative

This protocol details the synthesis of a disubstituted 1,3,5-triazine derivative, a common intermediate in the development of more complex analogues.

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile

  • Materials: Cyanuric chloride, 4-aminobenzonitrile, potassium carbonate (K₂CO₃), acetone, crushed ice, distilled water.

  • Procedure:

    • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each containing 50 mL of acetone.

    • Cool both solutions to 0 °C in an ice bath.

    • In a round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0 °C.

    • Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride/K₂CO₃ mixture.

    • Maintain the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The temperature must be strictly controlled to prevent disubstitution.[7]

    • Upon completion, pour the reaction mixture into crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold distilled water, and dry to yield the monosubstituted product.[7]

Step 2: Synthesis of a Disubstituted Triazine Derivative

  • Materials: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (from Step 1), a secondary amine (e.g., piperidine or morpholine), K₂CO₃, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the monosubstituted triazine (10 mmol) and the chosen secondary amine (10 mmol) in separate flasks, each containing 50 mL of THF.

    • In a round-bottom flask, add K₂CO₃ (10 mmol) to the solution of the monosubstituted triazine with vigorous stirring at room temperature.

    • Add the solution of the secondary amine dropwise to the stirring mixture.

    • Continue stirring the reaction at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, the product can be isolated by filtration and purified.[7]

Purification of Triazine Compounds

Purification of the synthesized triazine derivatives is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the physical properties of the compound.

  • Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution.[9]

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel). The crude mixture is loaded onto a column packed with the stationary phase and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.[9]

Characterization of Triazine Derivatives: A Multi-Technique Approach

Confirming the structure and purity of the synthesized triazine compounds is a critical step in the research process. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[8][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[11][12]

Analytical Techniques
  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm its empirical formula.[8][12]

  • Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. A broad melting range can indicate the presence of impurities.[11]

The following diagram illustrates a typical workflow for the synthesis and characterization of a 1,3,5-triazine derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) MonoSub Monosubstituted Triazine TCT->MonoSub 0-5 °C Nuc1 Nucleophile 1 (e.g., Amine) Nuc1->MonoSub DiSub Disubstituted Triazine MonoSub->DiSub Room Temp. Nuc2 Nucleophile 2 (e.g., Amine) Nuc2->DiSub Crude Crude Product DiSub->Crude Recryst Recrystallization Crude->Recryst Column Column Chromatography Crude->Column Pure Pure Compound Recryst->Pure Column->Pure FTIR FT-IR Pure->FTIR NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS EA Elemental Analysis Pure->EA Confirmed Confirmed Structure

Caption: A typical workflow for the synthesis, purification, and characterization of a disubstituted 1,3,5-triazine derivative.

Triazine-Based Compounds as Targeted Anticancer Agents

A significant area of research for triazine-based compounds is in the development of targeted anticancer therapies. By modifying the substituents on the triazine core, it is possible to design molecules that selectively inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for drug development.[14] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[3][13] For example, gedatolisib is a dual PI3K/mTOR inhibitor that has shown promise in the treatment of breast cancer.[3]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by triazine-based drugs.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Triazine_PI3K Triazine-based PI3K Inhibitor Triazine_PI3K->PI3K Triazine_mTOR Triazine-based mTOR Inhibitor Triazine_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by triazine-based compounds.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[15][16] Consequently, EGFR is a well-established target for anticancer drug development. A number of 1,3,5-triazine derivatives have been developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[15][17]

Quantitative Structure-Activity Relationship (SAR) of Triazine-Based Inhibitors

The development of potent and selective triazine-based inhibitors relies on a deep understanding of the structure-activity relationship (SAR). By systematically modifying the substituents on the triazine core and evaluating the biological activity of the resulting compounds, researchers can identify key structural features that contribute to potency and selectivity.

The following tables summarize the SAR data for selected triazine-based inhibitors of PI3K/mTOR and EGFR. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: SAR of Triazine-Based PI3K/mTOR Inhibitors

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
Gedatolisib MorpholineMorpholine14.615.4[3]
Compound 4f 4-Bromophenylamino3,5-Dimethyl-1H-pyrazol-1-yl6.64 (PI3K)86.39 (mTOR)[3]
Compound 42 Benzimidazole->200-fold selective for mTOR-[13]

Table 2: SAR of Triazine-Based EGFR Inhibitors

CompoundEGFR IC₅₀ (nM)Cell LineReference
Compound 8 PhenylaminoPhenylamino with F25,900 (wild-type)-[15]
Compound 12 MorpholineAniline36.8-[15]
Compound 14 --2,540-[15]
Compound 4f 4-Bromophenylamino3,5-Dimethyl-1H-pyrazol-1-yl61HCT-116[3]

These data highlight how modifications to the substituents on the triazine ring can significantly impact the inhibitory activity and selectivity of the compounds. For instance, the presence of a morpholine ring is a common feature in many PI3K/mTOR inhibitors.[3] The SAR data provides a rational basis for the design of new, more potent, and selective triazine-based drugs.

Conclusion

Triazine-based compounds, particularly those derived from the 1,3,5-triazine scaffold, represent a versatile and promising platform for the discovery and development of novel therapeutic agents. Their straightforward and highly adaptable synthesis, coupled with their ability to interact with a wide range of biological targets, has led to the identification of numerous potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. The continued exploration of the structure-activity relationships of triazine derivatives, guided by the principles of medicinal chemistry and a deep understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a variety of human diseases.

References

The Emergence of a Multifaceted Molecule: A Technical Guide to Tris-Biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Applications

In the landscape of advanced organic materials, few molecules boast the dual-use success of tris-biphenyl triazine. From the vibrant, high-efficiency displays of organic light-emitting diodes (OLEDs) to the protective shield in high-SPF sunscreens, this star-shaped molecule has carved a niche in two seemingly disparate fields. This technical guide delves into the discovery, synthesis, and characterization of this compound, offering a comprehensive overview for researchers and developers. We will explore the scientific underpinnings of its unique properties and provide detailed experimental protocols that have been pivotal in its development.

The story of this compound is not one of a single, sudden breakthrough but rather an evolution. Its core structure, the 1,3,5-triazine ring, has been a staple in organic chemistry for over a century. However, the specific substitution with three biphenyl groups gave rise to a molecule with a remarkable combination of thermal stability, electron-deficient nature, and a high refractive index, properties that would later be exploited in both organic electronics and photoprotection.

Part 1: The Genesis of this compound - Synthesis and Structural Elucidation

The discovery of this compound is intrinsically linked to the broader exploration of 1,3,5-triazine derivatives as robust building blocks for functional materials. The primary synthetic route to symmetrically substituted triazines, including this compound, relies on the cyclotrimerization of the corresponding nitrile or the nucleophilic substitution of cyanuric chloride.

The Precursor: Cyanuric Chloride and its Versatility

The most common and economically viable starting point for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride. This precursor's reactivity is a cornerstone of its utility; the three chlorine atoms can be sequentially substituted by nucleophiles under controlled temperature conditions. Typically, the first substitution occurs at temperatures around 0°C, the second at room temperature to 40°C, and the final substitution requiring elevated temperatures, often above 100°C. This stepwise reactivity allows for the synthesis of both symmetrical and unsymmetrical triazine derivatives.

Synthetic Pathway to this compound

Two principal strategies have been employed for the synthesis of this compound, differing in the order of the key bond-forming reactions.

Method 1: Cyclotrimerization of a Biphenyl Nitrile

This method involves the acid-catalyzed trimerization of a biphenyl nitrile. For instance, the synthesis of 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine can be achieved through the cyclotrimerization of 4-biphenylcarbonitrile.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Biphenylcarbonitrile 4-Biphenylcarbonitrile TrisBiphenylTriazine 2,4,6-Tris(biphenyl-4-yl) -1,3,5-triazine 4-Biphenylcarbonitrile->TrisBiphenylTriazine Cyclotrimerization Acid_Catalyst Acid Catalyst (e.g., CF3SO3H) Heat

Caption: General schematic for the cyclotrimerization synthesis of this compound.

Method 2: Suzuki Coupling of a Tri-halogenated Triazine

A more versatile and widely used approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method starts with a tri-halogenated triazine, such as 2,4,6-trichloro- or 2,4,6-tribromo-1,3,5-triazine, which is then coupled with a biphenylboronic acid. This approach allows for greater modularity in designing different isomers and derivatives.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product TribromoTriazine 2,4,6-Tribromo-1,3,5-triazine TrisBiphenylTriazine 2,4,6-Tris(biphenyl-yl) -1,3,5-triazine TribromoTriazine->TrisBiphenylTriazine BiphenylboronicAcid Biphenylboronic Acid BiphenylboronicAcid->TrisBiphenylTriazine Suzuki Coupling Pd_Catalyst Pd(PPh3)4 Base (e.g., Na2CO3)

Caption: Suzuki coupling route to this compound.

Experimental Protocol: Synthesis of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

The following protocol is adapted from the work of Tsai et al. (2009) and is a representative example of the synthesis of a this compound isomer.[2][3][4]

Materials:

  • 3-Bromobiphenyl

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of 3-Biphenylboronic Acid

  • Dissolve 3-bromobiphenyl (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 2M HCl and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield 3-biphenylboronic acid as a white solid.

Step 2: Synthesis of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

  • To a mixture of 2,4,6-trichloro-1,3,5-triazine (1 equivalent), 3-biphenylboronic acid (3.3 equivalents), and sodium carbonate (6 equivalents) in a round-bottom flask, add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere for 48 hours.

  • After cooling to room temperature, add water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford the final product as a white solid.

Part 2: Physicochemical Characterization - Unveiling the Properties

The utility of this compound in its various applications stems from its unique combination of electronic, photophysical, and thermal properties.

Structural and Thermal Properties

This compound is a white, crystalline solid with a high melting point, indicative of its rigid and stable molecular structure.[5] The star-shaped arrangement of the biphenyl arms around the central triazine core leads to a high glass transition temperature (Tg), which is a crucial parameter for the morphological stability of thin films in OLED devices.[2][3][4]

PropertyValueReference
IUPAC Name 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[5]
CAS Number 31274-51-8[6][7]
Molecular Formula C39H27N3[5]
Molar Mass 537.66 g/mol [5][6]
Melting Point ~281 °C[5]
Electronic and Photophysical Properties

The key to understanding the dual applications of this compound lies in its electronic structure. The 1,3,5-triazine core is inherently electron-deficient, which facilitates the injection and transport of electrons. This property is paramount for its role as an electron-transport material (ETM) in OLEDs.[2][3][4]

UV-Visible Absorption:

This compound exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. Specifically, it absorbs strongly in the UVB (280-320 nm) and UVA2 (320-340 nm) ranges.[8][9] This broad-spectrum absorption is the foundation of its use as a UV filter in sunscreens. The absorption is attributed to π-π* electronic transitions within the conjugated system of the molecule.[10][11][12]

Electrochemical Properties and Energy Levels:

Cyclic voltammetry is a powerful technique to probe the frontier molecular orbital (HOMO and LUMO) energy levels of organic materials. For this compound, the electron-deficient triazine core results in a low-lying LUMO level, which is essential for efficient electron injection from the cathode in an OLED. The large HOMO-LUMO gap also contributes to its high triplet energy, making it a suitable host material for phosphorescent emitters.[2][3][4]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the reduction potential and estimate the LUMO energy level of this compound.

Materials and Equipment:

  • This compound sample

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)

  • Potentiostat

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Prepare a solution of the this compound sample (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell with the electrodes immersed in the sample solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[5]

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat software. For a reduction scan, the initial potential should be set near the open-circuit potential, and the scan should proceed to a sufficiently negative potential to observe the reduction peak. A typical scan rate is 50-100 mV/s.

  • Initiate the cyclic voltammogram. The potential is swept linearly to the negative vertex potential and then reversed to the initial potential.

  • Record the resulting current-voltage curve. The potential at which the reduction peak occurs (Epc) is a key parameter.

  • If ferrocene is used as an internal standard, its oxidation peak can be used to calibrate the potential scale. The LUMO energy level can be estimated using the following empirical formula: LUMO (eV) = -[E_red(onset) - E_1/2(ferrocene)] - 4.8 eV where E_red(onset) is the onset potential of the reduction peak and E_1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium redox couple.

Part 3: Applications - From Pixels to Protection

The unique physicochemical properties of this compound have paved the way for its successful implementation in two high-tech fields.

This compound in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, efficient charge injection, transport, and recombination are crucial for high performance. This compound derivatives have emerged as excellent electron-transport materials.[13]

Mechanism of Action in OLEDs:

The electron-deficient nature of the triazine ring facilitates the acceptance of electrons from the cathode. The high mobility of these electrons through the this compound layer allows them to travel to the emissive layer, where they recombine with holes injected from the anode, leading to the emission of light. The wide energy gap and high triplet energy of some this compound derivatives also make them suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host.[2][3][4]

G cluster_OLED Simplified OLED Structure Cathode Cathode (-) (Electron Injection) ETL Electron Transport Layer (this compound) Cathode->ETL e- EML Emissive Layer (Light Emission) ETL->EML e- Photon hv EML->Photon Recombination HTL Hole Transport Layer HTL->EML h+ Anode Anode (+) (Hole Injection) Anode->HTL h+

Caption: Role of this compound as an electron transport layer in an OLED.

This compound as a UV Filter (Tinosorb A2B)

In the realm of cosmetics and dermatology, this compound is known by its trade name, Tinosorb A2B. It is a highly efficient, photostable, broad-spectrum UV filter.[8][9]

Mechanism of Photoprotection:

Tinosorb A2B provides sun protection through a dual mechanism. Firstly, as a molecular absorber, it absorbs high-energy UVB and UVA2 radiation and dissipates it as less harmful thermal energy. This process involves the excitation of electrons to higher energy states, followed by rapid, non-radiative decay back to the ground state.[8]

Secondly, due to its formulation as a microfine organic particulate, it also scatters a portion of the incoming UV radiation, further reducing the amount of UV light that penetrates the skin.[8] Its high photostability ensures that it does not degrade upon exposure to sunlight, providing long-lasting protection.

Conclusion: A Molecule of the Future

The journey of this compound from a laboratory curiosity to a key component in advanced technologies is a testament to the power of molecular design. Its robust triazine core, adorned with biphenyl moieties, has given rise to a material with a unique and valuable set of properties. For researchers in organic electronics, it offers a stable and efficient platform for charge transport. For formulators in the cosmetics industry, it provides a powerful and reliable tool for photoprotection. As research continues to uncover the full potential of triazine-based materials, the story of this compound serves as an inspiring example of how fundamental chemical synthesis and characterization can lead to innovations that impact our daily lives.

References

Theoretical Modeling of Tris-Biphenyl Triazine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris-biphenyl triazine (TBT), a molecule renowned for its exceptional photostability and efficacy as a broad-spectrum ultraviolet (UV) filter, presents a fascinating subject for theoretical modeling.[1][2] This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the electronic structure, photophysical properties, and potential bioactivity of TBT and its derivatives. By integrating principles of quantum mechanics and molecular mechanics, we explore how theoretical modeling can accelerate the design of novel TBT-based compounds for applications ranging from advanced materials to targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in their exploration of triazine-based molecular architectures.

Introduction: The Rationale for Modeling this compound

This compound, scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a large, aromatic molecule characterized by a central 1,3,5-triazine ring substituted with three biphenyl groups.[3][4] Its primary commercial application is as a UV filter in sunscreens, marketed under the name Tinosorb A2B, where it effectively absorbs both UVA and UVB radiation.[4] The exceptional performance of TBT stems from its inherent photostability and high molar absorptivity, properties that are intrinsically linked to its electronic structure.

Theoretical modeling provides an indispensable toolkit for understanding these properties at a molecular level. By simulating the behavior of TBT, we can:

  • Elucidate Photophysical Mechanisms: Unravel the pathways of energy absorption and dissipation that confer its remarkable photostability.

  • Predict Spectroscopic Properties: Accurately calculate UV-Vis absorption spectra, aiding in the design of new UV filters with tailored absorption profiles.

  • Explore Conformational Landscapes: Understand how the molecule's shape and flexibility influence its properties and interactions with its environment.

  • Guide Derivative Design: Computationally screen and optimize novel TBT derivatives with enhanced properties for various applications.

  • Investigate Potential Bioactivity: Leverage the triazine core, a known pharmacophore, to explore the potential of TBT derivatives in drug discovery.[3][5]

This guide will delve into the primary theoretical methods used to model TBT, providing both the conceptual framework and practical considerations for their implementation.

Fundamental Properties of this compound

A foundational understanding of TBT's physicochemical properties is crucial for effective theoretical modeling.

PropertyValueSource
Molecular Formula C₃₉H₂₇N₃[4]
Molecular Weight 537.66 g/mol [4]
IUPAC Name 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[4]
CAS Number 31274-51-8[4]
UV Absorption Range UVA2 (320–340 nm) and UVB (280–320 nm)[4]

Quantum Mechanical Modeling: Unveiling Electronic Structure and Photophysics

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are the cornerstones for modeling the electronic behavior of molecules like TBT.

Density Functional Theory (DFT) for Ground-State Properties

DFT is a computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it ideal for molecules of TBT's size.

Causality of Method Choice: For a molecule like TBT, the primary goal is to obtain an accurate ground-state geometry and electron distribution. The PBE0 hybrid functional is often chosen as it provides a robust description of electronic properties for organic molecules. The choice of basis set, such as the 6-31G(d,p) or larger, is critical for accurately describing the diffuse electron clouds of the aromatic rings.

Protocol: Ground-State Geometry Optimization of TBT

  • Input Structure Generation: Build the 3D structure of TBT using molecular modeling software (e.g., Avogadro, GaussView).

  • Software and Method Selection: Utilize a quantum chemistry package like Gaussian or Jaguar.

  • Calculation Setup:

    • Job Type: Optimization + Frequency. The frequency calculation is crucial to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).

    • Functional: PBE0.

    • Basis Set: 6-31G(d,p).

    • Solvation Model: To simulate behavior in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting optimized geometry can be used for further calculations.

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand TBT's function as a UV absorber, we must investigate its electronically excited states. TD-DFT is the workhorse method for this purpose, allowing for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Causality of Method Choice: The photophysical behavior of TBT is dictated by how it responds to UV radiation. TD-DFT allows us to model this by calculating the energies of excited states and the probabilities of transitions to these states. A recent study by Naumov, Herzog, and Abel (2023) successfully used TD-DFT with the PBE0 functional to investigate the UV-Vis spectra and photorelaxation mechanisms of TBT.

Protocol: Simulating the UV-Vis Spectrum of TBT

  • Prerequisite: A DFT-optimized ground-state geometry of TBT.

  • Software and Method Selection: Use a quantum chemistry package that implements TD-DFT.

  • Calculation Setup:

    • Job Type: TD-SCF (or TD-DFT).

    • Functional and Basis Set: Use the same level of theory as the geometry optimization (e.g., PBE0/6-31G(d,p)).

    • Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV spectrum.

    • Solvation Model: Use the same solvent model as in the ground-state calculation.

  • Execution and Analysis: Run the calculation. The output will provide a list of excited states, their corresponding excitation energies (in eV or nm), and oscillator strengths. This data can be plotted to generate a theoretical UV-Vis spectrum.

Workflow for QM Modeling of TBT's Photophysics

G cluster_qm Quantum Mechanics Workflow start 1. Build TBT Structure opt 2. DFT Geometry Optimization (PBE0/6-31G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check_freq Confirm True Minimum (No Imaginary Frequencies) freq->check_freq td_dft 4. TD-DFT Excited State Calculation check_freq->td_dft Proceed spectrum 5. Generate UV-Vis Spectrum td_dft->spectrum end Analysis of Photophysical Properties spectrum->end

Caption: Workflow for Quantum Mechanical Modeling of this compound.

Molecular Mechanics and Dynamics: Exploring Conformational Space and Interactions

While QM methods are powerful, they can be computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a complementary approach for studying the conformational behavior of TBT and its interactions with other molecules.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time based on a classical force field. This allows for the exploration of the conformational landscape of TBT and its interactions in a condensed phase (e.g., in solution or an amorphous solid).

Causality of Method Choice: The biphenyl groups of TBT can rotate, leading to a complex conformational landscape. MD simulations can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in a real-world environment and how it might interact with a biological target. While specific MD studies on TBT are not abundant in the literature, the methodology is well-established for similar organic molecules.

Protocol: MD Simulation of TBT in Water

  • Force Field Parameterization: Obtain or generate a force field for TBT. The General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are common choices for small organic molecules.

  • System Setup:

    • Place the TBT molecule in the center of a simulation box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions to neutralize the system if necessary.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.

  • Production Run: Run the main MD simulation for a desired length of time (e.g., 100 ns) to collect data on the molecule's dynamics.

  • Analysis: Analyze the trajectory to study conformational changes, interactions with water molecules, and other dynamic properties.

Workflow for MD Simulation of TBT

G cluster_md Molecular Dynamics Workflow start_md 1. Parameterize TBT (e.g., GAFF) setup_md 2. Solvate in Water Box start_md->setup_md minimize_md 3. Energy Minimization setup_md->minimize_md equilibrate_md 4. NVT/NPT Equilibration minimize_md->equilibrate_md production_md 5. Production MD Run equilibrate_md->production_md analysis_md 6. Trajectory Analysis (Conformations, Interactions) production_md->analysis_md

Caption: General Workflow for a Molecular Dynamics Simulation of this compound.

Application in Drug Development: The Triazine Scaffold as a Pharmacophore

The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[3][5] While TBT itself is not primarily investigated as a drug, its core structure makes it a relevant starting point for computational drug design studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models.[5]

Causality of Method Choice: If a series of TBT derivatives were synthesized and tested for a particular biological activity (e.g., enzyme inhibition), 3D-QSAR could be used to understand the structural requirements for that activity. The resulting models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Protocol: 3D-QSAR of Triazine Derivatives

  • Dataset Preparation: Compile a dataset of triazine derivatives with their measured biological activities (e.g., IC₅₀ values).

  • Molecular Modeling and Alignment: Build 3D structures of all molecules and align them based on a common substructure.

  • CoMFA/CoMSIA Field Calculation: Calculate steric and electrostatic fields (CoMFA) or other similarity indices (CoMSIA) around the aligned molecules.

  • Model Generation and Validation: Use statistical methods like Partial Least Squares (PLS) to build a model correlating the calculated fields with the biological activities. Rigorously validate the model using techniques like leave-one-out cross-validation and an external test set.

  • Contour Map Analysis: Visualize the results as 3D contour maps, which highlight the regions where changes in steric or electrostatic properties are predicted to increase or decrease activity.

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target (e.g., a protein). Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features required for biological activity.

Causality of Method Choice: If a protein target is known, molecular docking can be used to predict whether TBT or its derivatives are likely to bind and to identify key interactions. This can provide a structural basis for their observed activity or guide the design of more potent inhibitors. Pharmacophore models can be generated from a set of active triazine derivatives to guide the design of new compounds with improved activity.

Logical Relationship in Structure-Based Drug Design

G cluster_sbd Structure-Based Drug Design Logic target Known Protein Target docking Molecular Docking of TBT Derivatives target->docking active_ligands Set of Active Triazine Ligands pharmacophore Pharmacophore Model Generation active_ligands->pharmacophore binding_mode Predict Binding Mode & Affinity docking->binding_mode design Design of Novel Derivatives pharmacophore->design binding_mode->design synthesis Synthesis & Biological Testing design->synthesis

Caption: Logical Flow for Structure-Based Drug Design of Triazine Derivatives.

Conclusion and Future Outlook

Theoretical modeling offers a powerful and versatile approach to understanding and optimizing molecules based on the this compound scaffold. Through the application of DFT and TD-DFT, we can gain deep insights into the photophysical properties that make TBT an exceptional UV filter. Furthermore, by leveraging techniques like molecular dynamics, QSAR, and molecular docking, the broader family of triazine derivatives can be explored for their potential in drug discovery and materials science. As computational resources and methodologies continue to advance, we can expect theoretical modeling to play an increasingly integral role in the design and development of next-generation materials and therapeutics derived from this fascinating molecular architecture.

References

tris-biphenyl triazine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine

Executive Summary

2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine is a significant organic molecule with a symmetric, star-shaped architecture.[1] Its robust chemical structure, characterized by a central triazine core linked to three biphenyl arms, imparts exceptional thermal stability and unique photophysical properties.[2][3] These characteristics have led to its widespread application as a high-performance, broad-spectrum ultraviolet (UV) filter in commercial sunscreens, marketed as Tinosorb A2B, and as a host material in advanced organic light-emitting diodes (OLEDs).[4][5]

The precise three-dimensional arrangement of atoms and molecules in the solid state dictates the material's bulk properties, including its UV absorption efficacy, charge transport capabilities, solubility, and photostability.[6] Therefore, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool for elucidating its structure-property relationships. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of tris-biphenyl triazine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and data interpretation. While specific single-crystal diffraction data for the parent compound is limited in the public literature, this guide synthesizes data from related derivatives and established crystallographic principles to present a self-validating, authoritative workflow.[2]

Part 1: The Molecule of Interest: this compound

Core Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₃₉H₂₇N₃ and a molecular weight of approximately 537.66 g/mol .[2][7][] Its formal IUPAC name is 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine.[2][7] The molecule's structure is defined by a planar 1,3,5-triazine ring at its center, from which three biphenyl substituents extend.[2] This extensive aromatic system is the source of its strong UV absorption and its utility in electronic applications.

PropertyValueSource(s)
CAS Number 31274-51-8[2][7]
Molecular Formula C₃₉H₂₇N₃[2][]
Molecular Weight ~537.66 g/mol [2][]
Appearance White to light yellow crystalline powder[3][]
Melting Point ~282-284 °C[][9]
Solubility Insoluble in water; soluble in organic solvents[3]
Rationale for Crystallographic Analysis

Understanding the crystal structure is paramount for several reasons:

  • Structure-Property Correlation: It provides definitive proof of molecular structure and conformation (e.g., the torsion angles between the phenyl rings), which directly influences the electronic energy levels and thus the UV absorption spectrum and charge mobility.

  • Polymorphism Screening: Triazine derivatives can exhibit polymorphism—the ability to exist in multiple crystal forms. Each polymorph can have different physical properties, including stability and solubility, which is a critical consideration in both pharmaceutical formulation and materials science.

  • Formulation and Stability: For its use in sunscreens, the crystalline nature of this compound (often used as nanoparticles) is key to its performance and photostability.[4][10] Crystal structure data informs how the material will behave in a complex cosmetic formulation.

Part 2: Synthesis and Single Crystal Growth

Synthetic Pathways: Strategic Choices

The synthesis of this compound can be approached via several routes. The choice of method is often dictated by the availability of starting materials, desired scale, and purity requirements.

  • Condensation with Cyanuric Chloride: A common and direct method involves the nucleophilic aromatic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and a biphenyl Grignard reagent or via a Friedel-Crafts reaction with biphenyl in the presence of a Lewis acid like aluminum chloride.[2][9] This method is robust for building the core structure.

  • Cyclotrimerization of Nitriles: An alternative route is the acid-catalyzed trimerization of biphenyl-4-carbonitrile.[9] This approach is elegant as it builds the triazine core from a single, advanced precursor.

The diagram below outlines a common synthetic logic starting from cyanuric chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification & Crystallization A Cyanuric Chloride C Friedel-Crafts Reaction A->C B Biphenyl B->C D Crude Product C->D Yields crude product E Column Chromatography D->E Removes impurities F Recrystallization E->F Yields pure powder G High-Purity Single Crystals F->G Slow evaporation from toluene

Caption: Synthetic and purification workflow for this compound.

Protocol: Single Crystal Growth

High-quality single crystals are the prerequisite for successful SC-XRD. The goal is to facilitate slow, ordered molecular assembly. Recrystallization from toluene is an effective method for purification and can be adapted for crystal growth.[2]

Objective: To grow single crystals of this compound suitable for X-ray diffraction (dimensions > 0.1 mm in all directions).

Methodology: Slow Solvent Evaporation

  • Solvent Selection: Toluene is a suitable solvent due to the compound's moderate solubility at elevated temperatures and lower solubility at room temperature.

  • Solution Preparation:

    • Place 20 mg of purified this compound powder into a clean 4 mL glass vial.

    • Add toluene dropwise while gently warming and swirling until the solid completely dissolves (approx. 2-3 mL). The goal is to create a saturated or near-saturated solution. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated as it cools and the solvent evaporates, which is the driving force for crystallization.

  • Incubation:

    • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. Causality: The small holes restrict the rate of solvent evaporation. Slow evaporation is critical; if it occurs too quickly, rapid precipitation will yield powder, not single crystals.

    • Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant, controlled temperature (e.g., 20 °C).

  • Monitoring and Harvesting:

    • Monitor the vial daily without disturbing it. Crystals should appear on the vial walls or at the bottom within 2-7 days.

    • Once crystals of suitable size have formed, carefully harvest them using a spatula or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold hexanes to remove any residual toluene and surface impurities, then allow them to air dry.

Part 3: X-ray Crystallographic Analysis Workflow

This section describes the self-validating system for determining the crystal structure from a harvested crystal.

XRD_Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B Crystal exposed to X-rays C 3. Data Processing (Integration, Scaling, Absorption Correction) B->C Raw diffraction images D 4. Structure Solution (Direct Methods / Charge Flipping) C->D Reflection file (hkl) E 5. Structure Refinement (Least-Squares Fitting) D->E Initial atomic positions E->D Fourier cycling F 6. Validation & Analysis (CIF file, R-factors, Geometric Analysis) E->F Refined model G Final Structural Model F->G Validated structure

Caption: The iterative workflow for single-crystal X-ray structure determination.

Step-by-Step Experimental Protocol

1. Crystal Selection and Mounting:

  • Under a polarized light microscope, select a crystal that is clear, free of cracks or defects, and has well-defined faces. It should extinguish light sharply when the polarizers are rotated, indicating a single lattice.

  • Secure the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

  • Mount the fiber onto a goniometer head.

2. Data Collection:

  • Place the goniometer head on the diffractometer. A modern instrument equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector is standard.

  • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to higher-quality diffraction data at higher resolution, and mitigates potential radiation damage to the crystal.

  • Perform an initial unit cell determination from a few frames to confirm crystal quality and obtain lattice parameters.

  • Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to cover the reciprocal space redundantly and completely.

3. Data Processing:

  • Integrate the raw diffraction images using software like SAINT or XDS. This process locates the diffraction spots and measures their intensities.

  • Scale the integrated data and apply an absorption correction (e.g., multi-scan method using SADABS). Trustworthiness: This step is crucial for correcting systematic errors arising from the crystal's shape and absorption of X-rays, ensuring the intensity data is accurate and internally consistent.

4. Structure Solution and Refinement:

  • Using a software suite like SHELX or Olex2, solve the structure using 'direct methods' or 'charge flipping' algorithms. These methods determine the phases of the structure factors and generate an initial electron density map.

  • From this map, identify the positions of most non-hydrogen atoms.

  • Refine the model iteratively using full-matrix least-squares on F². In each cycle, atom positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed structure factors (|Fo|) and the calculated ones (|Fc|).

  • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints (e.g., a riding model).

  • The refinement is complete when the model converges, indicated by a stable R-factor (R1) and weighted R-factor (wR2), a goodness-of-fit (GooF) value near 1.0, and a flat residual electron density map.

Part 4: Interpreting the Crystal Structure

While a definitive public structure is unavailable, analysis of related triazine derivatives allows us to predict the key structural features to be analyzed.[11][12]

Expected Molecular and Supramolecular Features
  • Molecular Geometry: The central 1,3,5-triazine ring is expected to be highly planar. The key points of interest are the torsion angles between this central ring and the adjacent phenyl rings of the biphenyl groups, as well as the torsion angle between the two phenyl rings within each biphenyl arm. These angles define the molecule's overall propeller-like shape and steric hindrance.

  • Intermolecular Interactions: Due to the extensive π-system, the crystal packing will likely be dominated by non-covalent interactions. Analysis using software like Mercury or PLATON would focus on:

    • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

    • C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring.

    • H···H and C···H Contacts: Van der Waals forces that contribute significantly to the overall packing efficiency.[12]

Analysis of these interactions is critical for understanding the material's solid-state properties and for designing new derivatives with tailored packing motifs.

Tabulating Crystallographic Data

A successful analysis will generate a standard crystallographic information file (CIF). The key data should be summarized for clear reporting.

ParameterExample Value (Hypothetical)Significance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 10.5, 18.2, 15.1Unit cell dimensions.
β (°) 98.5Unit cell angle for a monoclinic system.
Volume (ų) 2840Volume of the unit cell.
Z 4Number of molecules per unit cell.
R1 [I > 2σ(I)] < 0.05A primary indicator of the quality of the model fit.
wR2 (all data) < 0.15Another indicator of the refinement quality.
GooF ~1.0Goodness-of-fit; a value near 1.0 indicates a good model.

References

An In-depth Technical Guide on the Initial Characterization of Tris-biphenyl Triazine Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris-biphenyl triazine (TBT), scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a significant organic compound with a triazine core functionalized with three biphenyl substituents.[1] This molecular structure gives rise to unique electronic properties, rendering it highly effective in applications such as optoelectronic devices and as a broad-spectrum UV filter in cosmetics.[1][2][3] The initial characterization of a newly synthesized batch of this compound powder is a critical step to ensure its identity, purity, and suitability for its intended application. This guide provides a comprehensive, technically detailed framework for the initial characterization of this compound powder, emphasizing the rationale behind the selection of analytical techniques and the interpretation of the resulting data.

Introduction: The Imperative of Rigorous Characterization

The journey from synthesis to application for any novel chemical entity is underpinned by a rigorous and systematic characterization process. For this compound, a molecule with applications sensitive to purity and physical form, this initial assessment is paramount. In the pharmaceutical and materials science sectors, the quality of the starting material directly impacts the performance, safety, and reproducibility of the final product.[4][5] This guide eschews a one-size-fits-all template, instead presenting a logical workflow tailored to the specific chemical nature of this compound. We will delve into the "why" behind each analytical choice, providing a self-validating system of protocols that ensures the generation of trustworthy and actionable data.

Foundational Physicochemical Properties

A preliminary understanding of the fundamental properties of this compound is essential for selecting appropriate analytical conditions.

PropertyValueSource
Molecular FormulaC₃₉H₂₇N₃[1]
Molecular Weight~537.65 g/mol [1][6]
AppearanceWhite to light yellow crystalline powder[3]
SolubilityInsoluble in water, soluble in organic solvents[3]

Caption: Key physicochemical properties of this compound.

The Characterization Workflow: A Multi-faceted Approach

The initial characterization of this compound powder should be approached as an integrated strategy, where each technique provides a unique piece of the puzzle. The following workflow is designed to build a comprehensive profile of the material, from its molecular structure to its bulk physical properties.

Caption: Integrated workflow for the initial characterization of this compound powder.

Structural Elucidation and Verification

The first and most critical step is to confirm the chemical identity of the synthesized powder. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[8] For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale: The distinct electronic environments of the protons and carbons in the biphenyl and triazine moieties will result in a unique NMR fingerprint. This allows for unambiguous confirmation of the molecular structure and can reveal the presence of impurities with different structural features.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound powder in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.[10]

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal resolution.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to report include the solvent, field strength, and temperature.[11]

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra should be acquired to simplify the spectrum to one peak per unique carbon atom.[9]

  • Data Analysis:

    • Chemical Shifts (δ): Report chemical shifts in parts per million (ppm) relative to TMS. ¹H NMR chemical shifts should be reported to two decimal places, and ¹³C NMR to one.[11]

    • Integration: The integral of each ¹H NMR signal should be proportional to the number of protons it represents.

    • Coupling Constants (J): For ¹H NMR, report coupling constants for any split signals. This provides information about adjacent protons.[9]

    • Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the this compound structure.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound.[8]

Rationale: MS provides definitive confirmation of the molecular formula by determining the molecular weight with high accuracy. This is a crucial piece of evidence to support the identity of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for analyzing triazine compounds.[12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the this compound powder in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Data Analysis: Compare the experimentally determined accurate mass of the molecular ion with the theoretically calculated mass for the molecular formula C₃₉H₂₇N₃. The difference should be within a few parts per million (ppm).

Purity Assessment: Quantifying the Undesirables

Once the identity of the this compound is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[13]

Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[13] This allows for the detection and quantification of impurities, which is vital for applications where even small amounts of contaminants can have detrimental effects.[14]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.[15]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is typically used.[16][17]

    • Detector: A UV detector set at a wavelength where this compound has strong absorbance (e.g., in the 280-400 nm range) is appropriate.[1]

    • Flow Rate and Injection Volume: These will need to be optimized for the specific column and system.

  • Data Analysis:

    • Chromatogram: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

    • Impurity Profile: Identify and, if possible, quantify any significant impurities. According to ICH guidelines, impurities present at a level of 0.1% or greater in a new drug substance should be identified.[5][18]

Thermal Properties: Understanding Stability and Phase Transitions

Thermal analysis techniques provide crucial information about the thermal stability and phase behavior of the this compound powder.[19]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[20]

Rationale: TGA determines the temperature at which the compound begins to decompose, which is a critical parameter for processing and storage. It can also quantify the amount of residual solvent or moisture.[21]

Experimental Protocol: TGA

  • Sample Preparation: Place a small, accurately weighed amount of the this compound powder (typically 5-10 mg) into a TGA pan.

  • Instrument Parameters:

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Scan from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).

  • Data Analysis:

    • TGA Curve: Plot the percentage of weight loss versus temperature.

    • Decomposition Temperature (Td): Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC measures the heat flow into or out of a sample as a function of temperature.[20]

Rationale: DSC can identify melting points, glass transitions, and other phase transitions, providing insights into the physical form and purity of the material.[22] For a crystalline solid, a sharp melting peak is expected. The presence of impurities can lead to a broadening and depression of the melting point.

Experimental Protocol: DSC

  • Sample Preparation: Seal a small, accurately weighed amount of the this compound powder (typically 2-5 mg) in an aluminum DSC pan.

  • Instrument Parameters:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen).

    • Heating Rate: A controlled heating rate, such as 10 °C/min, is commonly used.

    • Temperature Program: Heat the sample through its expected melting range.

  • Data Analysis:

    • DSC Thermogram: Plot the heat flow versus temperature.

    • Melting Point (Tm): Determine the onset and peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHf): Calculate the area under the melting peak, which is proportional to the heat of fusion.

Solid-State Characterization: Probing the Crystalline Nature

For a powdered sample, understanding its solid-state properties, such as crystallinity and crystal form (polymorphism), is crucial as these can affect solubility, stability, and performance.[23]

Powder X-ray Diffraction (PXRD): Fingerprinting the Crystal Structure

PXRD is a non-destructive technique used to identify the crystalline phases of a material.[24][25][]

Rationale: Every crystalline solid has a unique X-ray diffraction pattern, which acts as a fingerprint for its crystal structure. PXRD can be used to confirm the crystalline nature of the this compound powder, identify its specific polymorphic form, and assess its phase purity.[27]

Experimental Protocol: PXRD

  • Sample Preparation: A sufficient amount of the this compound powder is gently packed into a sample holder to ensure a flat, level surface.

  • Instrument Parameters:

    • X-ray Source: A copper Kα X-ray source is commonly used.

    • Scan Range: A typical scan range is from 2 to 40 degrees 2θ.

    • Scan Speed: The scan speed should be slow enough to obtain good signal-to-noise.

  • Data Analysis:

    • Diffractogram: Plot the X-ray intensity versus the diffraction angle (2θ).

    • Peak Positions and Intensities: The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure. This pattern can be compared to a reference pattern if one is available.

Data Synthesis and Reporting

The culmination of this initial characterization is a comprehensive report that synthesizes the data from all analytical techniques. This report should provide a clear and concise summary of the findings, including:

  • Confirmation of the chemical identity of this compound.

  • A quantitative assessment of its purity.

  • A detailed profile of its thermal and solid-state properties.

Caption: Synthesis of analytical data into a comprehensive report.

Conclusion

The initial characterization of this compound powder is a scientifically rigorous process that requires a multi-technique approach. By following the logical workflow and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of their material. This foundational knowledge is indispensable for ensuring the quality and performance of this compound in its diverse and demanding applications.

References

Methodological & Application

Synthesis and Purification of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) for High-Performance OLED Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), a key material in modern Organic Light-Emitting Diode (OLED) technology. T2T is widely utilized as a high-performance electron transport material (ETM) and as a host for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][2][3][4] Its utility stems from a combination of a high triplet energy level, excellent thermal stability, and proficient electron mobility.[1][2][5] This guide presents a detailed, field-proven protocol based on an organolithium pathway, emphasizing the causality behind critical experimental steps and outlining the rigorous purification required for obtaining OLED-grade material.

Introduction: The Role of T2T in Advanced OLEDs

The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture and purity of the organic materials used in its fabrication. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine, commonly known as T2T, is a star-shaped molecule featuring an electron-deficient 1,3,5-triazine core symmetrically substituted with three electron-rich biphenyl groups.[4] This molecular design imparts several crucial properties:

  • High Triplet Energy (T₁ ≈ 2.80 eV): The meta-linkage between the triazine core and the biphenyl units limits π-conjugation, resulting in a high triplet energy.[1][2] This is a critical requirement for host materials in phosphorescent OLEDs (PHOLEDs), as it prevents the quenching of triplet excitons from the dopant emitter, thereby enabling high quantum efficiencies.

  • Efficient Electron Transport: The electron-withdrawing nature of the triazine ring facilitates efficient electron injection and transport, making T2T an excellent choice for an electron transport layer (ETL).[3] This ensures a balanced flow of charge carriers (electrons and holes) to the emissive layer, which is essential for maximizing recombination efficiency.

  • Morphological and Thermal Stability: T2T exhibits a high glass transition temperature and thermal stability, which are vital for the longevity and reliability of OLED devices, preventing degradation during operation at elevated temperatures.[4]

Given these characteristics, a reliable and reproducible synthesis protocol is paramount for researchers and developers in the field of organic electronics.

Synthetic Pathway Overview

The construction of the T2T molecule is typically achieved through the nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core with biphenyl moieties. The most common and robust method involves the use of a pre-formed organometallic biphenyl reagent.

Causality of the Chosen Route:

While Suzuki cross-coupling reactions are also a viable strategy for forming the C-C bonds, the organolithium route is often preferred for its high reactivity and yield.[6][7] The generation of a highly nucleophilic lithiated biphenyl species ensures a complete and efficient substitution on the triazine ring. This protocol will focus on the organolithium pathway.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification Cascade cluster_final Final Product & QC A 3-Bromobiphenyl D Generation of 3-Biphenyl Lithium A->D Anhydrous THF -78 °C B n-Butyllithium (n-BuLi) B->D C Cyanuric Chloride E Nucleophilic Substitution Reaction C->E Anhydrous Toluene 0 °C to RT D->E F Crude T2T Product E->F Quench (Methanol) & Work-up G Column Chromatography (Silica Gel) F->G H Recrystallization G->H I Gradient Sublimation (High Vacuum) H->I J OLED-Grade T2T (>99.0% Purity) I->J K Characterization (NMR, MS, HPLC, TGA) J->K

Caption: Synthetic workflow for OLED-grade T2T.

Detailed Experimental Protocol: Organolithium Route

This protocol requires strict adherence to anhydrous and inert atmosphere techniques due to the high reactivity of the organolithium intermediates.

Part A: Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaRequired PurityNotes
3-Bromobiphenyl2113-57-7C₁₂H₉Br>98%
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li2.5 M in hexanesHandle with extreme care. Pyrophoric.
2,4,6-Trichloro-1,3,5-triazine108-77-0C₃Cl₃N₃>99%Also known as cyanuric chloride.
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous, <50 ppm H₂OMust be freshly distilled or from a solvent purification system.
Toluene108-88-3C₇H₈Anhydrous, <50 ppm H₂O
Methanol67-56-1CH₄OReagent GradeFor quenching.
Dichloromethane (DCM)75-09-2CH₂Cl₂Reagent GradeFor extraction.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousFor drying organic layers.
Silica Gel63231-67-4SiO₂230-400 meshFor column chromatography.
Part B: Equipment
  • Schlenk line with a supply of high-purity argon or nitrogen gas.

  • Schlenk flasks and other appropriate oven-dried glassware.

  • Magnetic stirrers and stir bars.

  • Syringes and needles for transfer of air-sensitive reagents.

  • Low-temperature bath (dry ice/acetone).

  • Rotary evaporator.

  • Standard glassware for extraction and filtration.

Part C: Step-by-Step Procedure

Step 1: Preparation of 3-Biphenyl Lithium Reagent [6]

  • Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Dissolve 3-bromobiphenyl (e.g., 10.0 g, 42.9 mmol) in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is crucial to prevent side reactions, such as the reaction of n-BuLi with the THF solvent, and to ensure the stability of the resulting organolithium species.

  • Slowly add n-BuLi (2.5 M in hexanes, e.g., 17.2 mL, 42.9 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

Step 2: Reaction with Cyanuric Chloride [6]

  • In a separate 500 mL flame-dried Schlenk flask, dissolve 2,4,6-trichloro-1,3,5-triazine (e.g., 2.40 g, 13.0 mmol, ~0.3 equivalents) in 150 mL of anhydrous toluene.

  • Cool this solution to 0 °C using an ice/water bath.

  • Slowly add the previously prepared 3-biphenyl lithium solution to the cyanuric chloride solution via cannula over 30-45 minutes.

    • Causality: A slow, controlled addition is necessary to manage the exothermic nature of this nucleophilic aromatic substitution. Adding the organolithium to the triazine (inverse addition) at a controlled temperature minimizes the formation of undesired byproducts from multiple substitutions on a single triazine molecule before others have reacted.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) under argon.

Step 3: Work-up and Crude Product Isolation [6]

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 20 mL of methanol. This will neutralize any unreacted organolithium reagent.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in dichloromethane (DCM, ~200 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Causality: The washing steps are essential to remove inorganic salts (LiCl) and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate via rotary evaporation to yield the crude T2T product as an off-white solid.

Purification Protocol for OLED-Grade T2T

The purity of T2T is of paramount importance for device performance. Impurities can act as charge traps or quenching sites, severely degrading efficiency and lifetime.[3] A multi-step purification cascade is therefore mandatory.

Step 1: Column Chromatography [6]

  • Objective: To remove the bulk of impurities.

  • Procedure: Slurry the crude product onto a small amount of silica gel. Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and toluene (e.g., starting with 100% hexane and gradually increasing the toluene concentration). Load the crude product and elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent.

Step 2: Recrystallization [6]

  • Objective: To further refine the product and obtain a crystalline solid.

  • Procedure: Dissolve the product from the column in a minimum amount of a hot solvent, such as toluene. Slowly add a co-solvent in which T2T is less soluble, like hexane or methanol, until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Step 3: Gradient Sublimation

  • Objective: To achieve the ultra-high purity (>99.0%, often >99.9%) required for OLED fabrication.[4]

  • Procedure: Place the recrystallized T2T in a multi-zone gradient sublimation furnace under high vacuum (<10⁻⁵ Torr). Heat the material to its sublimation temperature. The pure T2T will sublime and deposit as a crystalline solid in a cooler zone of the furnace, while less volatile impurities remain behind and more volatile impurities are pumped away. This is the gold standard for purifying organic electronic materials for vacuum thermal evaporation.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and properties of the synthesized T2T.

Analytical TechniquePurposeTypical Expected Result for T2T
¹H & ¹³C NMR Structural verification and confirmation of substitution pattern.The spectra should show the correct number of aromatic proton and carbon signals with appropriate chemical shifts and splitting patterns consistent with the C₃-symmetric structure.
Mass Spectrometry Confirmation of molecular weight.Expected m/z for [M+H]⁺: ~538.23 g/mol .[8]
HPLC Quantitative purity assessment.Purity should be >99.0% for initial use and >99.9% for high-performance devices.[4]
TGA Assessment of thermal stability.High decomposition temperature (Td), typically >300 °C, indicating stability for vacuum deposition processes.[4]
DSC Determination of thermal transitions.A clear glass transition temperature (Tg) and melting point (Tm) should be observed, confirming the material's amorphous and crystalline properties.
Photophysical Measurement of energy levels.HOMO ≈ 6.5 eV, LUMO ≈ 3.0 eV, Triplet Energy (T₁) ≈ 2.80 eV.[4]

Conclusion

The successful synthesis of high-purity 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) is a critical enabling step for the fabrication of efficient and stable OLEDs. The organolithium-based protocol described herein is a robust and scalable method. However, the ultimate performance of T2T in a device is dictated by its purity. Therefore, a meticulous, multi-stage purification process culminating in vacuum sublimation is not merely a recommendation but a stringent requirement. By understanding the causality behind each step of the synthesis and purification, researchers can consistently produce high-quality T2T, paving the way for next-generation display and lighting technologies.

References

Application Note: Preparation and Characterization of Tris-biphenyl Triazine Nanoparticles for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Platform for Targeted Therapeutics

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives extensively explored as antimicrobial, antiviral, and anticancer agents.[1] Many of these compounds exert their therapeutic effect through mechanisms such as DNA alkylation in cancer cells.[1] However, the clinical application of potent therapeutic agents is often hindered by poor aqueous solubility, systemic toxicity, and lack of tumor specificity. To overcome these significant hurdles, nano-encapsulation has emerged as a leading strategy, enhancing bioavailability and enabling targeted delivery to diseased tissues.[1][2]

Tris-biphenyl triazine, a chemically stable organic compound, is well-documented for its broad-spectrum UV-filtering properties and is commercially formulated into nanoparticles for cosmetic applications.[3] This established capacity to form stable nanoparticles presents a compelling opportunity to repurpose this molecule as a novel hydrophobic core for drug delivery nanocarriers. The inherent hydrophobicity of the this compound core makes it an ideal candidate for encapsulating poorly water-soluble anticancer drugs, while the nanoparticle formulation can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, drug loading, and characterization of this compound nanoparticles. We will detail a robust nanoprecipitation protocol, a widely used and scalable method for nanoparticle synthesis, and outline the necessary characterization techniques to ensure the development of a well-defined and effective drug delivery system.

Core Principles and Rationale

The transition of this compound from a UV filter to a drug delivery vehicle is predicated on its physicochemical properties. The large, hydrophobic structure of the molecule lends itself to the formation of a stable, non-covalent matrix capable of entrapping other hydrophobic molecules, such as many common chemotherapeutic agents.

The chosen method, nanoprecipitation , is a straightforward and reproducible technique for preparing polymeric and lipid-based nanoparticles.[4] This method involves the rapid desolvation of a polymer or, in this case, the this compound molecule, from an organic solvent upon its introduction into an aqueous non-solvent phase. This leads to the spontaneous formation of nanoparticles. The key advantages of this technique are its simplicity, speed, and the ability to produce nanoparticles with a narrow size distribution.

Materials and Equipment

Materials
  • This compound (C₃₉H₂₇N₃, MW: 537.66 g/mol )

  • Model Hydrophobic Drug (e.g., Paclitaxel, Doxorubicin)

  • Tetrahydrofuran (THF), HPLC grade

  • Acetone, HPLC grade

  • Poloxamer 188 (Pluronic® F-68)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dialysis tubing (MWCO 10-12 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment
  • Magnetic stirrer and stir bars

  • Syringe pump

  • Glass vials and beakers

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Analytical balance

  • Bath sonicator

  • Lyophilizer (Freeze-dryer)

Experimental Protocols

Part 1: Preparation of Drug-Loaded this compound Nanoparticles via Nanoprecipitation

This protocol describes the formulation of this compound nanoparticles encapsulating a model hydrophobic drug.

1. Preparation of the Organic Phase: a. Dissolve 10 mg of this compound and 2 mg of the model hydrophobic drug in 2 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and acetone. b. Ensure complete dissolution by vortexing and brief sonication in a bath sonicator. This solution constitutes the organic phase.

2. Preparation of the Aqueous Phase: a. Dissolve 20 mg of Poloxamer 188 in 10 mL of deionized water. Poloxamer 188 acts as a stabilizer to prevent nanoparticle aggregation. b. Stir the aqueous phase gently on a magnetic stirrer at 500 rpm.

3. Nanoprecipitation Process: a. Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase at a rate of 0.5 mL/min under continuous stirring. b. A milky-white suspension should form instantaneously, indicating the formation of nanoparticles.

4. Solvent Removal and Nanoparticle Purification: a. Continue stirring the nanoparticle suspension for 4-6 hours at room temperature in a fume hood to allow for the evaporation of the organic solvents. b. For complete solvent removal, the suspension can be transferred to a rotary evaporator under reduced pressure. c. To remove the unencapsulated drug and excess stabilizer, dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane with a molecular weight cut-off of 10-12 kDa. Change the water every 4-6 hours.

5. Storage: a. The purified nanoparticle suspension can be stored at 4°C for short-term use. b. For long-term storage, the nanoparticles can be lyophilized to a powder by freeze-drying.

Part 2: Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoparticles.

1. Particle Size and Zeta Potential Analysis: a. Dilute the nanoparticle suspension with deionized water to an appropriate concentration. b. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument. c. Expected Results: The nanoparticles should exhibit a hydrodynamic diameter in the range of 100-250 nm with a PDI below 0.2, indicating a monodisperse population. The zeta potential is expected to be slightly negative, contributing to colloidal stability.

2. Morphological Analysis: a. Prepare a sample for Transmission Electron Microscopy (TEM) by placing a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allowing it to air dry. b. Image the nanoparticles to observe their size, shape, and morphology. c. Expected Results: TEM images should reveal spherical nanoparticles with a smooth surface.

3. Drug Loading Content and Encapsulation Efficiency: a. Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles. b. Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., THF) to disrupt the nanoparticles and release the encapsulated drug. c. Quantify the amount of the encapsulated drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the absorbance or peak area to a standard curve of the free drug. d. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following equations:

4. In Vitro Drug Release Study: a. Suspend a known amount of lyophilized drug-loaded nanoparticles in a known volume of Phosphate Buffered Saline (PBS) at pH 7.4. b. Place the suspension in a dialysis bag (MWCO 10-12 kDa) and immerse it in a larger volume of PBS at 37°C with gentle shaking. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions. d. Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC. e. Plot the cumulative drug release as a function of time.

Data Presentation

The following tables summarize the expected physicochemical properties and drug release characteristics of the this compound nanoparticles based on typical values for similar systems.

Parameter Expected Value Technique
Hydrodynamic Diameter (nm)150 ± 30DLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-15 ± 5DLS
Drug Loading Content (%)5 - 15UV-Vis/HPLC
Encapsulation Efficiency (%)70 - 90UV-Vis/HPLC

Table 1: Expected Physicochemical Properties of Drug-Loaded this compound Nanoparticles.

Time (hours) Cumulative Drug Release (%)
210 - 20
830 - 45
2450 - 70
4865 - 85

Table 2: Expected In Vitro Drug Release Profile in PBS (pH 7.4).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_char Characterization prep_org Prepare Organic Phase (this compound + Drug in THF/Acetone) nanoprec Nanoprecipitation (Inject Organic into Aqueous Phase) prep_org->nanoprec prep_aq Prepare Aqueous Phase (Poloxamer 188 in DI Water) prep_aq->nanoprec stir Solvent Evaporation (Stir for 4-6 hours) nanoprec->stir purify Purification (Dialysis) stir->purify dls DLS Analysis (Size, PDI, Zeta Potential) purify->dls tem TEM Imaging (Morphology) purify->tem drug_load Drug Loading & Encapsulation (UV-Vis/HPLC) purify->drug_load release In Vitro Release Study purify->release

References

Application Note: A Comprehensive Guide to the Quantitative Analysis of Tris-Biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Tris-Biphenyl Triazine

This compound (TBT), marketed under the trade name Tinosorb® A2B, is a highly effective, broad-spectrum ultraviolet (UV) filter.[1] Its chemical name is 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine.[2] As a new-generation sunscreen agent, TBT is unique in that it is a hybrid filter, existing as organic microfine particles, and is particularly efficient at absorbing in the UVB and UVA2 ranges (320-340 nm).[2][] Its high photostability and efficacy at low concentrations make it a choice ingredient for modern sun protection products.[4]

The precise quantification of this compound in raw materials and finished cosmetic or pharmaceutical formulations is critical for several reasons:

  • Quality Control (QC): Ensuring the active ingredient meets concentration specifications in the final product.

  • Formulation Development: Optimizing the concentration of TBT for desired Sun Protection Factor (SPF) and UVA protection values.

  • Stability Testing: Assessing the degradation of the UV filter over time and under various storage conditions to determine product shelf-life.[5]

  • Regulatory Compliance: Adhering to the maximum permitted concentrations set by regulatory bodies such as the European Commission.[4]

While several advanced analytical techniques can be employed for the analysis of triazine compounds, High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as the most robust, reliable, and accessible method for routine quantification.[6][7] This application note provides a detailed, field-proven protocol for the quantification of this compound using reverse-phase HPLC, alongside insights into method validation and advanced techniques for ultra-trace analysis.

Principle of the Method: Chromatographic Separation and UV Detection

The quantification of this compound is achieved through reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

  • Causality of Separation: TBT is a large, hydrophobic molecule due to its multiple biphenyl rings.[1] This causes it to have a strong affinity for the non-polar C18 stationary phase. By employing a gradient elution—starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent (like acetonitrile or isopropanol)—the analyte's retention is carefully controlled.[6] This allows TBT to be effectively separated from more polar excipients in the sample matrix, which elute earlier, and other non-polar ingredients, which may elute later.

  • Principle of Detection: The triazine and biphenyl chromophores in the TBT molecule result in strong UV absorbance.[8] A photodiode array (PDA) or a variable wavelength UV detector is used to monitor the column eluent at a specific wavelength where TBT absorbs maximally, ensuring high sensitivity and selectivity. The quantitative wavelength is typically set around 312-314 nm.[5][6] The detector response (peak area) is directly proportional to the concentration of TBT, allowing for accurate quantification against a calibration curve prepared from certified reference standards.

Core Protocol: HPLC-UV Quantification of this compound

This protocol is adapted from established methods for the analysis of TBT in cosmetic formulations.[6]

Materials and Equipment
  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.

    • Analytical Balance (4-decimal place).

    • Ultrasonicator bath.

    • Class A Volumetric flasks (10 mL, 50 mL, 100 mL).

    • Pipettes and disposable syringes.

    • Syringe filters (0.22 µm, PVDF or PTFE).

  • Chemicals & Reagents:

    • This compound Reference Standard (≥98% purity).

    • Acetonitrile (ACN), HPLC Grade.

    • Isopropanol (IPA), HPLC Grade.

    • Tetrahydrofuran (THF), HPLC Grade.

    • Deionized water (Resistivity ≥ 18 MΩ·cm).

Preparation of Solutions
  • Extraction Solution: Prepare a mixture of Acetonitrile and Tetrahydrofuran in a 1:4 (v/v) ratio.[6] Rationale: This solvent blend is effective at solubilizing the highly non-polar TBT from complex cosmetic matrices like creams and lotions.

  • Mobile Phase:

    • Solvent A: Deionized Water

    • Solvent B: Isopropanol

    • Solvent C: Acetonitrile

    • All mobile phase solvents should be filtered and degassed before use to prevent pump blockages and baseline noise.

Standard Preparation
  • Standard Stock Solution (~1000 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Extraction Solution.[6]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with the Extraction Solution. A typical calibration range is 1-50 µg/mL.[6] This range ensures coverage for expected sample concentrations and establishes the linearity of the detector response.

Sample Preparation (from a Cream/Lotion Matrix)
  • Accurately weigh approximately 1 g of the well-mixed sample into a 10 mL volumetric flask.

  • Add about 5 mL of the Extraction Solution.

  • Sonicate the flask in an ultrasonicator bath for 30 minutes to ensure complete dispersion of the sample and extraction of the analyte.[6]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the Extraction Solution and mix thoroughly.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the HPLC column.

Instrumental Analysis & Data Processing

The workflow for sample analysis follows a logical progression from system setup to final calculation.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Std_Prep Prepare Standards (1-50 µg/mL) Cal Inject Calibration Standards Std_Prep->Cal Sample_Prep Extract Sample (Weigh, Sonicate, Filter) Inject_Sample Inject Sample Solutions Sample_Prep->Inject_Sample SST System Suitability Test (Check Precision, Tailing) SST->Cal If Pass Curve Generate Calibration Curve (Area vs. Conc.) Cal->Curve Quant Quantify Sample Peak Inject_Sample->Quant Curve->Quant Calc Calculate Final Concentration in Original Sample Quant->Calc

Caption: Experimental workflow for the quantification of this compound.

Table 1: HPLC Operating Conditions [6] | Parameter | Condition | | :--- | :--- | | Column | Eclipse Plus C18 (or equivalent), 5 µm, 4.6 mm x 150 mm | | Mobile Phase | A: Water, B: Isopropanol, C: Acetonitrile | | Gradient Program | Time (min) | %A | %B | %C | | | 0 | 100 | 0 | 0 | | | 15 | 80 | 5 | 15 | | | 21 | 60 | 5 | 35 | | | 26 | 60 | 5 | 35 | | Flow Rate | 0.8 mL/min | | Injection Volume | 5 µL | | Column Temperature | 25°C | | Detection Wavelength | 312 nm |

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Concentration (% w/w) = (C × V × DF) / (M × 10000)

Where:

  • C = Concentration of TBT in the sample solution from the calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • DF = Dilution Factor (if any)

  • M = Weight of the sample taken (g)

Method Validation: Ensuring Trustworthy Results

A described protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters should be assessed according to guidelines like those from the International Council for Harmonisation (ICH).

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (R²) > 0.995[9]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For TBT, an LOQ of 0.001% has been reported.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically Signal-to-Noise ratio of 3:1.
Accuracy (Recovery) The closeness of the test results to the true value, assessed by spiking a blank matrix with known analyte amounts. Recovery between 80-120% is common for complex matrices.[10][11]
Precision (%RSD) The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (%RSD) < 10%.[11]

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities). | Peak purity analysis using a PDA detector; no interference at the analyte's retention time in a blank chromatogram. |

Advanced Technique: LC-MS/MS for High-Sensitivity Applications

For applications requiring ultra-low quantification limits, such as in environmental monitoring, pharmacokinetic studies, or trace contaminant analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13]

  • Advantages: LC-MS/MS offers superior sensitivity and specificity by monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion. This high selectivity often allows for simplified sample preparation, such as a "dilute-and-shoot" approach, even in complex matrices.[9][14]

  • General Approach:

    • Sample Preparation: Often a simple dilution with the mobile phase is sufficient. An isotopically labeled internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and instrument variability.[9]

    • Chromatography: A UHPLC system with a C18 column is typically used to achieve rapid separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. Ionization is commonly achieved with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10][15]

G cluster_structure This compound cluster_diagram Chemical Structure s 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine img_node

Caption: Chemical structure of this compound (TBT).

References

Application of Tris-Biphenyl Triazine in Organic Photovoltaic Devices: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Electron Transport Layers in Organic Photovoltaics

Organic photovoltaic (OPV) technology holds immense promise for next-generation solar energy conversion due to its potential for low-cost, flexible, and large-area manufacturing. The heart of an OPV device is the photoactive layer, typically a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting organic materials. Efficient extraction of photogenerated electrons and holes to their respective electrodes is paramount for achieving high power conversion efficiency (PCE). This is where interfacial layers, particularly the electron transport layer (ETL), play a critical role. An ideal ETL should possess high electron mobility, appropriate energy levels for efficient electron extraction from the active layer, and good film-forming properties.

Tris-biphenyl triazine, specifically 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, has emerged as a promising candidate for ETL applications in OPV devices. Its core structure features an electron-deficient 1,3,5-triazine ring, which imparts a high electron affinity and facilitates electron transport.[1][2] The biphenyl substituents contribute to good morphological stability and solubility in common organic solvents, making it amenable to both solution processing and thermal evaporation techniques.[3] This application note provides a detailed guide for researchers on the utilization of this compound as an ETL in organic photovoltaic devices, covering its fundamental properties, deposition protocols, and expected impact on device performance.

Core Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective integration into OPV devices.

PropertyValue/DescriptionSource(s)
Chemical Name 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[3]
Molecular Formula C₃₉H₂₇N₃[3]
Molecular Weight 537.66 g/mol [3]
Appearance White to light yellow powderGeneral Observation
Solubility Soluble in common organic solvents like chloroform, chlorobenzene, and toluene.[3]
HOMO Level (Estimated) ~ -6.0 to -6.2 eV[4][5]
LUMO Level (Estimated) ~ -2.7 to -2.9 eV[4][5]
Electron Mobility Expected to be high due to the triazine core, though specific thin-film measurements in OPV contexts are not widely reported.[1]

Note: The HOMO and LUMO energy levels are estimated based on cyclic voltammetry and DFT calculations of similar triazine-based compounds. Experimental values for this specific molecule may vary.

Mechanism of Action: Facilitating Electron Extraction and Transport

The primary function of this compound as an ETL is to create an efficient pathway for electrons to travel from the LUMO of the acceptor material in the active layer to the cathode, while simultaneously blocking holes. This is governed by the relative energy levels of the materials in the device.

cluster_0 Energy Levels ITO ITO (Anode) ~ -4.7 eV HTL HTL (e.g., PEDOT:PSS) ~ -5.2 eV HTL->ITO Hole Collection Donor_HOMO Donor HOMO (e.g., PTB7-Th) ~ -5.3 eV Donor_HOMO->HTL Hole Extraction Acceptor_HOMO Acceptor HOMO (e.g., PC71BM) ~ -6.1 eV Donor_LUMO Donor LUMO ~ -3.5 eV Acceptor_LUMO Acceptor LUMO ~ -4.2 eV Donor_LUMO->Acceptor_LUMO Exciton Dissociation TBT_HOMO This compound HOMO (Estimated) ~ -6.1 eV TBT_LUMO This compound LUMO (Estimated) ~ -2.8 eV Acceptor_LUMO->TBT_LUMO Electron Extraction TBT_HOMO->Acceptor_HOMO Hole Blocking Cathode Cathode (e.g., Al) ~ -4.2 eV TBT_LUMO->Cathode Electron Collection

Figure 1: Energy level diagram of a typical OPV device with this compound as the ETL.

As illustrated in Figure 1, the LUMO level of this compound is positioned between the LUMO of the acceptor material and the work function of the cathode. This energetic alignment creates a "cascade" for electrons, facilitating their efficient extraction from the active layer and transport to the electrode. The deep HOMO level of this compound also serves as an effective hole-blocking layer, preventing holes from reaching the cathode and causing recombination losses.

Experimental Protocols

This compound can be deposited as a thin film using either solution processing (spin-coating) or vacuum thermal evaporation. The choice of method will depend on the desired device architecture and the available equipment.

Protocol 1: Solution-Processed this compound ETL via Spin-Coating

This protocol is suitable for fabricating inverted OPV devices where the ETL is deposited onto the transparent conductive oxide (TCO) substrate.

Materials and Equipment:

  • This compound powder

  • High-purity chloroform or chlorobenzene

  • ITO-coated glass substrates

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • Nitrogen or argon gas for drying

  • Spin-coater

  • Hotplate

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen or argon and treat with UV-ozone for 15 minutes immediately before use to improve the wettability.

  • Solution Preparation: Prepare a solution of this compound in chloroform or chlorobenzene. A typical concentration range is 2-5 mg/mL. Ensure the powder is fully dissolved by stirring or gentle ultrasonication. It is recommended to filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

  • Spin-Coating:

    • Place the cleaned ITO substrate onto the spin-coater chuck.

    • Dispense a sufficient amount of the this compound solution to cover the substrate.

    • Spin-coat the solution at a speed of 2000-4000 rpm for 30-60 seconds. The spin speed will determine the thickness of the resulting film; higher speeds result in thinner films.

  • Annealing: Transfer the substrate to a hotplate and anneal at 80-100 °C for 10 minutes to remove any residual solvent.

  • Subsequent Layer Deposition: The substrate with the this compound ETL is now ready for the deposition of the active layer and subsequent layers of the OPV device.

cluster_0 Solution Processing Workflow Substrate_Cleaning Substrate Cleaning (ITO Glass) Solution_Preparation Solution Preparation (2-5 mg/mL in Chloroform) Substrate_Cleaning->Solution_Preparation Spin_Coating Spin-Coating (2000-4000 rpm, 30-60s) Solution_Preparation->Spin_Coating Annealing Annealing (80-100 °C, 10 min) Spin_Coating->Annealing Active_Layer_Deposition Active Layer Deposition Annealing->Active_Layer_Deposition

Figure 2: Workflow for solution-processed deposition of this compound ETL.

Protocol 2: Thermally Evaporated this compound ETL

Thermal evaporation is a solvent-free method that allows for precise control over the film thickness and is suitable for both conventional and inverted device architectures.

Materials and Equipment:

  • This compound powder

  • Substrates with the previously deposited layers (e.g., active layer for a conventional device)

  • Vacuum thermal evaporation system

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Molybdenum or tungsten evaporation boat

Procedure:

  • System Preparation: Load the this compound powder into a clean molybdenum or tungsten boat in the thermal evaporation chamber. Place the substrates in the substrate holder.

  • Evacuation: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the evaporation boat gradually until the this compound starts to sublimate.

    • Monitor the deposition rate using the QCM. A typical deposition rate for small molecule organic materials is 0.1-0.5 Å/s.

    • Deposit a film of the desired thickness, typically in the range of 5-20 nm for an ETL.

  • Subsequent Layer Deposition: Without breaking the vacuum, proceed with the deposition of the subsequent layers (e.g., the metal cathode).

Performance Data and Characterization

While extensive data on OPV devices specifically utilizing 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine as the ETL is not widely available in peer-reviewed literature, the use of other triazine-based ETLs has demonstrated significant improvements in device performance. The following table presents representative data for high-performance organic solar cells to provide a benchmark for expected performance.

Active LayerETLVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Source(s)
PM6:Y6ZnO0.8426.578.517.5[6]
PTB7-Th:PC₇₁BMZnO0.7517.270.19.0[7]
PM6:BTP-eC9Doped Fullerene ETL0.8625.876.216.9[6]

Note: This table provides a general reference for high-performance OPV device parameters. The performance of devices with a this compound ETL will be dependent on the specific active layer materials and device architecture.

Exploratory Application: this compound as an n-Dopant

The electron-accepting nature of the triazine core suggests that this compound could also function as an n-dopant in the active layer of OPV devices. N-doping the acceptor domains can increase the conductivity and facilitate more efficient charge transport, potentially leading to an improved fill factor (FF) and short-circuit current (Jsc).

Suggested Protocol for n-Doping the Active Layer:

  • Dopant Solution Preparation: Prepare a dilute solution of this compound in the same solvent used for the active layer blend (e.g., chlorobenzene). A typical starting concentration would be 0.1-1.0 mg/mL.

  • Blending: Add a small volume of the this compound solution to the pre-mixed active layer (donor:acceptor) solution. The doping ratio should be systematically varied, for example, from 0.5% to 5% by weight relative to the acceptor material.

  • Device Fabrication: Fabricate the OPV device as usual, spin-coating the doped active layer blend.

  • Characterization: Compare the performance of the doped devices with that of an undoped control device to evaluate the effect of n-doping on Voc, Jsc, FF, and PCE.

Conclusion and Future Outlook

This compound is a versatile and promising material for application in organic photovoltaic devices, primarily as an electron transport layer. Its favorable electronic properties, good solubility, and thermal stability make it compatible with common fabrication techniques. The protocols outlined in this application note provide a starting point for researchers to incorporate this material into their OPV device architectures. While further research is needed to fully characterize its performance in various OPV systems and to explore its potential as an n-dopant, this compound represents a valuable addition to the materials toolbox for advancing organic solar cell technology.

References

Formulating Next-Generation Sunscreens: Application Notes and Protocols for Tris-Biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining Broad-Spectrum Protection with Tris-Biphenyl Triazine

The pursuit of comprehensive sun protection has led to the development of highly efficient, photostable UV filters. Among these, this compound, commercially available as Tinosorb® A2B, stands out as a new-generation particulate organic filter with exceptional performance in the UVB and UVA2 ranges.[1][2] Its unique properties, including high efficiency at low concentrations and suitability for cold-process formulations, present a significant advantage for researchers and formulators in the development of advanced sunscreen products.[3][4]

This guide provides an in-depth technical overview and practical protocols for incorporating this compound into sunscreen formulations to achieve robust, broad-spectrum protection. We will delve into the scientific principles underpinning its function, detailed formulation strategies, and the requisite testing methodologies to validate product efficacy and safety.

Understanding this compound: A Scientific Overview

This compound is an organic compound that functions as a broad-spectrum UV absorber.[5] Marketed by BASF as Tinosorb® A2B, it is supplied as an aqueous dispersion of microfine particles, making it readily dispersible in the water phase of emulsions.[6]

Chemical and Physical Properties
PropertyValueSource
INCI Name This compound[7]
Chemical Name 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[7]
CAS Number 31274-51-8[7]
Molecular Formula C39H27N3[6]
Molecular Weight 537.66 g/mol [7]
Appearance White to distinctly beige viscous liquid (as Tinosorb® A2B dispersion)[4]
Solubility Insoluble in water; supplied as an aqueous dispersion[7]
Mechanism of Action and UV Absorption Spectrum

This compound provides UV protection through a dual mechanism of absorption and scattering of UV radiation.[8] Its primary efficacy lies in its strong absorbance in the UVB (280-320 nm) and UVA2 (320-340 nm) regions, a spectral range often inadequately covered by other UV filters.[1][9] This "bridging of the gap" between UVB and UVA protection is a key advantage in achieving true broad-spectrum coverage.[4] While its direct absorption in the UVA1 range (340-400 nm) is lower, it exhibits a significant boosting effect on other UVA filters through light scattering.[2][10]

The UV absorption spectrum of this compound is characterized by a strong peak in the UVB region and a distinct shoulder extending into the UVA2 region.

Caption: UV absorption spectrum of this compound.

Photostability and Synergistic Effects

A critical attribute of this compound is its exceptional photostability.[1][11] Unlike some organic UV filters that can degrade upon exposure to UV radiation, this compound maintains its structural integrity and protective efficacy, ensuring long-lasting protection.[8] Furthermore, its particulate nature allows it to scatter UV light, which enhances the performance of other oil-soluble UV filters in the formulation, leading to a synergistic increase in both SPF (Sun Protection Factor) and UVA-PF (UVA Protection Factor).[4][9]

Pre-Formulation and Regulatory Considerations

Regulatory Status

This compound is approved for use as a UV filter in sunscreens in the European Union, Australia, South Korea, and other regions, typically at a maximum concentration of 10%.[5][7] It is important to note that it is not currently approved for use in the United States.[5] Researchers and formulators must adhere to the specific regulations of the target market.

Material Compatibility

Tinosorb® A2B is compatible with a wide range of cosmetic ingredients and emulsifier systems.[6] Its high tolerance to different pH values also allows for its use in various formulation types, including those containing alpha-hydroxy acids.[4]

Achieving Broad-Spectrum Protection

To achieve a "broad-spectrum" designation, a sunscreen product must provide proportional protection against both UVA and UVB radiation. Regulatory bodies like the European Commission recommend a UVA-PF of at least one-third of the labeled SPF.[4] Due to its strong performance in the UVB and UVA2 regions, this compound is a key ingredient for meeting and exceeding these requirements.

Formulation Protocols

The water-dispersible nature of Tinosorb® A2B makes it particularly suitable for cold-process manufacturing, which can offer energy and time savings.[3][4] It is typically added to the water phase of an emulsion.

General Formulation Workflow

Formulation_Workflow cluster_phases Phase Preparation Oil_Phase Prepare Oil Phase (Emollients, Oil-Soluble UV Filters, Emulsifiers) Emulsification Emulsification (Add Oil Phase to Water Phase with homogenization) Oil_Phase->Emulsification Water_Phase Prepare Water Phase (Water, Humectants, Thickeners) Add_TBT Disperse Tinosorb® A2B in Water Phase Water_Phase->Add_TBT Add_TBT->Emulsification Cooling Cooling Phase Emulsification->Cooling Final_Additions Add Temperature-Sensitive Ingredients (Preservatives, Fragrance, Actives) Cooling->Final_Additions Final_Product Final Product (Sunscreen Emulsion) Final_Additions->Final_Product

Caption: General workflow for formulating an O/W sunscreen with this compound.

Exemplary Protocol: High SPF 50 Broad-Spectrum Sunscreen Lotion (O/W Emulsion)

This protocol is a representative example and may require optimization based on the specific raw materials and equipment used.

Phase A: Water Phase

IngredientINCI Name% (w/w)Function
Deionized WaterAquaq.s. to 100Solvent
GlycerinGlycerin3.00Humectant
Xanthan GumXanthan Gum0.30Thickener
Disodium EDTADisodium EDTA0.10Chelating Agent
Tinosorb® A2B This compound (and) Aqua (and) Decyl Glucoside (and) Butylene Glycol (and) Disodium Phosphate (and) Xanthan Gum 8.00 (4% active) UV Filter

Phase B: Oil Phase

IngredientINCI Name% (w/w)Function
C12-15 Alkyl BenzoateC12-15 Alkyl Benzoate5.00Emollient, UV Filter Solvent
Tinosorb® SBis-Ethylhexyloxyphenol Methoxyphenyl Triazine3.00Broad-Spectrum UV Filter
Uvinul® A PlusDiethylamino Hydroxybenzoyl Hexyl Benzoate4.00UVA Filter
Uvinul® T 150Ethylhexyl Triazone3.00UVB Filter
Cetearyl Alcohol (and) Ceteareth-20Cetearyl Alcohol (and) Ceteareth-204.00Emulsifier
Tocopheryl AcetateTocopheryl Acetate0.50Antioxidant

Phase C: Post-Emulsification

IngredientINCI Name% (w/w)Function
Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
FragranceParfum0.20Fragrance
Citric AcidCitric Acidq.s.pH Adjuster

Manufacturing Procedure:

  • Water Phase (Phase A): In the main vessel, disperse the xanthan gum in glycerin. Add the deionized water and disodium EDTA and mix until uniform.

  • Tinosorb® A2B Addition: Add the Tinosorb® A2B to the water phase and mix until a homogeneous dispersion is achieved. Heat Phase A to 75-80°C.

  • Oil Phase (Phase B): In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C while mixing until all solids are dissolved and the phase is uniform.

  • Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under high-speed homogenization. Homogenize for 3-5 minutes until a fine, uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Final Additions (Phase C): At a temperature below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.

  • pH Adjustment: Adjust the pH to the desired range (typically 6.0-7.0) with citric acid.

  • Final Mixing: Continue mixing until the batch is cool and uniform.

Performance and Efficacy Testing

Validation of a sunscreen's performance is critical. Standardized in-vitro and in-vivo methods are employed to determine the SPF and UVA protection levels.

In-Vitro Broad-Spectrum Protection Assessment (Based on ISO 24443)

This method provides a reliable measure of a product's UVA protection factor (UVA-PF) and critical wavelength.

In_Vitro_Testing Sample_Prep Apply 2.0 mg/cm² of sunscreen to roughened PMMA plate Pre_Irradiation Measure initial UV absorbance (290-400 nm) Sample_Prep->Pre_Irradiation Irradiation Expose plate to a controlled dose of UV radiation from a solar simulator Pre_Irradiation->Irradiation Post_Irradiation Measure final UV absorbance (290-400 nm) Irradiation->Post_Irradiation Calculation Calculate UVA-PF, Critical Wavelength, and UVA/UVB ratio Post_Irradiation->Calculation Result Broad-Spectrum Efficacy Data Calculation->Result

Caption: Workflow for in-vitro broad-spectrum protection testing.

In-Vivo SPF Determination (Based on ISO 24444)

The in-vivo SPF test is the global standard for determining a product's UVB protection. It involves applying the sunscreen to human volunteers and measuring the minimal erythemal dose (MED) on protected versus unprotected skin.

Photostability Testing

The photostability of the final formulation can be assessed by comparing the UV absorbance spectrum before and after a defined period of irradiation, as outlined in the in-vitro testing protocol. A high degree of spectral integrity post-irradiation indicates a photostable product.

Expected Performance Gains with this compound

Studies have shown that this compound is a highly effective filter, contributing approximately 2 SPF units and 1 UVA-PF unit for every 1% of the active ingredient used.[1][11]

Table of Synergistic UV Filter Combinations (Illustrative)

This compound (active %)Other UV Filters (% w/w)Expected In-Vitro SPFExpected UVA-PFUVA-PF/SPF Ratio
2%3% Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, 4% Ethylhexyl Triazone~30~12> 1/3
4%3% Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, 5% Diethylamino Hydroxybenzoyl Hexyl Benzoate, 4% Ethylhexyl Triazone~50+~20> 1/3
5%5% Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, 4% Diethylamino Hydroxybenzoyl Hexyl Benzoate~50+~25> 1/3

Note: These are estimated values. Actual performance must be confirmed through testing of the final formulation.

Conclusion: A Versatile Tool for Modern Sun Care

This compound represents a significant advancement in UV filter technology, offering formulators a powerful tool to create highly effective, photostable, and aesthetically pleasing broad-spectrum sunscreens. Its unique properties, particularly its efficiency in the UVA2 range and its suitability for cold-processing, simplify development and enhance product performance. By understanding the scientific principles behind its function and adhering to rigorous formulation and testing protocols, researchers and drug development professionals can leverage this compound to meet the growing demand for superior sun protection products.

References

Tris-Biphenyl Triazine Derivatives as Emerging Electron Transport Layers in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract: The electron transport layer (ETL) is a critical component in perovskite solar cells (PSCs), governing electron extraction and transport efficiency, and ultimately influencing device performance and stability. While inorganic materials like TiO₂ and SnO₂ have been widely used, their processing requirements and inherent instability under UV light have spurred the development of organic ETL alternatives. This application note provides a detailed guide on the use of molecules based on the tris-biphenyl triazine (TBT) scaffold as an emerging class of ETL materials. Due to their electron-deficient 1,3,5-triazine core, TBT derivatives offer high electron affinity, excellent thermal stability, and tunable electronic properties through molecular engineering.[1] This document details the rationale for their use, provides a representative synthesis protocol, and offers a comprehensive, step-by-step methodology for the fabrication and characterization of high-performance PSCs incorporating a TBT-based ETL.

Introduction: The Critical Role of the Electron Transport Layer (ETL)

In the architecture of a perovskite solar cell, the ETL plays the indispensable role of selectively extracting electrons from the light-absorbing perovskite layer and transporting them to the transparent conductive oxide (TCO) electrode, while simultaneously blocking the passage of holes. An ideal ETL should possess several key characteristics:

  • High Electron Mobility: To facilitate efficient charge transport and minimize series resistance.

  • Favorable Energy Level Alignment: The Lowest Unoccupied Molecular Orbital (LUMO) of the ETL must be slightly lower than or equal to the Conduction Band Minimum (CBM) of the perovskite to ensure efficient electron extraction with minimal energy loss.[2][3]

  • Excellent Film-Forming Properties: To create a uniform, pinhole-free layer that prevents short-circuiting.

  • High Transparency: To allow maximum light to reach the perovskite absorber layer.

  • Chemical and Thermal Stability: To ensure long-term operational stability of the device.

Traditional inorganic ETLs such as titanium dioxide (TiO₂) and tin oxide (SnO₂) have been instrumental in achieving high power conversion efficiencies (PCEs). However, they often require high-temperature sintering processes, which increases manufacturing costs and limits their use in flexible devices. Furthermore, their photocatalytic activity under ultraviolet (UV) illumination can contribute to the degradation of the perovskite layer over time.[4]

Organic ETLs have emerged as a compelling alternative. Molecules built around electron-deficient nitrogen heterocyclic cores, such as 1,3,5-triazine, are particularly promising.[5] Their properties can be precisely tuned through synthetic chemistry, they can often be processed at low temperatures from solution, and they can be designed to be chemically inert, enhancing device stability.

The this compound (TBT) Scaffold: Rationale for ETL Applications

The 1,3,5-triazine ring is an electron-deficient aromatic system, which imparts a high electron affinity to molecules that incorporate it.[1] When functionalized with biphenyl groups, the resulting this compound (TBT) core structure presents a unique combination of properties that make it an excellent candidate for ETL materials.

Key Properties and Advantages:

  • Electron-Deficient Core: The triazine core naturally facilitates the acceptance and transport of electrons.[1]

  • Tunable Energetics: The energy levels (LUMO/HOMO) can be systematically modified by introducing electron-donating or electron-withdrawing groups onto the peripheral biphenyl rings, allowing for precise alignment with the perovskite's conduction band.[2][6]

  • High Thermal Stability: The rigid, aromatic structure of TBT derivatives contributes to high thermal stability, a crucial factor for long-term device operation.[1]

  • Solution Processability: These molecules can be designed for good solubility in common organic solvents, enabling simple and low-cost deposition methods like spin-coating.

Caption: Molecular structure of the core this compound (TBT) scaffold.

Principle of Energy Level Alignment

For efficient device operation, the energy levels of the adjacent layers must be well-aligned to facilitate a "downhill" energy cascade for the desired charge carriers. For the ETL, its LUMO level should be positioned just below the perovskite's CBM to provide a sufficient driving force for electron injection while minimizing the open-circuit voltage (Voc) loss.

EnergyLevels cluster_device Energy Level Diagram y_axis Energy (eV vs. Vacuum) FTO_VB FTO FTO_CB ETL_HOMO HOMO ETL_LUMO LUMO (~ -3.8 eV) ETL_LUMO->FTO_CB e⁻ PVSK_VB VBM (~ -5.4 eV) HTL_HOMO HOMO (~ -5.1 eV) PVSK_VB->HTL_HOMO h⁺ PVSK_CBM CBM (~ -3.9 eV) PVSK_CBM->ETL_LUMO e⁻ Au Au HTL_HOMO->Au h⁺ HTL_LUMO LUMO

Caption: Energy level diagram for a PSC with a TBT-based ETL.

Protocol: Fabrication of Perovskite Solar Cells with a TBT-based ETL

This section provides a comprehensive, step-by-step protocol for fabricating an n-i-p planar heterojunction perovskite solar cell using a solution-processed TBT-derivative as the ETL.

Materials and Reagents
Material/ReagentSupplier (Example)Purity/Grade
FTO-coated glassOssilaSheet resistance ~7 Ω/sq
This compound derivativeCustom synthesis/Sigma-Aldrich>99%
ChlorobenzeneSigma-AldrichAnhydrous, >99.8%
Formamidinium Iodide (FAI)Greatcell Solar>99.9%
Lead Iodide (PbI₂)TCI99.99%
Methylammonium Bromide (MABr)Greatcell Solar>99.9%
Lead Bromide (PbBr₂)TCI99.99%
Cesium Iodide (CsI)Sigma-Aldrich99.999%
DMF / DMSOSigma-AldrichAnhydrous, 4:1 v/v
Spiro-OMeTADLumtec>99.5%
4-tert-butylpyridine (tBP)Sigma-Aldrich98%
Li-TFSISigma-Aldrich99.95%
Gold (Au) PelletsKurt J. Lesker99.99%

Experimental Workflow

Workflow cluster_prep Substrate & Solution Prep cluster_fab Device Fabrication (In Glovebox) A 1. FTO Substrate Cleaning E 5. TBT-ETL Spin Coating A->E B 2. TBT-ETL Solution Preparation B->E C 3. Perovskite Precursor Preparation F 6. Perovskite Layer Deposition C->F D 4. HTL Solution Preparation G 7. HTL Spin Coating D->G E->F F->G H 8. Gold Electrode Evaporation G->H I 9. Device Characterization H->I

Caption: Overall workflow for PSC fabrication and characterization.

Step-by-Step Methodology

1. FTO Substrate Cleaning:

  • Sequentially sonicate FTO-coated glass substrates in a solution of Hellmanex detergent in deionized (DI) water, followed by DI water, acetone, and finally isopropanol (IPA). Each sonication step should last for 15 minutes.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before transferring them into a nitrogen-filled glovebox.

  • Causality: This rigorous cleaning process is critical to remove all organic and inorganic residues, ensuring good adhesion and uniform film formation of subsequent layers, which is essential for preventing shunting paths in the final device.

2. TBT ETL Solution Preparation (Inside Glovebox):

  • Prepare a 2 mg/mL solution of the TBT derivative in anhydrous chlorobenzene.

  • Stir the solution on a hotplate at 60 °C for at least 2 hours to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Causality: Chlorobenzene is chosen as it is an orthogonal solvent to the DMF/DMSO used for the perovskite precursor, preventing the ETL from dissolving during the subsequent deposition step. Filtering removes any particulate aggregates that could lead to pinholes in the film.

3. TBT ETL Deposition:

  • Place the cleaned FTO substrate on a spin coater.

  • Dispense ~40 µL of the TBT ETL solution to cover the substrate surface.

  • Spin-coat at 4000 rpm for 30 seconds with an acceleration of 2000 rpm/s.

  • Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

  • Causality: The spin coating parameters are optimized to achieve a uniform, thin film (~10-20 nm). The post-deposition annealing step removes residual solvent and can improve the molecular packing and electronic contact with the FTO.

4. Perovskite Layer Deposition (Anti-solvent Method):

  • Prepare a 1.2 M perovskite precursor solution (e.g., a mixed-cation composition like FA₀.₈₅Cs₀.₁₅Pb(I₀.₈₅Br₀.₁₅)₃) in a 4:1 v/v mixture of anhydrous DMF:DMSO.

  • Dispense ~40 µL of the perovskite precursor solution onto the TBT-coated substrate.

  • Spin-coat in a two-step program: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.

  • During the second step, at approximately 15 seconds into the spin, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) rapidly onto the center of the spinning substrate. The film should immediately turn from clear yellow to a dark brown/black color.[7]

  • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes to promote crystallization.

  • Causality: The anti-solvent method induces rapid supersaturation of the perovskite precursors, leading to the formation of a dense, uniform, and highly crystalline film, which is crucial for high efficiency.[8]

5. Hole Transport Layer (HTL) Deposition:

  • Prepare the HTL solution: 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, doped with 28.8 µL of tBP and 17.5 µL of a Li-TFSI solution (520 mg/mL in acetonitrile).

  • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.

  • Causality: Spiro-OMeTAD is the benchmark hole transport material. The additives (tBP and Li-TFSI) are essential to improve its conductivity and energy level alignment, though they can also affect long-term stability.

6. Gold Electrode Evaporation:

  • Mask the device active area (typically 0.09 to 0.16 cm²).

  • Place the substrates in a thermal evaporator.

  • Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.

  • Deposit an 80-100 nm thick layer of gold (Au) at a rate of ~0.1-0.2 Å/s.

Device Characterization and Data Analysis

4.1 Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics.

  • Scan the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and vice-versa to check for hysteresis.

  • Extract the key photovoltaic parameters:

    • Open-Circuit Voltage (Voc): The voltage at zero current.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmp * Jmp) / (Voc * Jsc).

    • Power Conversion Efficiency (PCE): The overall efficiency, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density.

4.2 Stability Testing:

  • To assess operational stability, perform Maximum Power Point Tracking (MPPT) by holding the device at its maximum power output voltage under continuous illumination and monitoring the PCE decay over time.

  • To assess environmental stability, store unencapsulated devices in a controlled environment (e.g., 25 °C, 50% relative humidity) in the dark and measure their J-V characteristics periodically.

Expected Results and Troubleshooting

ParameterExpected RangePotential Cause for Low Value (ETL-related)Troubleshooting Step
PCE (%) 19 - 22%Combination of below factors.Review all steps.
Voc (V) 1.05 - 1.15 VPoor energy level alignment; high interface recombination.Modify TBT side chains to tune LUMO; ensure compact ETL film.
Jsc (mA/cm²) 22 - 24 mA/cm²Poor electron extraction; thick or non-uniform ETL film.Decrease TBT solution concentration; optimize spin speed.
FF (%) 75 - 82%High series resistance from a thick or low-mobility ETL.Ensure TBT derivative has good solubility and forms a thin, ordered film.

Safety Precautions

  • Lead Compounds: Lead iodide and lead bromide are toxic and should be handled with extreme care inside a glovebox or fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves and safety glasses.

  • Organic Solvents: DMF, DMSO, and chlorobenzene are hazardous. Handle them only in a well-ventilated fume hood or glovebox.

  • Spin Coating: Use a dedicated spin coater in a controlled environment. Be aware of solvent splashing and ensure proper waste collection.

Conclusion

The this compound scaffold represents a highly promising platform for the design of novel organic electron transport layers for perovskite solar cells. By leveraging their intrinsic electron-deficient nature, high thermal stability, and tunable optoelectronic properties, TBT-based ETLs offer a pathway to overcoming some of the limitations of conventional inorganic materials. The protocols outlined in this application note provide a robust framework for the successful fabrication and characterization of high-performance and potentially more stable perovskite solar cells, paving the way for further innovation in this exciting field.

References

Application Notes and Protocols for Thin-Film Deposition of Tris-Biphenyl Triazine in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tris-Biphenyl Triazine as a Key Material in Modern Electronics

This compound (TBT), a star-shaped organic molecule, has emerged as a critical component in the advancement of organic electronic devices. Its unique structure, featuring a central electron-deficient triazine core symmetrically substituted with three electron-rich biphenyl arms, imparts exceptional electronic and physical properties.[1] This molecular design leads to high electron mobility, excellent thermal stability, and a wide bandgap, making TBT a versatile material for various applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2]

In OLEDs, TBT and its derivatives are primarily utilized as electron transport materials (ETMs) or as host materials for phosphorescent emitters. Their high triplet energy ensures efficient energy transfer to the emissive dopants, while their electron-transporting capabilities facilitate balanced charge injection and recombination, leading to enhanced device efficiency and lifetime. For instance, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), a close analog of TBT, has been successfully employed as a host material in highly efficient green phosphorescent OLEDs.

In the realm of photovoltaics, the tunable energy levels and excellent film-forming properties of triazine derivatives make them promising candidates for hole transport materials (HTMs) in perovskite solar cells. They can facilitate efficient extraction of holes from the perovskite layer to the electrode, contributing to high power conversion efficiencies.

This document provides detailed application notes and protocols for the two primary methods of depositing this compound thin films for electronic applications: Thermal Evaporation and Solution Processing (Spin Coating) . The protocols are designed to provide researchers and device engineers with a comprehensive understanding of the critical parameters and a validated starting point for process optimization.

Purity and Material Handling

For the fabrication of high-performance electronic devices, the purity of the source material is paramount. This compound used for thin-film deposition should be of high purity, typically exceeding 99.5%, to minimize the presence of impurities that can act as charge traps and degrade device performance. Purification of TBT is commonly achieved through techniques such as recrystallization from solvents like ethanol, n-butanol, or toluene, or through column chromatography.[3]

Section 1: Thermal Evaporation for OLED Applications

Thermal evaporation in a high-vacuum environment is the most prevalent method for depositing thin films of small organic molecules like this compound, particularly in the fabrication of multilayer OLEDs. This technique offers precise control over film thickness and uniformity, leading to reproducible device performance.

Causality Behind Experimental Choices in Thermal Evaporation

The key to successful thermal evaporation lies in understanding the interplay between deposition parameters and the resulting film properties.

  • Vacuum Level: A high vacuum (typically < 1 x 10-6 Torr) is crucial to prevent the incorporation of oxygen and water into the growing film. These contaminants can create deep traps for charge carriers and act as quenching sites for excitons, severely degrading device efficiency and lifetime.

  • Deposition Rate: A slow and stable deposition rate (typically 0.5-2.0 Å/s) is essential for forming a smooth, amorphous, or polycrystalline film with minimal structural defects. A high deposition rate can lead to a more disordered film with a higher density of pinholes and grain boundaries, which can act as leakage current pathways and non-radiative recombination centers.

  • Substrate Temperature: The temperature of the substrate during deposition significantly influences the morphology and crystallinity of the TBT film. While room temperature deposition is common, gently heating the substrate can enhance the molecular mobility on the surface, potentially leading to more ordered films with improved charge transport properties. However, excessive heating can cause dewetting or crystallization, leading to rougher films.

  • Source-to-Substrate Distance: This parameter affects the uniformity of the deposited film. A larger distance generally results in better uniformity but requires a higher evaporation rate to achieve the same deposition rate at the substrate, which can be a trade-off.

Protocol for Thermal Evaporation of a this compound Electron Transport Layer

This protocol outlines the steps for depositing a TBT film as an electron transport layer (ETL) in a typical OLED device structure.

Materials and Equipment:

  • High-purity this compound (>99.5%)

  • High-vacuum thermal evaporation system (base pressure < 1 x 10-6 Torr)

  • Quartz crystal microbalance (QCM) for thickness and rate monitoring

  • Substrates with pre-deposited layers (e.g., ITO/HTL/EML)

  • Low-temperature effusion cell or a baffled boat source suitable for organic materials

Step-by-Step Methodology:

  • Substrate Preparation:

    • Ensure the substrates with the underlying device layers are clean and free of contaminants.

    • Load the substrates into the substrate holder in the evaporation chamber.

  • Source Preparation:

    • Carefully load the high-purity TBT powder into the effusion cell or evaporation boat. Avoid compressing the powder, as this can lead to uneven heating.

    • Place the loaded source into the designated port in the evaporation chamber.

  • Pump-Down:

    • Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr. This may require several hours of pumping with a turbomolecular or cryogenic pump.

  • Deposition:

    • Once the desired base pressure is reached, slowly ramp up the temperature of the TBT source. The evaporation temperature for organic materials is typically below 500°C.[4]

    • Monitor the deposition rate using the QCM. A stable rate of 1.0 Å/s is a good starting point.

    • Once the desired deposition rate is stable, open the shutter to begin depositing the TBT film onto the substrates.

    • Maintain the substrate at room temperature for initial trials.

    • Deposit the desired thickness of the TBT layer, typically in the range of 20-50 nm for an ETL in an OLED.

    • Close the shutter once the target thickness is reached.

  • Cool-Down and Venting:

    • Turn off the power to the evaporation source and allow it and the substrates to cool down for at least 30 minutes in a high vacuum.

    • Slowly vent the chamber with an inert gas like nitrogen to bring it back to atmospheric pressure.

  • Device Completion:

    • Immediately transfer the substrates to the next deposition step (e.g., cathode deposition) to minimize exposure to ambient air and moisture.

Characterization and Optimization
  • Film Morphology: Use Atomic Force Microscopy (AFM) to characterize the surface roughness and morphology of the deposited TBT film. A smooth, pinhole-free surface is desirable for efficient charge injection and to prevent short circuits.

  • Film Thickness: Verify the film thickness using a profilometer or ellipsometry.

  • Device Performance: Characterize the current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE) of the completed OLED devices. Correlate the device performance with the deposition parameters to optimize the TBT layer.

ParameterRecommended RangeRationale
Base Pressure < 1 x 10-6 TorrMinimizes contamination from oxygen and water.
Deposition Rate 0.5 - 2.0 Å/sEnsures smooth and uniform film growth.
Substrate Temperature Room Temperature (initial)Provides a baseline for optimization.
Film Thickness (ETL) 20 - 50 nmBalances charge transport and optical transparency.

graph TD
subgraph Thermal Evaporation Workflow
A[Substrate and Source Preparation] --> B{Pump Down to High Vacuum};
B --> C{Ramp Up Source Temperature};
C --> D{Stabilize Deposition Rate};
D --> E{Open Shutter & Deposit Film};
E --> F{Close Shutter at Target Thickness};
F --> G{Cool Down in Vacuum};
G --> H[Vent with Inert Gas];
H --> I[Device Completion];
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
Workflow for Thermal Evaporation of this compound.

Section 2: Solution Processing (Spin Coating) for Perovskite Solar Cells and OLEDs

Solution processing techniques, particularly spin coating, offer a cost-effective and scalable alternative to vacuum deposition for fabricating organic electronic devices. The solubility of this compound in common organic solvents allows for its deposition from solution.[1]

Causality Behind Experimental Choices in Spin Coating

The quality of a spin-coated film is highly dependent on the solution properties and the spin coating parameters.

  • Solvent Selection: The choice of solvent is critical. It must dissolve TBT to the desired concentration and have appropriate volatility. A solvent that evaporates too quickly can lead to a non-uniform, "orange-peel" like film, while a solvent that evaporates too slowly can result in long processing times and potential phase segregation in multi-component films. Solvents such as chlorobenzene , toluene , and dioxane are good starting points for triazine-based materials.[1]

  • Solution Concentration: The concentration of TBT in the solution directly influences the final film thickness. Higher concentrations generally lead to thicker films. It is important to ensure complete dissolution of the material to avoid particulates in the final film.

  • Spin Speed and Acceleration: The spin speed is the primary determinant of film thickness, with higher speeds resulting in thinner films. The acceleration rate to the final speed can also affect the film uniformity. A smooth and controlled ramp is generally preferred.

  • Annealing Temperature and Time: Post-deposition annealing is often necessary to remove residual solvent and to improve the molecular ordering and morphology of the film. The annealing temperature should be below the material's decomposition temperature but high enough to promote molecular rearrangement. The optimal annealing temperature and time need to be determined empirically to achieve the best device performance.

Protocol for Spin Coating a this compound Hole Transport Layer

This protocol provides a general procedure for depositing a TBT-based film as a hole transport layer (HTL) in a perovskite solar cell.

Materials and Equipment:

  • High-purity this compound (>99.5%)

  • High-purity solvent (e.g., chlorobenzene, toluene)

  • Spin coater

  • Hotplate

  • Substrates with the underlying perovskite layer

  • Micropipettes and syringe filters (0.2 µm pore size)

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. A starting concentration of 5-10 mg/mL is recommended.

    • Gently heat and stir the solution on a hotplate at around 40-50 °C to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Substrate Preparation:

    • Ensure the substrates with the perovskite layer are ready for HTL deposition.

  • Spin Coating:

    • Place the substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a sufficient amount of the TBT solution onto the center of the substrate to cover the entire surface.

    • Start the spin coating process. A two-step program is often effective:

      • Step 1 (Spreading): 1000 rpm for 10 seconds.

      • Step 2 (Thinning): 4000 rpm for 30 seconds.

    • These parameters should be optimized to achieve the desired film thickness.

  • Annealing:

    • Immediately transfer the spin-coated substrate to a pre-heated hotplate.

    • Anneal the film at a temperature between 80-120 °C for 10-15 minutes in a nitrogen-filled glovebox or in ambient air, depending on the device architecture and subsequent processing steps.

  • Device Completion:

    • After annealing, allow the substrate to cool down to room temperature.

    • Proceed with the deposition of the top electrode.

Characterization and Optimization
  • Film Uniformity and Thickness: Visually inspect the film for uniformity. Measure the thickness using a profilometer or ellipsometry.

  • Surface Morphology: Use AFM to investigate the surface roughness and grain structure. For HTLs, a smooth and continuous film is crucial for good interfacial contact with the perovskite and the top electrode.

  • Crystallinity: X-ray Diffraction (XRD) can be used to study the crystallinity of the TBT film and how it is affected by the annealing process.

  • Device Performance: Measure the photovoltaic parameters of the completed solar cells (short-circuit current, open-circuit voltage, fill factor, and power conversion efficiency) to correlate with the spin coating and annealing parameters.

ParameterRecommended RangeRationale
Solvent Chlorobenzene, TolueneGood solubility and appropriate volatility.
Concentration 5 - 10 mg/mLInfluences film thickness and solution viscosity.
Spin Speed 1000 - 5000 rpmPrimary control over film thickness.
Annealing Temperature 80 - 120 °CRemoves residual solvent and improves film morphology.
Annealing Time 10 - 15 minBalances solvent removal and potential for film degradation.

graph TD
subgraph Spin Coating Workflow
A[Solution Preparation & Filtration] --> B{Dispense Solution onto Substrate};
B --> C{Spin Coating Program};
C --> D{Post-Deposition Annealing};
D --> E[Device Completion];
end

subgraph "Spin Coating Program Details"
    C1[Spreading Step (Low Speed)] --> C2[Thinning Step (High Speed)];
end

C --> C1;

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C1 fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C2 fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
Workflow for Solution Processing of this compound.

Conclusion

The successful integration of this compound into high-performance electronic devices is critically dependent on the ability to deposit high-quality thin films. Both thermal evaporation and solution processing offer viable pathways for fabricating TBT layers with the desired properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin their work with this promising material. It is important to emphasize that these are starting points, and empirical optimization of the deposition parameters for specific device architectures and performance targets is essential for achieving state-of-the-art results. Careful characterization of the deposited films and correlation with device performance will be key to unlocking the full potential of this compound in the next generation of organic electronics.

References

Application Notes and Protocols: Incorporating Tris-biphenyl Triazine into Polymer Matrices for Enhanced UV Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced UV Protection in Polymeric Materials

Polymers are ubiquitous in modern life, valued for their versatility, durability, and cost-effectiveness. However, when exposed to ultraviolet (UV) radiation from sunlight, many polymers undergo photodegradation, a process that leads to discoloration, embrittlement, and a significant reduction in mechanical properties.[1][2] This degradation compromises the service life and performance of plastic components used in a wide array of applications, from automotive parts and building materials to electronic enclosures and outdoor furniture.[3]

To counteract these deleterious effects, UV stabilizers are incorporated into polymer matrices.[4] Among the various classes of UV stabilizers, UV absorbers play a critical role by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][5] This document provides a detailed guide for researchers, scientists, and formulation chemists on the incorporation of Tris-biphenyl triazine, a high-performance UV absorber, into polymer matrices to achieve superior UV protection.

This compound (2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine), commercially known as Tinosorb® A2B, is a state-of-the-art UV filter renowned for its exceptional photostability and broad-spectrum UV absorption, particularly in the UVA-II (320-340 nm) and UVB (280-320 nm) ranges.[6][7] Its unique molecular structure enables highly efficient conversion of UV energy, making it an ideal candidate for protecting polymers from photodegradation.[8] This guide will detail the scientific rationale and provide actionable protocols for integrating this advanced UV absorber into common polymer systems.

Mechanism of UV Protection by this compound

The protective action of this compound is rooted in its molecular structure, which is designed for efficient absorption of high-energy UV photons and their subsequent dissipation as low-energy thermal radiation.[8] The triazine core, substituted with biphenyl chromophores, creates a conjugated π-electron system that is highly effective at absorbing UV energy.[9]

Upon absorption of a UV photon, the this compound molecule transitions to an excited electronic state. It then rapidly returns to its ground state through non-radiative decay pathways, primarily via intramolecular proton transfer, releasing the absorbed energy as heat.[9] This rapid and efficient energy dissipation cycle prevents the UV radiation from initiating harmful photochemical reactions, such as chain scission and crosslinking, within the polymer matrix.[3]

References

using tris-biphenyl triazine to enhance the efficiency of green phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enhancing Green Phosphorescent OLED Efficiency with Tris-biphenyl Triazine Host Material

Introduction: The Critical Role of Host Materials in Green PhOLEDs

Organic Light-Emitting Diodes (OLEDs) utilizing phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] Green phosphorescent OLEDs (PhOLEDs) are particularly crucial for display and lighting applications due to their high luminous efficacy. The performance of these devices, however, is not solely dependent on the emitter (dopant); it is intrinsically linked to the properties of the host material in which the emitter is dispersed.

An ideal host material must satisfy several stringent requirements:

  • High Triplet Energy (T1): The host's triplet energy must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and efficiently confine excitons on the emitter.

  • Balanced Charge Transport: The host should facilitate balanced injection and transport of both holes and electrons to ensure the charge recombination zone is located within the emissive layer, maximizing efficiency.

  • Thermal and Morphological Stability: High thermal stability and a stable amorphous morphology are essential for device longevity and operational reliability.[2]

This compound, specifically 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), has emerged as a highly effective host material for green PhOLEDs.[3][4] Its unique molecular structure, featuring an electron-deficient triazine core and three electron-rich biphenyl groups, imparts excellent electron-transporting properties and a high triplet energy, making it a superior choice for fabricating high-efficiency, low-voltage green PhOLEDs.[3][4][5] This document provides a detailed guide to the application of T2T and a comprehensive protocol for device fabrication and characterization.

2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T): Properties and Advantages

T2T is a star-shaped molecule belonging to the 1,3,5-triazine family.[4] Its chemical structure is designed to optimize performance in PhOLEDs.

cluster_T2T T2T Molecular Structure T2T_structure T2T_structure

Caption: Molecular structure of T2T.

The key to T2T's success lies in its unique combination of electronic and physical properties, summarized below.

PropertyValueSignificance for Green PhOLEDs
Chemical Formula C₃₉H₂₇N₃Defines the molecular composition.
Molecular Weight 537.65 g/mol Relevant for deposition rate calculations.
Triplet Energy (T₁) 2.80 eV Sufficiently high to confine excitons on common green phosphors like (PPy)₂Ir(acac) and Ir(ppy)₃.[4][5]
HOMO Level 6.5 eVCreates a barrier for hole injection into the emissive layer, confining holes.
LUMO Level 3.0 eVFacilitates efficient electron injection from the electron-transport layer (ETL).
Electron Mobility > 10⁻⁴ cm²V⁻¹s⁻¹Promotes excellent electron transport, helping to balance charge carriers within the device.[4][5]
Thermal Stability (TGA) > 300 °CEnsures the material does not degrade during the thermal evaporation process or device operation.[3]

Mechanism of Efficiency Enhancement with T2T

The superior performance of T2T-based green PhOLEDs is attributed to two primary mechanisms: efficient exciton confinement and balanced charge recombination.

A. Exciton Confinement: The triplet energy of the green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], is approximately 2.4 eV. T2T possesses a high triplet energy of 2.80 eV.[4] This significant energy gap ensures that triplet excitons generated on the T2T host molecules are efficiently transferred to the Ir(ppy)₃ guest molecules and are subsequently confined there, preventing non-radiative decay and maximizing phosphorescent emission.

B. Balanced Charge Recombination: T2T is classified as an electron transport-type host material.[4] Its high electron mobility facilitates the efficient transport of electrons from the ETL to the emissive layer (EML). This counteracts the typically higher mobility of holes from the hole-transport layer (HTL), creating a more balanced charge carrier ratio within the EML. This balanced recombination is crucial for achieving high quantum efficiency, as it ensures that most injected electrons and holes form excitons that can contribute to light emission.[5]

The energy level alignment in a typical T2T-based device illustrates how these mechanisms function.

G cluster_levels Energy Levels (eV) cluster_device Device Layers level_2 -2.0 level_3 -3.0 level_4 -4.0 level_5 -5.0 level_6 -6.0 level_7 -7.0 TCTA_LUMO LUMO -2.7 eV TCTA_HOMO HOMO -5.9 eV Irppy3_HOMO TCTA_HOMO->Irppy3_HOMO Hole Injection T2T_LUMO LUMO -3.0 eV Irppy3_LUMO Ir(ppy)₃ T2T_LUMO->Irppy3_LUMO Energy Transfer T2T_HOMO HOMO -6.5 eV TPBi_LUMO LUMO -2.7 eV TPBi_LUMO->T2T_LUMO Electron Injection TPBi_HOMO HOMO -6.2 eV HTL_label HTL (TCTA) EML_label EML (T2T:Ir(ppy)₃) ETL_label ETL (TPBi)

Caption: Energy level diagram of a T2T-based green PhOLED.

Experimental Protocol: Fabrication of High-Efficiency Green PhOLEDs

This section details a self-validating protocol for fabricating a green PhOLED using T2T as the host material. The device structure is based on architectures reported to yield high efficiencies.[3][4][5]

Device Architecture: ITO / PEDOT:PSS / α-NPD (20 nm) / TCTA (5 nm) / T2T:(PPy)₂Ir(acac) (25 nm) / TPBi (50 nm) / LiF (0.5 nm) / Al (100 nm)

cluster_workflow PhOLED Fabrication Workflow sub 1. Substrate Cleaning (ITO Glass) pedot 2. Hole Injection Layer (PEDOT:PSS, Spin-coating) sub->pedot bake 3. Baking / Annealing pedot->bake htl 4. Hole Transport Layers (α-NPD, TCTA, Thermal Evaporation) bake->htl eml 5. Emissive Layer (T2T:(PPy)₂Ir(acac), Co-evaporation) htl->eml etl 6. Electron Transport Layer (TPBi, Thermal Evaporation) eml->etl eil 7. Electron Injection & Cathode (LiF/Al, Thermal Evaporation) etl->eil encap 8. Encapsulation eil->encap char 9. Device Characterization encap->char

Caption: Step-by-step device fabrication workflow.

Materials and Equipment
  • Substrate: Indium Tin Oxide (ITO) coated glass, sheet resistance <15 Ω/sq.

  • Organic Materials: PEDOT:PSS, α-NPD, TCTA, T2T, (PPy)₂Ir(acac) (or Ir(ppy)₃), TPBi. All materials should be sublimation-grade (>99.0% purity).[3]

  • Inorganic Materials: LiF, Al wire/pellets.

  • Equipment: Spin coater, hotplate, high-vacuum thermal evaporation system (<10⁻⁶ Torr), quartz crystal microbalance (QCM), UV-Ozone cleaner, nitrogen-filled glovebox.

Step-by-Step Procedure

Step 1: Substrate Preparation (Self-Validation: Hydrophilicity)

  • Pattern the ITO substrate using standard photolithography and etching techniques.

  • Sequentially sonicate the patterned substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Dry the substrates with a high-purity nitrogen gun.

  • Treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function.

  • Validation: A drop of deionized water should spread completely across the ITO surface, indicating a hydrophilic, clean surface ready for PEDOT:PSS coating.

Step 2: Hole Injection Layer (HIL) Deposition

  • Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.

  • Spin-coat a layer of filtered PEDOT:PSS onto the ITO surface at 4000 rpm for 60 seconds.

  • Anneal the substrates on a hotplate at 120 °C for 20 minutes to remove residual water.

    • Causality: This PEDOT:PSS layer smooths the ITO surface and reduces the energy barrier for hole injection from the anode.

Step 3: Organic Layer Deposition (Thermal Evaporation)

  • Transfer the substrates into a high-vacuum thermal evaporation chamber.

  • Deposit the following layers sequentially. Use a QCM to monitor the deposition rate and thickness.

    • Hole Transport Layers (HTL):

      • Deposit 20 nm of α-NPD at a rate of ~1 Å/s.

      • Deposit 5 nm of TCTA at a rate of ~1 Å/s.

      • Causality: TCTA acts as an electron/exciton blocking layer in addition to its hole-transporting properties, ensuring excitons remain in the EML.

    • Emissive Layer (EML):

      • Co-evaporate T2T and the green phosphorescent dopant, (PPy)₂Ir(acac), to a total thickness of 25 nm.

      • Maintain a doping concentration of 6-10 wt%. The deposition rate of T2T should be ~2 Å/s, while the dopant rate is adjusted to achieve the desired concentration.

      • Causality: Co-evaporation ensures the dopant molecules are uniformly dispersed within the T2T host matrix, preventing aggregation which can lead to quenching and reduced efficiency.

    • Electron Transport Layer (ETL):

      • Deposit 50 nm of TPBi at a rate of ~2 Å/s.

      • Causality: TPBi is an excellent electron-transporting material that also serves to block holes from reaching the cathode, further confining recombination to the EML.[4]

Step 4: Cathode Deposition

  • Without breaking vacuum, deposit the cathode layers:

    • Deposit 0.5 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.

      • Causality: The thin LiF layer significantly lowers the work function of the aluminum, enhancing electron injection efficiency.

    • Deposit 100 nm of Aluminum (Al) at a rate of ~5 Å/s.

Step 5: Encapsulation and Characterization

  • Remove the completed devices from the evaporation chamber and transfer them immediately into a nitrogen-filled glovebox.

  • Encapsulate the devices using UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency metrics using a source meter and a spectroradiometer.

Expected Device Performance

By following the protocol above, researchers can expect to achieve high-performance green PhOLEDs. Devices incorporating T2T as the host have demonstrated significant improvements over those using conventional host materials.

Host MaterialDopantMax. EQE (%)Max. Power Efficiency (lm/W)Reference
T2T (PPy)₂Ir(acac)17.5% 59.0 lm/W Chen et al., 2009[4][5]
T2T (PPy)₂Ir(acac)17.5%65.2 lm/WOssila[3]
BTTCIr(ppy)₃21.9%54.2 lm/WHu et al., 2017[6]

The superior performance of the T2T-based device is ascribed to the balanced charge recombination and excellent exciton confinement provided by the T2T host.[5]

Conclusion

2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) is a premier host material for enhancing the efficiency of green phosphorescent OLEDs. Its high triplet energy, excellent electron mobility, and robust thermal stability directly address the core requirements for an ideal host. By facilitating balanced charge recombination and effective exciton confinement, T2T enables the fabrication of devices with high external quantum efficiency and power efficiency. The detailed protocol provided herein offers a reliable and reproducible method for researchers to leverage the advantages of T2T and advance the development of next-generation OLED displays and lighting.

References

Application Notes and Protocols for Determining the Sun Protection Factor (SPF) of Tris-Biphenyl Triazine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris-Biphenyl Triazine (TBT), commercially known as Tinosorb® A2B, is a high-performance, broad-spectrum ultraviolet (UV) filter that offers exceptional protection in the UVB and UVA-II range.[1] Its particulate organic nature and high photostability make it a choice ingredient for formulating high-SPF and broad-spectrum sun care products.[2][3] However, the unique properties of TBT necessitate a rigorous and well-understood methodology for SPF testing to ensure product efficacy and regulatory compliance. This document provides a detailed guide for researchers, scientists, and formulation chemists on the established in vivo and in vitro protocols for accurately determining the SPF of formulations containing this compound.

Introduction: The Unique Nature of this compound (TBT)

This compound is a new-generation organic UV filter characterized by its micro-fine particle form, which allows it to scatter, reflect, and absorb UV radiation.[1] Unlike soluble organic filters, TBT exists as a dispersion in the formulation. This particulate nature is key to its high efficacy, particularly in boosting SPF values in the UVB range and bridging the protection gap between UVB and UVA filters.[1][4]

The efficacy of a sunscreen is primarily communicated by its Sun Protection Factor (SPF), a measure of its ability to protect the skin from UVB-induced erythema (sunburn).[5] Accurate determination of the SPF is not only crucial for consumer safety but is also a strict regulatory requirement by global bodies like the U.S. Food and Drug Administration (FDA) and the European Commission.[6][7] This guide is designed to provide the scientific foundation and practical protocols for robust SPF testing of TBT-containing formulations.

Foundational Methodologies: A Comparative Overview

SPF testing can be broadly categorized into in vivo, in vitro, and in silico methods. While in silico (computer simulation) methods are valuable for initial formulation screening, regulatory substantiation relies on the established in vivo and in vitro techniques.[8]

Parameter In Vivo SPF Testing (ISO 24444) In Vitro SPF Testing (ISO 23675 / ISO 24443)
Principle Measurement of erythemal response on human skin.[9]Spectrophotometric measurement of UV transmittance through a product film.[10]
Primary Endpoint Minimal Erythemal Dose (MED) ratio.[5]Calculated SPF based on absorbance spectrum.[11]
Regulatory Status "Gold Standard" for SPF labeling in most regions (e.g., FDA, ISO).[12]Widely used for formulation development, UVA protection claims, and increasingly as a validated alternative to in vivo testing.[10][13]
Key Advantage Measures biological response, considered the most relevant to real-world use.Rapid, cost-effective, and avoids ethical concerns of human testing.[8][10]
Key Limitation Expensive, time-consuming, involves human UV exposure, potential for variability.[14][15]Results can be influenced by substrate interaction and film formation; may not perfectly correlate with in vivo results.[11]

Experimental Workflow for SPF Determination

A comprehensive testing strategy for a new TBT formulation involves a multi-stage approach, starting with in vitro screening and culminating in in vivo validation for final claim substantiation.

SPF_Workflow cluster_0 Phase 1: Formulation & Screening cluster_1 Phase 2: Validation & Substantiation Formulation Formulation Development (Disperse TBT) InVitro_Screen In Vitro SPF & UVA-PF Screening (ISO 24443) Formulation->InVitro_Screen Optimization Formula Optimization InVitro_Screen->Optimization Optimization->Formulation Iterate Final_Candidate Final Formulation Candidate Optimization->Final_Candidate InVivo_SPF In Vivo SPF Test (ISO 24444) Final_Candidate->InVivo_SPF Broad_Spectrum Broad Spectrum Test (Critical Wavelength) Final_Candidate->Broad_Spectrum Label_Claim Final Label Claim (e.g., 'SPF 50+') InVivo_SPF->Label_Claim Broad_Spectrum->Label_Claim

Figure 1: A comprehensive workflow for SPF testing of new sunscreen formulations.

Protocol: In Vivo SPF Determination (ISO 24444:2019)

The in vivo method is the global gold standard for determining the SPF value that appears on a product label.[9][12] It directly measures the product's ability to protect human skin against a standardized UV source.

Principle

The SPF is calculated as the ratio of the Minimal Erythemal Dose (MED) on product-protected skin to the MED on unprotected skin from the same individual.[5] The MED is defined as the lowest dose of UV radiation required to produce the first perceptible, clearly defined erythema 16 to 24 hours after exposure.[9][16]

SPF = MEDp / MEDu

Where:

  • MEDp = Minimal Erythemal Dose on product-protected skin

  • MEDu = Minimal Erythemal Dose on unprotected skin

Causality and Critical Parameters
  • Subject Selection: The test panel must consist of individuals with skin phototypes I, II, or III (Fitzpatrick classification), as they have a clear and predictable erythemal response.[16] This ensures the test is sensitive and reproducible.

  • Product Application: A precise quantity of 2.0 mg/cm² is applied to the test area.[17] This standard amount is critical because the thickness of the sunscreen film exponentially influences UV absorption. Inconsistent application is a major source of testing variability.

  • UV Source: A xenon arc solar simulator is used, as its emission spectrum is filtered to closely match that of natural sunlight, ensuring the biological response is relevant.[17]

  • MED Assessment Timing: Erythema is a delayed inflammatory response. Assessment at 16-24 hours post-exposure captures the peak reaction, providing a consistent and reliable endpoint.[9]

Step-by-Step Methodology
  • Subject Recruitment: Recruit a panel of qualified human volunteers (typically 10-20 subjects) who have provided informed consent.[18]

  • Determine MEDu (Unprotected MED):

    • On Day 1, expose a series of small sub-sites on the subject's back to incrementally increasing doses of UV radiation from the solar simulator.

    • On Day 2 (16-24 hours later), a trained evaluator visually assesses the irradiated sites to determine the MEDu.

  • Product Application:

    • Accurately apply the TBT formulation at 2.0 mg/cm² to a designated test area (e.g., 30 cm²).

    • The application must be done meticulously to ensure an even, uniform film.

    • Allow the product to dry for 15-30 minutes before exposure.[17]

  • Determine MEDp (Protected MED):

    • Expose a series of sub-sites within the product-protected area to increasing UV doses. The dose range is centered around the expected SPF multiplied by the subject's MEDu.

  • Reference Standard Application: In parallel, apply a standard sunscreen formulation with a known SPF (e.g., P2 or P3 high SPF standards) to another site to validate the test procedure.[16]

  • Final Assessment:

    • On the following day (16-24 hours later), determine the MEDp for the test product and the reference standard. . Calculate Individual SPF (SPFi): For each subject, calculate SPFi = MEDpi / MEDui.

  • Calculate Final SPF: The final SPF for the product is the arithmetic mean of all valid SPFi results from the test panel.

Protocol: In Vitro SPF & Broad-Spectrum Determination

In vitro methods are indispensable for formulation screening and are the standard for determining broad-spectrum (UVA) protection. The recently published ISO 23675:2024 standardizes an in vitro approach for SPF determination.[10]

Principle

A thin, uniform film of the sunscreen product is applied to a transparent substrate with a roughened surface that mimics skin topography. A spectrophotometer measures the amount of UV radiation transmitted through the product film across the entire UV spectrum (290-400 nm). The absorbance data is then used to mathematically calculate the SPF and other protection parameters.[11]

InVitro_SPF cluster_0 Measurement cluster_1 Calculation Apply Apply Sunscreen (e.g., 1.3 mg/cm²) to PMMA Plate Measure Measure Transmittance (Tλ) from 290-400 nm Apply->Measure Calc_Abs Calculate Absorbance A(λ) = -log(Tλ) Measure->Calc_Abs Convolve Convolve A(λ) with: 1. Erythema Action Spectrum (Eλ) 2. Solar Spectrum (Iλ) Calc_Abs->Convolve Integrate Integrate & Calculate SPF Convolve->Integrate Final_SPF In Vitro SPF Integrate->Final_SPF

Figure 2: The process of calculating SPF from in vitro transmittance measurements.

Causality and Critical Parameters
  • Substrate Choice: Polymethylmethacrylate (PMMA) plates are the standard substrate.[19][20] Their surface is specifically roughened to mimic the texture of skin, which is crucial for ensuring the sunscreen spreads into a film of relevant topography.

  • Pre-irradiation: Before measurement, the applied film is exposed to a controlled dose of UV radiation. This step is vital to account for the photostability of the UV filters. A photounstable product will show a lower SPF after irradiation. TBT is known for its high photostability.[21][2]

  • Integrating Sphere: The spectrophotometer must be equipped with an integrating sphere.[19] Because TBT is a particulate filter, it scatters light in addition to absorbing it. An integrating sphere captures both transmitted and scattered light, which is essential for an accurate absorbance measurement.

  • SPF Calculation: The final SPF is calculated using the following integral, which convolves the product's absorbance with the erythemal effectiveness of each wavelength (Eλ) and the intensity of a standard sun spectrum (Iλ).[11]

    SPF_in_vitro = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)10-A(λ) dλ

Step-by-Step Methodology (In Vitro SPF)
  • Substrate Preparation: Use a PMMA plate with a specified roughness (e.g., HD6).

  • Sample Application: Apply the TBT formulation at a controlled rate (e.g., 1.3 mg/cm²) to the plate.[11] Automated application systems are recommended to reduce variability.[10]

  • Film Formation: Spread the sample across the plate using a finger cot or automated spreader to create a uniform film.

  • Drying/Equilibration: Allow the film to dry under controlled conditions for a specified time (e.g., 15-30 minutes).

  • Pre-irradiation: Expose the plate to a defined UV dose from a solar simulator to assess photostability.

  • Spectrophotometric Measurement:

    • Place the plate in a spectrophotometer equipped with an integrating sphere.

    • Measure the spectral transmittance at 1 nm intervals from 290 to 400 nm. At least three plates should be prepared, with multiple readings per plate.[22]

  • Calculation: Use the instrument's software to calculate the in vitro SPF based on the measured absorbance and stored constants for the erythema action spectrum and solar spectrum.

Protocol for Broad-Spectrum Assessment (Critical Wavelength)

The "Broad Spectrum" claim is regulated by the FDA and requires the product to provide significant protection against UVA radiation.[23] This is determined by calculating the critical wavelength (λc).

  • Principle: The critical wavelength is the wavelength at which the area under the absorbance curve from 290 nm represents 90% of the total area under the curve from 290 to 400 nm.[19][22]

  • Procedure: The absorbance data obtained during the in vitro SPF test is used.

  • Calculation: The λc is calculated using the formula: ∫290λc A(λ) dλ = 0.9 * ∫290400 A(λ) dλ

  • Requirement: For a "Broad Spectrum" claim in the U.S., the λc must be ≥ 370 nm .[24]

Special Considerations for this compound Formulations

  • Dispersion Quality: As a particulate filter, the state of TBT's dispersion within the formulation is paramount. Poorly dispersed particles can lead to agglomeration, creating an uneven film on the PMMA plate or skin. This results in inconsistent UV protection and highly variable, unreliable SPF values.

  • Solubility for Analytical Work: While insoluble in the final formulation, for certain analytical or in silico modeling purposes, TBT is not fully soluble in common solvents like ethanol. Tetrahydrofuran (THF) has been successfully used to prepare stock solutions for these applications.[5][25]

  • Anti-Inflammatory Effect: Some studies have noted that TBT may possess an anti-inflammatory effect.[4] During in vivo testing, this could potentially mask the full erythemal response, leading to an overestimation of the true SPF value. This is an important factor to consider when interpreting high SPF results.

Conclusion

Accurately determining the SPF of formulations containing this compound requires a robust, multi-faceted approach grounded in internationally recognized standards. In vitro methods are powerful tools for rapid screening, broad-spectrum validation, and guiding the optimization process, with a particular focus on ensuring uniform film formation. The definitive validation for on-label SPF claims, however, remains the in vivo methodology as defined by ISO 24444. By understanding the causality behind each procedural step and accounting for the unique particulate nature of TBT, researchers and developers can confidently substantiate the efficacy of their advanced sun care formulations.

References

Application of Tris-Biphenyl Triazine in Flexible Organic Electronic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tris-Biphenyl Triazine in Advancing Flexible Electronics

The field of flexible electronics, which promises revolutionary devices from rollable displays to wearable biosensors, is fundamentally dependent on the development of high-performance, processable organic materials.[1][2][3] Among these, electron-transporting materials (ETMs) are critical for ensuring efficient charge balance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5] this compound, a star-shaped organic molecule, has emerged as a significant player in this domain.[6][7][8] Its unique molecular architecture, characterized by an electron-deficient 1,3,5-triazine core coupled with three biphenyl peripheral groups, imparts a combination of high electron mobility, excellent thermal stability, and, crucially, the potential for solution-based processing.[9][10]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in flexible organic electronic devices. Moving beyond a simple recitation of facts, we delve into the causal relationships between the molecule's structure and its function, provide detailed, field-tested protocols for device fabrication, and offer insights into the scientific reasoning behind key experimental steps.

PART 1: Fundamental Principles & Material Properties

The Nexus of Molecular Structure and Electronic Function

The efficacy of this compound as an electron-transport material is not accidental; it is a direct consequence of its specific molecular design. The central 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of its nitrogen atoms.[10] This creates a strong driving force for accepting and transporting electrons. The peripheral biphenyl units serve two primary purposes: they extend the π-conjugation of the molecule and they influence its morphological and thermal properties. The specific linkage points (meta-linkages in some reported isomers like T2T) can strategically interrupt full conjugation, which has the beneficial effect of maintaining a high triplet energy level—a critical parameter for hosting phosphorescent emitters in OLEDs.[6][7][8]

cluster_molecule This compound: Structure-Function Relationship cluster_properties Resulting Electronic & Physical Properties Structure Molecular Structure Triazine Electron-Deficient 1,3,5-Triazine Core Structure->Triazine Central Component Biphenyl Peripheral Biphenyl Groups Structure->Biphenyl Side Moieties ET Efficient Electron Transport & Injection Triazine->ET Morphology Amorphous Morphology & High Thermal Stability Biphenyl->Morphology Energy High Triplet Energy (>2.7 eV) Biphenyl->Energy via Meta-Linkages

Caption: Logical diagram linking the molecular components of this compound to its key electronic and physical properties.

Key Physicochemical Properties

A material's utility in device fabrication is defined by its quantitative properties. The table below summarizes the essential characteristics of this compound, collated from various authoritative sources.

PropertyValueSource(s)
Chemical Name 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[11]
Molecular Formula C₃₉H₂₇N₃[9]
Molecular Weight 537.66 g/mol [9][12]
Appearance White to off-white solid[12]
Melting Point 281.3 °C[12]
Triplet Energy (T₁) ~2.80 eV (for T2T isomer)[6][8]
Electron Mobility (µₑ) > 10⁻⁴ cm²V⁻¹s⁻¹[6][7][8]
Solubility Soluble in common organic solvents like toluene, THF, chloroform[13][14]

Scientist's Note: The high triplet energy is particularly noteworthy. For an OLED host material, its triplet energy must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-transfer, thereby maximizing device efficiency.[6][8] The reported electron mobility is robust for an organic material, facilitating rapid electron transport from the cathode to the emissive layer, which is essential for achieving high brightness and low operating voltage.

PART 2: Application in Flexible Organic Light-Emitting Diodes (OLEDs)

The most well-documented application of this compound in organic electronics is within the architecture of phosphorescent OLEDs (PhOLEDs), where it excels as both a host and an electron-transport material.

Mechanism of Action and Device Architecture

In a typical flexible OLED, layers of organic materials are deposited onto a flexible substrate, such as polyethylene terephthalate (PET) coated with a transparent conductor like indium tin oxide (ITO). When a voltage is applied, the anode (ITO) injects holes and the cathode (e.g., Al) injects electrons. These charges migrate through the transport layers and meet in the emissive layer (EML) to form excitons, which then decay to produce light.

This compound contributes to this process in two primary ways:

  • As an Electron-Transport Layer (ETL): Placed between the EML and the cathode, its high electron mobility ensures that electrons are efficiently transported to the recombination zone.[6][15]

  • As a Host Material in the EML: It can form the bulk of the EML, with a small percentage of a phosphorescent guest molecule (the emitter) doped in. Its high triplet energy confines the excitons on the guest molecules, leading to efficient light emission.[6][7][8]

cluster_device Flexible OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., this compound) Cathode->ETL EML Emissive Layer (EML) (Host: this compound + Guest: Phosphorescent Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Exciton Recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Flexible Substrate (e.g., PET) Anode->Substrate

Caption: Typical multi-layer architecture of a flexible OLED employing this compound in the ETL and EML.

Performance Data in Green PhOLEDs

Research has demonstrated the high performance of devices utilizing this compound derivatives. The following table summarizes key metrics from a notable study.

Device RoleHost MaterialEmissive DopantMax. External Quantum Efficiency (η_ext)Max. Power Efficiency (η_p)Source
Host & ETLT2T (isomer)(PPy)₂Ir(acac) (Green)17.5%59.0 lm W⁻¹[6][7][8]
Host & ETLT3T (derivative)(PPy)₂Ir(acac) (Green)14.4%50.6 lm W⁻¹[7]

Analysis: The device using the T2T isomer of this compound as the host achieved a very high external quantum efficiency and power efficiency.[6][7][8] This performance is attributed to balanced charge recombination within the emissive layer, facilitated by the material's excellent electron mobility, and efficient confinement of triplet excitons on the green phosphorescent emitter due to T2T's high triplet energy.[6][8]

Protocol: Fabrication of a Solution-Processed Flexible OLED

This protocol outlines the fabrication of a simple flexible OLED using solution-processing for the organic layers. This method is advantageous for flexible electronics as it avoids the high temperatures and rigid setups of vacuum deposition for all layers.[13]

Materials & Equipment:

  • Flexible ITO-coated PET substrates

  • This compound (ETL/Host material)

  • Phosphorescent emitter (e.g., Ir(ppy)₃)

  • Hole-transport material (e.g., TAPC)

  • Hole-injection material (e.g., PEDOT:PSS)

  • High-purity organic solvents (Toluene, Chloroform, etc.)

  • Nitrogen-filled glovebox with integrated spin-coater

  • Thermal evaporator

  • UV-curable epoxy and encapsulation glass/film

  • Sonication bath, UV-Ozone cleaner

start Start: Flexible ITO-Substrate sub_clean 1. Substrate Cleaning (Solvent Sonicate + UV-Ozone) start->sub_clean hil_coat 2. Spin-Coat HIL (PEDOT:PSS) sub_clean->hil_coat anneal1 3. Anneal HIL hil_coat->anneal1 htl_coat 4. Spin-Coat HTL (e.g., TAPC in Toluene) anneal1->htl_coat anneal2 5. Anneal HTL htl_coat->anneal2 eml_coat 6. Spin-Coat EML (this compound + Dopant) anneal2->eml_coat anneal3 7. Anneal EML eml_coat->anneal3 etl_coat 8. Spin-Coat ETL (this compound) anneal3->etl_coat anneal4 9. Anneal ETL etl_coat->anneal4 cathode 10. Deposit Cathode (Thermal Evaporation of LiF/Al) anneal4->cathode encap 11. Encapsulation (UV-Cure Epoxy) cathode->encap finish End: Functional Flexible OLED encap->finish

Caption: Experimental workflow for the fabrication of a solution-processed flexible OLED.

Step-by-Step Methodology:

  • Substrate Preparation:

    • a. Cut the ITO-coated PET substrate to the desired size.

    • b. Sequentially sonicate the substrate in baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • c. Dry the substrate with a stream of high-purity nitrogen gas.

    • d. Treat the substrate with UV-Ozone for 10 minutes to increase the work function of the ITO and remove any final organic residues.

    • Rationale: This rigorous cleaning process is critical to ensure a pristine surface, promoting uniform film formation and minimizing electrical shorts or charge traps that degrade device performance.

  • Hole Injection Layer (HIL) Deposition:

    • a. Transfer the cleaned substrate into a nitrogen-filled glovebox.

    • b. Spin-coat an aqueous solution of PEDOT:PSS onto the ITO surface at 3000 rpm for 60 seconds.

    • c. Anneal the substrate on a hotplate at 120°C for 15 minutes to remove residual water.

    • Rationale: PEDOT:PSS smooths the ITO surface and reduces the energy barrier for hole injection, leading to a lower turn-on voltage for the device.

  • Hole Transport & Emissive Layer Deposition:

    • a. Prepare solutions for the HTL (e.g., 10 mg/mL of TAPC in toluene) and EML (e.g., 10 mg/mL of this compound host with 6 wt% Ir(ppy)₃ dopant in chloroform).

    • b. Spin-coat the HTL solution onto the PEDOT:PSS layer, followed by annealing at 80°C for 10 minutes.

    • c. Subsequently, spin-coat the EML solution onto the HTL, followed by annealing at 80°C for 10 minutes.

    • Scientist's Note: All solution preparation and spin-coating must be performed in an inert atmosphere (glovebox) to prevent degradation of the organic materials by oxygen and moisture. The choice of solvent and annealing temperature is crucial for controlling the film morphology, which directly impacts charge transport and device lifetime.[16][17]

  • Electron Transport Layer (ETL) Deposition:

    • a. Prepare a solution of pure this compound (e.g., 10 mg/mL in chloroform).

    • b. Spin-coat the ETL solution onto the EML and anneal at 80°C for 10 minutes.

    • Rationale: A distinct ETL ensures that hole and electron recombination is confined to the EML, maximizing emissive efficiency and preventing exciton quenching at the cathode.

  • Cathode Deposition and Encapsulation:

    • a. Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

    • b. Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm).

    • c. Remove the device from the evaporator and immediately encapsulate it inside the glovebox using a UV-curable epoxy and a cover glass or flexible barrier film.

    • Rationale: LiF serves as an electron injection layer to lower the injection barrier from the aluminum cathode. Encapsulation is non-negotiable as OLED materials are highly sensitive to ambient oxygen and moisture, which rapidly degrade performance.

PART 3: Broader Applications & Future Outlook

While OLEDs are a primary application, the favorable electronic properties of this compound and its derivatives suggest their use in other flexible electronic devices.

  • Organic Photovoltaics (OPVs): In OPVs, triazine-based molecules can function as electron-acceptor materials, analogous to their electron-transporting role in OLEDs.[5][10][18] Their high electron affinity and stability are desirable for efficient charge separation and collection.

  • Organic Thin-Film Transistors (OTFTs): As n-type semiconductors, triazine derivatives could be used in the active channel of OTFTs.[19][20] Realizing high-performance transistors would heavily depend on achieving highly ordered crystalline domains in the thin film, a significant challenge in flexible, solution-processed devices.[17]

  • Future Directions: Research is focused on synthesizing new triazine derivatives with modified peripheral groups to further tune their solubility, energy levels, and charge transport properties for specific applications, such as efficient blue TADF emitters or stable transport layers in perovskite solar cells.[15][21][22]

PART 4: Safety & Handling Protocol

As with any laboratory chemical, safe handling of this compound is paramount. The following protocol is based on standard safety data sheets (SDS).[23][24][25]

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles.[24][25]

  • Wear nitrile gloves; inspect them before use and use proper removal technique.[25]

  • Use a lab coat.

Handling & Storage:

  • Ventilation: Handle the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[23][24]

  • Dispensing: When weighing or transferring the solid powder, minimize dust generation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[23] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[24][25]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[23][24]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment, as the material may cause long-lasting harmful effects to aquatic life.[11][23]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, a key intermediate and functional material in various advanced applications. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. By integrating fundamental chemical principles with practical, field-proven insights, this document serves as a comprehensive resource for achieving high-purity, high-yield production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis process.

Q1: What is the most common and efficient synthetic route for tris-biphenyl triazine?

The most prevalent and robust method for synthesizing symmetrically substituted 1,3,5-triazines, including this compound, is the acid-catalyzed cyclotrimerization of the corresponding nitrile.[1][2] In this case, three molecules of 4-biphenylcarbonitrile undergo a [2+2+2] cycloaddition to form the stable 1,3,5-triazine ring. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) or various Lewis acids are typically employed to catalyze this transformation.[1][3]

Q2: What are the most critical parameters influencing the reaction yield and purity?

The success of the this compound synthesis hinges on the precise control of several key parameters:

  • Purity of Starting Material: The 4-biphenylcarbonitrile must be of high purity. Impurities can inhibit the catalyst and lead to the formation of undesired side products.

  • Catalyst Choice and Loading: The type of acid catalyst (e.g., triflic acid, ZnCl₂, Y(OTf)₃) and its concentration are crucial.[3] Insufficient catalyst will lead to a sluggish or incomplete reaction, while excess catalyst can promote side reactions.

  • Temperature Control: The cyclotrimerization reaction requires significant thermal energy to overcome the activation barrier.[4] However, excessive temperatures can cause degradation of the product or starting material. Reactions are often run at high temperatures, sometimes under solvent-free conditions.[4][5]

  • Absence of Moisture: The reaction is highly sensitive to water. Moisture can hydrolyze the nitrile starting material and deactivate the acid catalyst, severely impacting the yield. All reagents, solvents, and glassware must be scrupulously dried.

Q3: What safety precautions are essential when performing this synthesis?

  • Corrosive Reagents: Strong acids like triflic acid are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.

  • High Temperatures: The reaction is often conducted at temperatures exceeding 200°C.[5] Use of a heating mantle with a temperature controller and a blast shield is recommended. Ensure proper ventilation to handle any potential fumes.

  • Pressure Build-up: When performed in a sealed vessel, high temperatures can lead to significant pressure build-up. Use appropriately rated pressure vessels and pressure-relief systems.

  • Solvent Hazards: If solvents are used, be aware of their flammability and toxicity. Ensure the reaction setup is free from ignition sources.

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.

Problem 1: Consistently Low or No Product Yield

Q: My reaction yield is consistently below 50%, or I am recovering only unreacted starting material. What are the likely causes and how can I fix this?

A low yield is the most common problem and can be traced back to several factors. The following diagnostic workflow can help pinpoint the root cause.

LowYield_Troubleshooting start Low Yield (<50%) sub_purity Check Starting Material Purity (NMR, HPLC, mp) start->sub_purity Is nitrile >99% pure? catalyst_activity Verify Catalyst Activity & Loading sub_purity->catalyst_activity Yes impure_sol Solution: - Recrystallize/distill nitrile - Use high-purity grade sub_purity->impure_sol No moisture Ensure Anhydrous Conditions catalyst_activity->moisture Yes catalyst_sol Solution: - Use fresh, anhydrous catalyst - Optimize catalyst loading (e.g., 2-10 mol%) catalyst_activity->catalyst_sol No/Unsure temp_time Optimize Temperature & Reaction Time moisture->temp_time Yes moisture_sol Solution: - Flame-dry glassware - Use anhydrous solvents - Run under inert gas (N2/Ar) moisture->moisture_sol No temp_sol Solution: - Incrementally increase temp. - Monitor via TLC/HPLC - Extend reaction time (e.g., 24h) temp_time->temp_sol

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Starting Material Integrity: The cyclotrimerization is a delicate dance of three molecules. Any impurity in the 4-biphenylcarbonitrile can disrupt this process. Non-nitrile impurities can act as catalyst poisons.[6]

    • Action: Verify the purity of your nitrile using ¹H NMR, HPLC, or melting point analysis. If impurities are detected, purify the starting material by recrystallization (e.g., from ethanol) or column chromatography.

  • Catalyst Deactivation: Lewis and Brønsted acid catalysts are highly susceptible to deactivation by moisture or other nucleophilic impurities.[6] Triflic acid, for example, is hygroscopic and will lose its efficacy if exposed to air.

    • Action: Always use a fresh bottle of catalyst or a properly stored and sealed aliquot. Ensure the catalyst is transferred under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Insufficient Activation Energy: The formation of the triazine ring is an entropically unfavorable process that requires substantial energy input.

    • Action: Ensure your reaction temperature is adequate. Literature suggests that solvent-free conditions may require temperatures around 200°C or higher for 24 hours.[5] If using a solvent, ensure it has a sufficiently high boiling point. Monitor the reaction progress by TLC or HPLC to determine if the reaction is slow or has stalled.

Problem 2: Product Purity Issues & Discoloration

Q: My final product is off-color (e.g., yellow or brown) and shows multiple spots on TLC/peaks in HPLC. How can I identify and remove these impurities?

A: Product discoloration and impurities typically arise from side reactions or incomplete conversion. The primary culprits are often partially reacted intermediates or products from the hydrolysis of the nitrile.

Common Impurities and Identification

ImpurityPotential CauseAnalytical Signature (¹H NMR)
4-Biphenylcarbonitrile Incomplete reactionPresence of characteristic aromatic signals of the starting material.
4-Biphenylcarboxamide Hydrolysis of the nitrile by trace moistureAppearance of broad -NH₂ signals (typically ~7.5-8.0 ppm).
Polymeric byproducts Excessive temperature or catalyst concentrationBroad, unresolved humps in the NMR baseline; baseline noise in HPLC.
Catalyst Residues Improper workupCan sometimes be detected by specialized analytical techniques.

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying this compound on both lab and industrial scales.[7]

  • Solvent Selection: Choose a solvent in which the product has high solubility at high temperatures and low solubility at room temperature. Toluene, n-butanol, and ethanol are commonly used.[7]

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of boiling solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing slow crystal growth is key to high purity. Once at room temperature, cool the flask in an ice bath to maximize product precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the purified crystals under vacuum. Verify purity using HPLC or NMR.[8][9]

Section 3: Optimized Synthesis Protocol & Reaction Mechanism

This section provides a reliable, step-by-step protocol for the synthesis and illustrates the underlying chemical transformation.

Optimized Protocol: Triflic Acid-Catalyzed Cyclotrimerization

This protocol is a synthesis of literature methods and should be adapted and optimized for your specific laboratory conditions.[3][10]

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 4-biphenylcarbonitrile (e.g., 10.0 g, 55.8 mmol).

  • Catalyst Addition: Under a positive flow of inert gas, carefully add trifluoromethanesulfonic acid (triflic acid, TfOH) (e.g., 0.49 mL, 5.58 mmol, 10 mol%) dropwise via syringe.

  • Reaction: Heat the reaction mixture in a sand bath or heating mantle to 200-220°C. The solid nitrile will melt, and the mixture should be stirred vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a basic solution (e.g., sat. NaHCO₃), extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Allow the reaction mixture to cool to approximately 80-100°C. Carefully and slowly add a solvent like toluene (e.g., 50 mL) to the solid mass. The product may precipitate.

  • Neutralization: Cool the mixture in an ice bath and slowly add a saturated sodium bicarbonate solution to neutralize the triflic acid. Stir until gas evolution ceases.

  • Isolation: Filter the solid product, wash thoroughly with water, then with a small amount of cold ethanol to remove residual starting material.

  • Purification: Recrystallize the crude solid from hot toluene to yield pure 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine as a white crystalline solid.

Reaction Mechanism

The acid-catalyzed cyclotrimerization of nitriles proceeds through a stepwise electrophilic addition mechanism.[1][3] The acid catalyst activates a nitrile molecule, making it susceptible to nucleophilic attack by a second nitrile molecule. This process repeats, ultimately leading to the formation of the stable, aromatic triazine ring.

Caption: Simplified mechanism of acid-catalyzed nitrile cyclotrimerization.

References

Technical Support Center: Preventing Aggregation of Tris-Biphenyl Triazine Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tris-biphenyl triazine (TBT) nanoparticle dispersions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your work.

Understanding Aggregation in this compound Nanoparticle Dispersions

This compound is a highly effective, water-insoluble organic UV filter.[1][2] To incorporate it into aqueous formulations like sunscreens, it is often prepared as a nanoparticle dispersion.[3][4][5] However, due to their high surface area-to-volume ratio, these nanoparticles have a strong tendency to aggregate to minimize their surface energy.[6] This aggregation can compromise the efficacy, safety, and aesthetic qualities of the final product.

The primary drivers of aggregation in TBT nanoparticles are van der Waals forces. Additionally, the planar, aromatic structure of the triazine core and biphenyl groups can lead to π-π stacking, where the electron clouds of adjacent molecules interact, causing them to stack like coins and form aggregates.[3][7][8]

To counteract these attractive forces, we must introduce repulsive forces through stabilization. The two primary mechanisms for this are:

  • Electrostatic Stabilization: This involves creating a net electrical charge on the surface of the nanoparticles. The resulting electrostatic repulsion between particles with like charges prevents them from getting close enough to aggregate.[9] This is often achieved by the adsorption of ionic surfactants or by controlling the pH of the dispersion.

  • Steric Stabilization: This method involves adsorbing long-chain polymers or non-ionic surfactants onto the nanoparticle surface. These molecules form a physical barrier that prevents the nanoparticles from coming into close contact.[6]

A combination of both electrostatic and steric stabilization, known as electrosteric stabilization, often provides the most robust defense against aggregation.

Troubleshooting Guide: Common Aggregation Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I've just prepared my TBT nanoparticle dispersion, and I can already see visible precipitates or cloudiness. What went wrong?

A1: This is a common issue that typically points to a problem with your initial formulation or synthesis process. Here are the likely causes and how to address them:

Possible CauseExplanationTroubleshooting Steps
Insufficient Stabilizer Concentration If there isn't enough surfactant or polymer to fully cover the surface of the nanoparticles, exposed hydrophobic regions will attract each other, leading to rapid aggregation.1. Review your stabilizer concentration. For a starting point, consider the components of a known stable commercial dispersion like Tinosorb® A2B, which contains decyl glucoside, xanthan gum, and disodium phosphate.[10][11][12][13] 2. Create a concentration gradient. Prepare several small batches with varying stabilizer concentrations. 3. Analyze with DLS. Use Dynamic Light Scattering (DLS) to measure the particle size and Polydispersity Index (PDI) of each batch immediately after preparation and over 24 hours. A stable dispersion will have a consistently small particle size and a low PDI (ideally < 0.2).
Inappropriate pH The surface charge of TBT nanoparticles and the effectiveness of ionic stabilizers are highly pH-dependent. An incorrect pH can lead to a near-zero surface charge, eliminating electrostatic repulsion.1. Measure the pH of your dispersion. 2. Adjust the pH. Use a suitable buffer, like a phosphate buffer (Disodium Phosphate is used in Tinosorb® A2B[10][11][12][13]), to adjust the pH. TBT nanoparticles are generally stable over a wide pH range, but the optimal pH will depend on your specific stabilizer system. 3. Titrate and measure zeta potential. To find the optimal pH, perform a pH titration and measure the zeta potential at each point. Aim for a pH that results in a zeta potential greater than +25 mV or less than -25 mV for good electrostatic stability.[9][14]
Inefficient Particle Size Reduction If your synthesis method, such as ball milling, did not adequately reduce the particle size, you may have larger, less stable particles that are more prone to aggregation.1. Optimize your ball milling parameters. Increase the milling time or speed. Ensure you have an appropriate ball-to-powder ratio (e.g., 20:1 by weight).[15] 2. Characterize post-synthesis. Use DLS and Scanning Electron Microscopy (SEM) to confirm that you have achieved the desired nanoparticle size.
Q2: My TBT nanoparticle dispersion was stable initially, but it started to aggregate after a few days or after I added it to my final formulation. Why is this happening?

A2: Delayed aggregation often points to issues with long-term stability or incompatibilities with other components in your formulation.

Possible CauseExplanationTroubleshooting Steps
High Ionic Strength The addition of salts or other ionic ingredients to your formulation can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.1. Measure the ionic strength of your final formulation. 2. Reduce ionic components if possible. If high ionic strength is necessary, you may need to rely more heavily on steric stabilization. 3. Add a steric stabilizer. Incorporate a non-ionic polymer like xanthan gum into your dispersion before adding it to the high ionic strength medium. Xanthan gum is a known stabilizer in TBT dispersions.[10][11][12][13]
Incompatibility with Other Ingredients Some ingredients in your final formulation may interact with and displace the stabilizers on the surface of your TBT nanoparticles.1. Systematically test for incompatibilities. Prepare your final formulation but leave out one ingredient at a time to identify the problematic component. 2. Consider a protective coating. Before incorporating into the final formulation, you can add a secondary, more robust stabilizer to your TBT dispersion.
Temperature Fluctuations Freeze-thaw cycles or storage at elevated temperatures can disrupt the stabilizer layer and increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation.1. Store your dispersion at a stable, controlled room temperature. 2. If you must store it under varying temperatures, ensure your stabilization system is robust. A combination of electrostatic and steric stabilizers is often more resistant to temperature changes.

FAQs: Preventing Aggregation of this compound Nanoparticles

Q: What are the key components of a stable TBT nanoparticle dispersion?

A: Based on the commercially available Tinosorb® A2B, a stable aqueous dispersion of TBT nanoparticles typically contains:

  • This compound (nano): The active ingredient, typically around 47-53% of the dispersion.[11]

  • A Non-ionic Surfactant (e.g., Decyl Glucoside): This provides steric hindrance and improves the wetting of the hydrophobic TBT particles.

  • A Thickener/Stabilizer (e.g., Xanthan Gum): This increases the viscosity of the continuous phase, slowing down Brownian motion and sedimentation. It also provides an additional steric barrier.[16][17][18]

  • A pH Buffer (e.g., Disodium Phosphate): This maintains a stable pH, ensuring consistent surface charge and electrostatic repulsion.

  • A Humectant/Solvent (e.g., Butylene Glycol): This can help with the overall stability and feel of the formulation.

Q: What is an ideal zeta potential for a stable TBT nanoparticle dispersion?

A: As a general rule of thumb, a zeta potential with a magnitude greater than 25 millivolts (either positive or negative, i.e., > +25 mV or < -25 mV) is considered to indicate a stable dispersion due to sufficient electrostatic repulsion.[9][14] Values close to zero suggest a high likelihood of aggregation.

Q: How does the chemical structure of TBT contribute to aggregation?

A: The this compound molecule is composed of a central, planar triazine ring and three biphenyl groups. These aromatic structures can interact through π-π stacking, where the delocalized electron clouds of adjacent molecules attract each other. This can lead to the formation of ordered aggregates, especially if the nanoparticles are not adequately stabilized.[3][7][8]

Q: Can I use sonication to redisperse aggregated TBT nanoparticles?

A: While sonication can temporarily break up soft agglomerates, it is often not a permanent solution for strongly aggregated nanoparticles. The underlying cause of the aggregation must be addressed. Excessive sonication can also lead to particle fragmentation or changes in surface chemistry. It is best used as a processing step during initial dispersion rather than a corrective measure for a poorly stabilized system.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable TBT Nanoparticle Dispersion via Ball Milling

This protocol is a starting point for producing a stable aqueous dispersion of TBT nanoparticles.

  • Preparation of the Milling Slurry:

    • In a suitable container, combine this compound powder with an aqueous solution containing your chosen stabilizers. A good starting point based on commercial formulations is a solution of decyl glucoside, xanthan gum, and disodium phosphate in deionized water.

    • The solid content of TBT should be between 40-50% by weight.

  • Ball Milling:

    • Transfer the slurry to a planetary ball mill.

    • Use milling balls made of a hard material like zirconium oxide or steel. A ball-to-powder weight ratio of 20:1 is a common starting point.[15]

    • Mill the slurry at a moderate speed (e.g., 200 rpm) for several hours (e.g., 3-6 hours).[15] The optimal time will depend on your specific equipment and desired particle size.

  • Post-Milling Characterization:

    • After milling, collect the dispersion.

    • Immediately measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the dispersion.

  • Optimization:

    • If the particle size is too large or the PDI is high (>0.3), increase the milling time or adjust the stabilizer concentrations.

    • If the zeta potential is close to zero, adjust the pH of the dispersion using your buffer system.

Workflow for Troubleshooting Aggregation

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Troubleshooting Actions cluster_3 Goal start Visible Aggregation (Precipitate/Cloudiness) dls Measure Particle Size & PDI (DLS) start->dls High PDI or Large Particle Size? zeta Measure Zeta Potential start->zeta Low Surface Charge? ph_measure Measure pH start->ph_measure Is pH optimal? adjust_stabilizer Adjust Stabilizer Concentration dls->adjust_stabilizer Yes optimize_milling Optimize Milling Parameters dls->optimize_milling Yes check_ionic Assess Ionic Strength dls->check_ionic Aggregation over time or in new formulation? adjust_ph Adjust pH with Buffer zeta->adjust_ph Yes ph_measure->adjust_ph No adjust_stabilizer->dls Re-measure stable_dispersion Stable Nanoparticle Dispersion adjust_stabilizer->stable_dispersion If parameters are optimal adjust_ph->zeta Re-measure adjust_ph->stable_dispersion If parameters are optimal optimize_milling->dls Re-measure optimize_milling->stable_dispersion If parameters are optimal add_steric Incorporate Steric Stabilizer (e.g., Xanthan Gum) check_ionic->add_steric High Ionic Strength add_steric->stable_dispersion

Caption: A workflow diagram for troubleshooting TBT nanoparticle aggregation.

Mechanism of Stabilization

G cluster_0 Unstable Nanoparticles cluster_1 Electrostatic Stabilization cluster_2 Steric Stabilization TBT1 TBT TBT2 TBT TBT1->TBT2 van der Waals & π-π stacking (Aggregation) TBT3 TBT+ TBT4 TBT+ TBT5 TBT TBT6 TBT

Caption: Mechanisms of TBT nanoparticle aggregation and prevention.

References

addressing solubility issues of tris-biphenyl triazine in nonpolar solvents

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for addressing solubility challenges with tris-biphenyl triazine (TBT) and its derivatives. This resource is designed for researchers, chemists, and formulation scientists working with this class of compounds, particularly in fields like organic electronics (OLEDs) and advanced material science. Here, we provide in-depth, evidence-based troubleshooting strategies to overcome common solubility hurdles in nonpolar solvent systems.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the solubility of this compound.

Q1: What is this compound and why is it used?

Answer: this compound, specifically isomers like 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a large, star-shaped organic molecule.[1][2] It consists of a central, electron-deficient 1,3,5-triazine core bonded to three bulky, nonpolar biphenyl "arms".[1][3] This unique structure provides excellent thermal stability and specific electronic properties, making it highly valuable as an electron-transport or host material in the fabrication of Organic Light-Emitting Diodes (OLEDs).[3][4][5] It is also used as a broad-spectrum UV filter in sunscreens, marketed as Tinosorb A2B.[6][7]

Q2: Why is my this compound crashing out of nonpolar solvents like toluene or hexane?

Answer: The poor solubility is a direct consequence of the molecule's physical and chemical nature. The core issue lies in the mismatch between the high lattice energy of the solid TBT and the weak solvation energy provided by nonpolar solvents.

  • Strong Solute-Solute Interactions: The large, flat, and rigid structure of TBT promotes strong intermolecular forces in the solid state, primarily π-π stacking between the aromatic biphenyl groups. This creates a very stable and tightly packed crystal lattice, which requires a significant amount of energy to break apart.

  • Weak Solute-Solvent Interactions: Nonpolar solvents (like hexane, toluene, xylenes) interact mainly through weak van der Waals or dispersion forces. These forces are often insufficient to overcome the powerful solute-solute interactions within the TBT crystal lattice.[8][9]

  • Molecular Size: Large molecules are inherently more difficult to dissolve because the solvent must create a larger "cavity" to accommodate them, which can be entropically unfavorable.[8][10][11]

The general principle of "like dissolves like" is at play; while the biphenyl arms are nonpolar, the overall molecule's strong self-association makes it act as a difficult-to-dissolve solid.[8][11][12]

Q3: I've heard about Hansen Solubility Parameters. How can they help?

Answer: Hansen Solubility Parameters (HSP) are a powerful tool for predicting and improving solubility.[13][14] The concept breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar.[15][16][17] By determining the HSP of your specific this compound derivative, you can rationally select a single nonpolar solvent or design a blend of solvents that more closely matches the solute's parameters, thereby maximizing solubility.[14][16]

Part 2: Troubleshooting Guides - The "How"

This section provides actionable, step-by-step protocols to systematically address solubility problems.

Q4: How can I systematically select a better nonpolar solvent?

Answer: A systematic solvent screening is the most logical first step. This involves testing the solubility of your TBT compound in a range of solvents with varying properties.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a precise amount of TBT (e.g., 5 mg) into several identical, small, sealable glass vials.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of each selected solvent to a separate vial. Solvents to consider are listed in the table below.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer. It is critical to allow sufficient time for the system to reach equilibrium, which can take several hours (recommend 24h).

  • Observation: After equilibration, visually inspect the vials for undissolved solid. Centrifuge the vials to pellet any remaining solid for clearer observation.

  • Quantification (Optional but Recommended): Carefully extract a known volume of the supernatant, evaporate the solvent, and weigh the residual TBT to determine the solubility (e.g., in mg/mL).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Fig 1. Systematic Solvent Screening Workflow.

SolventClassKey Characteristics
Hexane AliphaticVery nonpolar, low boiling point.
Toluene AromaticNonpolar, aromatic π-system can interact with biphenyl groups.
Xylenes AromaticSimilar to toluene, slightly less volatile.
Tetrahydrofuran (THF) EtherModerately polar, can disrupt solute-solute interactions.
Dichloromethane (DCM) HalogenatedDenser, can be a good solvent for large organics.
Chloroform HalogenatedSimilar to DCM, slightly more polar.
A summary of solvents for initial screening.
Q5: My TBT is still not soluble enough. How can I use a co-solvent system effectively?

Answer: Co-solvency is a powerful technique where a small amount of a secondary solvent (the co-solvent) is added to the primary nonpolar solvent to boost solubility.[18][19][20] The co-solvent works by disrupting the solute's crystal lattice or by improving the overall solvation environment.[21][22]

Mechanism of Action: A slightly more polar co-solvent (like THF or Dioxane) can intersperse between TBT molecules, weakening the strong π-π stacking and making it easier for the primary nonpolar solvent (like Toluene) to solvate the molecule.

Experimental Protocol: Co-Solvent Titration

  • Select System: Choose your best primary nonpolar solvent from the screening (e.g., Toluene) and a miscible co-solvent (e.g., THF).

  • Prepare Slurry: Create a saturated slurry of TBT in the primary solvent (e.g., 10 mg TBT in 1 mL Toluene). Ensure excess solid is present.

  • Titrate: While stirring vigorously, add the co-solvent dropwise (e.g., in 1% v/v increments, so 10 µL at a time).

  • Observe: After each addition, allow the system to equilibrate for 15-20 minutes. Note the volume of co-solvent at which all the solid TBT dissolves completely.

  • Optimize: The optimal co-solvent percentage is the minimum amount required to achieve full dissolution, as adding too much can sometimes cause the solute to precipitate again if the overall solvent character changes too drastically.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Fig 2. Co-Solvency Interaction Model.

Q6: Can changing the temperature help, and are there any risks?

Answer: Yes, for most organic solids, solubility increases with temperature.[8][10][23][24] Heating the solvent provides the thermal energy needed to help break apart the solute's crystal lattice.[8][25]

Experimental Protocol: Temperature-Dependent Solubility Study

  • Prepare Samples: Create several saturated slurries of TBT in your chosen solvent system in sealed, pressure-rated vials.

  • Heat and Equilibrate: Place the vials on a temperature-controlled heating block or in an oil bath. Increase the temperature in increments (e.g., 10 °C). At each step, allow the system to equilibrate for at least one hour with stirring.

  • Determine Dissolution Point: Note the temperature at which the TBT fully dissolves. This is the saturation temperature for that concentration.

  • Controlled Cooling (for Crystallization): Once dissolved, slowly cool the solution. Rapid cooling often leads to the formation of small, impure crystals, while slow cooling allows for the growth of larger, purer crystals.[26]

Cautions and Considerations:

  • Supersaturation: Be aware that upon cooling, the solution may become supersaturated before crystallization begins. Seeding with a tiny crystal of TBT can help initiate crystallization at the desired temperature.

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent in an open or poorly sealed container.

  • Exothermic Dissolution: While rare for compounds like TBT, some substances become less soluble as temperature increases.[23][24][27] Always confirm the behavior for your specific system.

By methodically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Enhancing Film-Forming Properties of Tris-Biphenyl Triazine (TBT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris-Biphenyl Triazine (TBT). This guide is designed for researchers, scientists, and drug development professionals who are working to create high-quality thin films using TBT. Drawing from extensive field experience and established materials science principles, this document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBT) and what are its core properties relevant to thin-film applications?

A1: this compound (TBT), chemically known as 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a highly stable organic compound.[1][2][3] Its key characteristic is its exceptional ability to absorb UVA and UVB radiation, which has led to its widespread use as a UV filter in sunscreens, often under the trade name Tinosorb® A2B.[1][4] For thin-film applications, its most critical properties are:

  • Poor Solubility: TBT is practically insoluble in water and only slightly soluble in cosmetic oils.[5][6] It shows moderate solubility in some organic solvents like ethanol and dioxane.[7] This property is a primary challenge for solution-based deposition methods.

  • Particulate Nature: Commercially, TBT is often supplied as a microfine or nanoparticle dispersion in water.[5][8] This means you are often working with a suspension rather than a true solution, which has significant implications for film uniformity and morphology.

  • High Photostability: TBT is exceptionally stable when exposed to UV light, meaning it does not easily degrade.[2][9][10][11] This is a desirable trait for films intended for optical or protective applications.

Q2: Why is achieving a high-quality thin film of TBT challenging?

A2: The primary challenge stems directly from TBT's low solubility.[7] When using solution-based techniques like spin coating or blade coating, this can lead to:

  • Particle Aggregation: TBT molecules or nanoparticles can clump together in the precursor solution, leading to non-uniform, rough, and discontinuous films.

  • "Coffee Ring" Effect: During solvent evaporation, differential evaporation rates can cause TBT particles to accumulate at the edges of the deposited film, creating a classic "coffee ring" defect.

  • Poor Adhesion & Delamination: Without proper substrate preparation, the deposited TBT film may not adhere well to the surface, leading to peeling or cracking.[12]

Q3: What are the target applications for TBT thin films beyond cosmetics?

A3: While its primary commercial use is in sun care, TBT's electronic and optical properties make it a candidate for research in advanced materials. Its triazine core and biphenyl side chains create a π-conjugated system.[13] This structure is common in organic semiconductors, suggesting potential applications in areas like:

  • Organic Field-Effect Transistors (OFETs)

  • Organic Light-Emitting Diodes (OLEDs) as a host or transport layer material

  • Photodetectors

  • Specialized UV-blocking coatings for sensitive optical or electronic components

Troubleshooting Guide: Common Film Deposition Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a series of recommended solutions.

Issue 1: My spin-coated TBT film is not uniform. I see streaks, spots, or a "coffee ring."

  • Probable Cause: This is the most common issue and is almost always linked to poor solubility, particle aggregation in the precursor dispersion, and uncontrolled solvent evaporation. The "coffee ring" effect occurs when the solvent evaporates faster at the edge of the droplet, pinning the contact line and depositing solutes there.

  • Solution Strategy:

    • Improve the Dispersion:

      • Sonication: Before deposition, use a bath or probe sonicator to break up any TBT agglomerates in your solvent or dispersion. Work in an ice bath to prevent the solvent from overheating.

      • Filtration: Use a PTFE syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining large aggregates before applying the solution to the substrate.

    • Optimize the Solvent System:

      • Use a Co-Solvent: Employing a mixed solvent system is a powerful technique for controlling film morphology.[14] Combine a primary solvent in which TBT has some solubility with a co-solvent that has a higher boiling point. This slows down and homogenizes the evaporation process, giving the particles more time to form an even layer.

      • Solvent Choice: While TBT solubility is limited, explore solvents like chloroform, chlorobenzene, or THF, potentially warmed slightly to increase solute concentration. Always work in a fume hood.

    • Control the Environment:

      • Saturated Atmosphere: Perform the spin-coating process in a chamber or glovebox with a solvent-saturated atmosphere. This slows evaporation, reduces the coffee-ring effect, and allows the film to self-assemble more effectively.

Issue 2: The TBT film cracks or peels off the substrate after drying or annealing.

  • Probable Cause: This indicates either poor adhesion to the substrate or high internal stress within the film.[12] Stress can be induced by the rapid volume reduction as the solvent evaporates or by a mismatch in the coefficient of thermal expansion (CTE) between the TBT film and the substrate during annealing.[15]

  • Solution Strategy:

    • Enhance Substrate Adhesion:

      • Rigorous Cleaning: The substrate surface must be pristine. Contaminants like dust, water molecules, or organic residues will act as a weak boundary layer and prevent good adhesion.[12] Follow a multi-step cleaning protocol (see Experimental Protocols).

      • Surface Energy Modification: Use a plasma cleaner or UV-Ozone treatment to create a high-energy, hydrophilic surface (on substrates like glass or silicon oxide). This promotes better wetting by the precursor solution, leading to stronger film adhesion.

    • Reduce Film Stress:

      • Slow Down the Drying Process: After spin coating, transfer the substrate to a covered petri dish to allow the residual solvent to evaporate slowly. This minimizes the stress induced by rapid drying.

      • Optimize Annealing: When performing thermal annealing, use a slow ramp rate for both heating and cooling (e.g., 2-5 °C/minute). This prevents thermal shock and allows the film to relax without cracking.[15]

Issue 3: I cannot dissolve enough TBT to create a film of the desired thickness.

  • Probable Cause: This is a fundamental limitation of TBT's molecular structure. Its large, rigid, and symmetric nature leads to strong intermolecular forces, making it difficult for solvent molecules to penetrate and dissolve the bulk material.

  • Solution Strategy:

    • Work with a Nanoparticle Dispersion: Instead of trying to achieve a true solution, it is often more effective to work with a stable nanoparticle dispersion. Commercial products like Tinosorb® A2B are formulated this way.[8] You can also synthesize your own nanoparticles via methods like reprecipitation.

    • Use Additives (Surfactants/Dispersants): If preparing your own dispersion, add a small amount (e.g., 0.1-0.5 wt%) of a non-ionic surfactant or a polymeric dispersant to your solvent. This will help stabilize the TBT nanoparticles and prevent them from aggregating.

    • Layer-by-Layer Deposition: To build a thicker film, apply multiple thin layers instead of one thick one. Spin-coat a thin layer, allow it to dry (or perform a brief, low-temperature bake), and then repeat the process. This method generally produces higher-quality, less-stressed films than a single thick deposition.

Data & Diagrams

Quantitative Data Summary

The table below summarizes key properties and recommended starting parameters for working with TBT.

ParameterValue / RecommendationRationale & Source
TBT Molecular Weight ~537.66 g/mol Provides a basis for molarity calculations in solution preparation.[1]
Solubility (Water) Practically Insoluble (<30 ng/L)Highlights the need for organic solvents or aqueous dispersions.[7]
Solubility (Organic) Moderate in Dioxane, EthanolThese are potential starting points for solvent screening.[7][13]
Typical Concentration 0.5 - 5 mg/mL (in organic solvent)A typical range for spin coating organic materials. Start low and increase.
Sonication Time 15 - 30 minutes (bath)Sufficient to break up most loose agglomerates without excessive heating.
Spin Speed 1000 - 4000 RPMLower speeds yield thicker films; higher speeds yield thinner, often more uniform films.
Annealing Temperature 80 - 140 °CShould be below the material's melting point (~281 °C) but high enough to promote molecular rearrangement and improve crystallinity.[1][16]
Experimental & Logic Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and decision-making processes.

TBT_Preparation_Workflow cluster_prep Dispersion/Solution Preparation cluster_sub Substrate Preparation TBT Weigh TBT Powder Mix Combine TBT & Solvent TBT->Mix Solvent Select Solvent(s) Solvent->Mix Sonicate Sonicate (15-30 min) in Ice Bath Mix->Sonicate Filter Filter (0.45 µm PTFE) (Optional but Recommended) Sonicate->Filter Clean Solvent Clean (Acetone -> IPA -> DI Water) Dry Dry with N2 Gas Clean->Dry Treat Surface Treatment (UV-Ozone or Plasma) Dry->Treat

Caption: Workflow for preparing TBT dispersion and substrate.

Spin_Coating_Process start Prepared Substrate & TBT Solution dispense Dispense Solution onto Substrate Center start->dispense spin_low Low Speed Spin (500 RPM, 10s) Spreads Solution dispense->spin_low spin_high High Speed Spin (1000-4000 RPM, 45s) Forms Film spin_low->spin_high dry Slow Solvent Evaporation (Covered Petri Dish) spin_high->dry anneal Thermal Annealing (Hot Plate in N2 atm) dry->anneal characterize Film Characterization (AFM, UV-Vis, XRD) anneal->characterize

Caption: Step-by-step spin-coating and post-processing workflow.

Troubleshooting_Logic defect Film Defect Observed? non_uniform Non-Uniform? (Streaks, Rings) defect->non_uniform Yes cracked Cracked/Peeling? defect->cracked sol_agg Cause: Solution Aggregation / Fast Evaporation non_uniform->sol_agg sol_stress Cause: High Internal Stress / Poor Adhesion cracked->sol_stress fix_agg Action: Improve Sonication, Use Co-Solvent sol_agg->fix_agg fix_stress Action: Improve Substrate Cleaning, Slow Annealing Ramp Rate sol_stress->fix_stress

Caption: Decision logic for troubleshooting common TBT film defects.

Experimental Protocols

Protocol 1: Substrate Surface Preparation (for Glass or Si/SiO₂)

  • Initial Cleaning: Place substrates in a beaker. Sequentially sonicate for 15 minutes each in laboratory-grade acetone, then isopropyl alcohol (IPA), and finally deionized (DI) water.

  • Drying: After the final DI water rinse, thoroughly dry each substrate using a stream of filtered nitrogen gas.

  • Surface Activation (CRITICAL): Immediately before use, treat the substrates with a UV-Ozone cleaner for 15 minutes or an oxygen plasma asher for 2-5 minutes. This removes final organic traces and creates a hydrophilic, high-energy surface that promotes uniform film deposition.

Protocol 2: TBT Dispersion Preparation and Spin Coating

  • Preparation: Prepare a 2 mg/mL dispersion of TBT in a 5:1 mixture of chloroform:chlorobenzene.

  • Dispersion: Vigorously vortex the mixture for 1 minute, then sonicate in a bath sonicator for 30 minutes. Ensure the vial is kept cool in an ice bath.

  • Deposition:

    • Place a surface-activated substrate on the spin coater chuck.

    • Dispense approximately 100 µL of the TBT dispersion onto the center of the substrate.

    • Immediately begin the spin program:

      • Step 1: 500 RPM for 10 seconds (acceleration 200 RPM/s).

      • Step 2: 3000 RPM for 45 seconds (acceleration 1000 RPM/s).

  • Drying: Carefully remove the substrate and place it in a covered glass petri dish for 10 minutes to allow for slow evaporation of any residual solvent.

Protocol 3: Post-Deposition Thermal Annealing

  • Setup: Place the dried, TBT-coated substrate on a hot plate located inside a nitrogen-filled glovebox or a tube furnace with a nitrogen purge. This inert atmosphere prevents oxidative degradation of the film.

  • Heating: Set the hot plate controller to ramp up to 120 °C at a rate of 5 °C per minute.

  • Dwell: Hold the temperature at 120 °C for 30 minutes. This allows the TBT molecules to rearrange into a more ordered, lower-stress state.

  • Cooling: Turn off the hot plate and allow the substrate to cool naturally to room temperature inside the inert atmosphere. Do not remove the substrate while it is hot, as this can cause thermal shock and cracking.

References

Technical Support Center: Large-Scale Purification of Tris-Biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and process chemists tackling the challenges of purifying tris-biphenyl triazine (TBPT) on a large scale. As a molecule with exceptionally low aqueous solubility and high crystallinity, TBPT presents unique hurdles that require a well-reasoned and systematic approach to achieve the high purity (>98%) demanded for applications in drug development and advanced materials.[1]

This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification process effectively. We will move from common problems and their solutions to broader frequently asked questions and detailed experimental workflows.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific, practical issues encountered during the large-scale purification of this compound. Each entry follows a "Problem -> Probable Cause -> Strategic Solution" format.

Q1: My final product has low purity, with persistent yellow or off-white coloration. What are the likely impurities and how can I remove them?

Probable Cause: The primary synthetic route to this compound involves the triple nucleophilic substitution of cyanuric chloride with a biphenyl derivative.[2] Incomplete reactions are the most common source of impurities, leading to the presence of mono- and di-substituted biphenyl triazines. These related structures often have similar solubility profiles to the final product, making them difficult to remove. Residual starting materials or side-products from the biphenyl synthesis can also contribute to discoloration.

Strategic Solution: A multi-step purification strategy is often necessary. Relying on a single recrystallization may be insufficient for achieving high purity from a crude reaction mixture.

  • Pre-Purification with a Slurry Wash: Before attempting recrystallization, washing the crude solid with a carefully selected solvent can be highly effective. The goal is to use a solvent in which the desired this compound is almost completely insoluble, but the more polar, lower molecular weight impurities (like the mono- and di-substituted intermediates) have some solubility.

    • Actionable Advice: Try slurrying the crude product in a solvent like hot acetone or ethyl acetate at room temperature. Stir for 1-2 hours, then filter and wash the solid. This simple step can significantly upgrade the purity of the material before the main purification event.

  • Optimized Recrystallization: This is the most common and scalable method for TBPT purification.[2] The key is solvent selection. High-boiling point aromatic solvents are often preferred for their ability to dissolve the highly crystalline TBPT at elevated temperatures.

    • Actionable Advice: Toluene is an excellent choice for recrystallization.[2] It provides a good solubility differential between hot and cold, and the resulting crystals are typically well-formed and pure. For gram-to-kilogram scale, a slow, controlled cooling process is critical to prevent rapid precipitation, which can trap impurities. Avoid crashing the product out of solution by placing a hot flask directly into an ice bath.

dot

Caption: Workflow for enhancing TBPT purity.

Q2: I'm struggling with the compound's extremely low solubility. How do I choose a solvent system for chromatography or recrystallization without using excessive volumes?

Probable Cause: this compound is a large, rigid, and highly hydrophobic molecule. It is practically insoluble in water (<30 ng/L) and only slightly soluble in many common organic solvents at room temperature.[2][3] This poor solubility is the primary challenge in its handling and purification.

Strategic Solution: The key is to leverage temperature and select solvents with appropriate solubilizing power. For large-scale work, minimizing solvent volume is crucial for both economic and practical reasons.

  • Solvent Selection for Recrystallization: The ideal solvent will fully dissolve the compound at or near its boiling point but exhibit very low solubility at room temperature or below. This maximizes recovery.

    SolventBoiling Point (°C)Suitability for TBPT Recrystallization
    Toluene111Excellent. Good solubility differential.[2]
    n-Butanol118Good. Effective, but may require higher volumes than toluene.[2]
    Dioxane101Good. Effective solvent for dissolving TBPT.[2]
    Ethanol78Poor for primary purification. Solubility is often too low, even when hot, leading to poor recovery. May be used for washing.[2]
  • Approach for Column Chromatography: While less common for multi-kilogram scale due to solvent costs, column chromatography is effective for smaller batches (up to ~500 g).

    • Actionable Advice: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add silica gel to form a free-flowing powder upon solvent evaporation, and load this powder onto the top of your packed column. This prevents the compound from precipitating at the point of injection, which is a common issue with "wet loading" due to the low solubility in typical mobile phases like hexane/ethyl acetate. A common solvent system for lab-scale purification is a hexane:ethyl acetate gradient.[2]

Q3: My recovery after recrystallization is very low, even though the product looks clean. Where is my product going?

Probable Cause: Low recovery can stem from several factors:

  • Inappropriate Solvent Choice: The solvent you chose may keep a significant amount of product dissolved even after cooling.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude material will inevitably lead to higher losses in the mother liquor.

  • Premature Crystallization: If the filtration setup is not pre-heated, the product can crystallize in the funnel during the hot filtration step (if performed to remove insoluble impurities).

  • Material Adherence: The highly crystalline nature of TBPT can cause it to adhere strongly to glass surfaces, leading to mechanical losses during transfer.

Strategic Solution:

  • Minimize Solvent: The goal is to create a saturated solution at high temperature. Add the solvent portion-wise to your crude solid while heating and stirring until everything just dissolves. Record this volume as your benchmark for that scale.

  • Controlled Cooling & Extended Crystallization Time: After dissolving, allow the solution to cool slowly to room temperature, then transfer to a refrigerator or cold room (4°C) for several hours (or overnight) to maximize crystal formation.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), take a small sample and concentrate it. Run a Thin Layer Chromatography (TLC) plate to see how much product you are losing. If a significant amount remains, you may need to reduce your solvent volume or cool the solution to a lower temperature.

Frequently Asked Questions (FAQs)

Q: What is the most robust and scalable purification method for this compound? A: For multi-kilogram production, optimized recrystallization is overwhelmingly the method of choice.[2] It is more cost-effective, requires simpler equipment, and generates less solvent waste compared to large-scale chromatography. Chromatography is better suited for laboratory scale or when structurally very similar impurities cannot be removed by crystallization.

Q: How can I reliably assess the purity of my final product? A: A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A method using a C18 column with a gradient of acetonitrile and water is typically effective. A photodiode array (PDA) detector set at around 312 nm is ideal for detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of solvent residue or organic impurities if they are present at levels of ~1% or higher.

  • Melting Point: Pure this compound has a sharp melting point. A broad melting range is a classic indicator of impurities.

Q: Is this compound stable to heat and common solvents during purification? A: Yes, the molecule is exceptionally stable. It possesses high chemical and photostability, which is a key reason for its use as a UV filter.[2][4][5] It can be heated in solvents like toluene for extended periods without degradation. Its hydrolysis half-life exceeds one year across a wide pH range.[2]

Q: What are the primary safety considerations when handling this compound at scale? A: this compound is considered non-irritating and non-sensitizing to the skin.[4][6] However, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. The primary concern arises if the material is handled as a fine powder or nanoparticle dispersion, which carries a risk of inhalation.[1] Therefore, when handling the dry powder, especially during charging vessels or filtration, use of an appropriate respirator and a well-ventilated area or fume hood is essential.

Experimental Protocol: Large-Scale Recrystallization of this compound

This protocol provides a general framework for purifying 100 g of crude this compound. Volumes and times may need to be adjusted based on the purity of your starting material.

1. Preparation:

  • Ensure all glassware is clean and dry.

  • Set up a heating mantle with a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Pre-warm a separate filtration funnel that will be used for collecting the final product.

2. Dissolution:

  • Charge the flask with 100 g of crude this compound.

  • Add toluene in portions (start with ~1.5 L) to the flask.

  • Begin stirring and gently heat the mixture to reflux (~110°C).

  • Continue adding small portions of toluene until all the solid has dissolved completely. Avoid adding a large excess. Note the final volume used.

3. Controlled Cooling and Crystallization:

  • Turn off the heat and remove the heating mantle.

  • Allow the solution to cool slowly and undisturbed to room temperature. You should observe the onset of crystallization as the solution cools. Slow cooling is vital for forming large, pure crystals.

  • Once at room temperature, transfer the flask to a 4°C cold room or refrigerator for at least 4 hours (overnight is ideal) to maximize precipitation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using the pre-warmed Buchner funnel.

  • Wash the collected crystal cake with a small amount of cold toluene, followed by a wash with a non-solvent like cold hexanes to facilitate drying.

  • Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

dot

Protocol_Workflow cluster_prep Preparation cluster_process Processing cluster_finish Finishing Prep 1. Charge 100g Crude TBPT to Flask Dissolve 2. Add Toluene & Heat to Reflux until Dissolved Prep->Dissolve Cool 3. Slow Cool to Room Temp, then Chill to 4°C Dissolve->Cool Crystallization Occurs Filter 4. Filter Crystals & Wash with Cold Solvents Cool->Filter Dry 5. Dry in Vacuum Oven Filter->Dry Final Pure Crystalline TBPT Dry->Final

Caption: Step-by-step large-scale recrystallization workflow.

References

Technical Support Center: Enhancing Tris-Biphenyl Triazine-Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development working with tris-biphenyl triazine (TBT)-based organic solar cells (OSCs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you overcome common experimental hurdles and optimize your device performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the materials and methods used in TBT-based OSCs.

Q1: What are this compound (TBT) materials, and why are they promising for organic solar cells?

Answer: this compound is an organic compound featuring a central, electron-deficient 1,3,5-triazine core connected to three biphenyl "arms".[1] This molecular architecture imparts unique and highly desirable optoelectronic properties for solar cell applications.[2][3][4]

  • Electron-Deficient Core: The nitrogen-rich triazine ring is inherently electron-poor, making these materials excellent candidates for use as electron acceptors (n-type materials) or as building blocks in electron-transporting layers.[2]

  • Tunable Energy Levels: The energy levels (HOMO/LUMO) can be precisely tuned by chemically modifying the peripheral biphenyl arms, allowing for effective energy level alignment with a wide range of donor materials.

  • Morphological Stability: The three-dimensional, star-shaped structure of many TBT derivatives can inhibit excessive crystallization and π-π stacking.[2] This helps form a stable, interpenetrating network (bulk heterojunction, BHJ) with the donor material, which is crucial for efficient charge separation and transport.

  • High Thermal Stability: The rigid aromatic structure of TBT compounds often results in excellent thermal stability, a critical factor for long-term device operational lifetime.[5]

Q2: What are the key performance metrics for an organic solar cell, and what do they signify?

Answer: The performance of an OSC is evaluated using four primary metrics obtained from a current density-voltage (J-V) curve under simulated sunlight (typically AM 1.5G, 100 mW/cm²).

MetricSymbolDefinitionSignificance
Open-Circuit Voltage VOCThe maximum voltage produced by the cell when no current is flowing (infinite resistance).Represents the potential difference between the quasi-Fermi levels of the electrons and holes. It is fundamentally limited by the energy difference between the HOMO of the donor and the LUMO of the acceptor.
Short-Circuit Current Density JSCThe maximum current density produced by the cell when the voltage is zero (zero resistance).Proportional to the number of photons absorbed and converted into charge carriers. It depends on the absorption spectrum of the active layer, its morphology, and charge carrier mobility.
Fill Factor FFThe ratio of the maximum power output (Pmax) to the theoretical maximum (JSC x VOC).Measures the "squareness" of the J-V curve. A high FF indicates efficient charge extraction with minimal recombination losses and low series resistance.
Power Conversion Efficiency PCEThe overall efficiency of the cell in converting light energy into electrical energy.The primary metric for overall performance, calculated as: PCE (%) = (VOC x JSC x FF) / Pin , where Pin is the incident light power density.
Q3: What is a common device architecture for TBT-based OSCs?

Answer: TBT-based materials are most commonly employed in a "bulk heterojunction" (BHJ) architecture, typically in an inverted device stack. This structure offers enhanced stability compared to conventional architectures.

Below is a diagram illustrating the typical inverted device structure and the energy level alignment that facilitates charge separation and collection.

Caption: Inverted device structure and corresponding energy level diagram for a TBT-based OSC.

Part 2: Troubleshooting Guide

This section provides solutions to specific performance issues you may encounter during your experiments.

Section 2.1: Low Power Conversion Efficiency (PCE)

Answer: A low JSC indicates that an insufficient number of charge carriers are being generated, extracted, or both. The root causes typically fall into three categories: poor light absorption, inefficient exciton dissociation, or high charge carrier recombination.

Troubleshooting Steps:

  • Optimize Active Layer Thickness and Blend Ratio:

    • Causality: If the active layer is too thin, it won't absorb enough light. If it's too thick, charge carriers may recombine before reaching the electrodes due to the short exciton diffusion length in organic materials. An imbalanced donor:acceptor ratio leads to incomplete absorption or isolated domains that trap charges.

    • Protocol: Fabricate a series of devices by varying the active layer thickness (e.g., from 70 nm to 150 nm in 10 nm increments) and the donor:acceptor weight ratio (e.g., 1:1, 1:1.2, 1.2:1). Use a profilometer to confirm thickness and analyze the J-V curves to find the optimal combination.

  • Improve Active Layer Morphology with Solvent Additives:

    • Causality: The ideal morphology for a BHJ is a nanoscale interpenetrating network of donor and acceptor domains. Large, poorly mixed domains prevent excitons from reaching a donor-acceptor interface to dissociate. The use of a high-boiling-point solvent additive can promote the necessary phase separation during film drying.

    • Protocol: Introduce a processing additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) into the active layer solution at low concentrations (0.25 - 2.0% by volume). The additive's high boiling point allows it to remain in the film longer during spin-coating, providing more time for molecules to self-organize into favorable domains.

  • Employ Thermal or Solvent Vapor Annealing:

    • Causality: Post-deposition annealing can enhance molecular packing and domain purity, improving both light absorption (crystallinity) and charge mobility.[6] This leads to more efficient charge transport to the electrodes, reducing recombination.

    • Protocol:

      • Thermal Annealing: After depositing the active layer, anneal the substrate on a hotplate inside a nitrogen-filled glovebox. Test a range of temperatures (e.g., 80°C to 140°C) and times (e.g., 5 to 15 minutes).

      • Solvent Vapor Annealing (SVA): Place the completed film in a sealed chamber containing a small amount of a solvent (e.g., chloroform, THF). The vapor gently swells the film, promoting molecular rearrangement. Optimize the exposure time carefully to avoid dissolving the film.

Fig 2. Workflow for Jsc Optimization cluster_prep Solution Preparation cluster_fab Film Fabrication & Treatment cluster_eval Characterization & Analysis BlendRatio Optimize D:A Ratio (e.g., 1:1, 1:1.2) Additives Test Solvent Additives (0-2% DIO) BlendRatio->Additives SpinCoat Vary Spin Speed (Control Thickness) Additives->SpinCoat Anneal Post-deposition Annealing (Thermal or SVA) SpinCoat->Anneal JV J-V Measurement (Extract Jsc) Anneal->JV AFM AFM/TEM Imaging (Analyze Morphology) JV->AFM UVVis UV-Vis Spectroscopy (Check Absorption) JV->UVVis Feedback Feedback Loop AFM->BlendRatio Correlate morphology to performance UVVis->SpinCoat Correlate absorption to thickness

Caption: A systematic workflow for troubleshooting and optimizing short-circuit current (Jsc).

Answer: A low Fill Factor is a classic sign of high series resistance (Rs), low shunt resistance (Rsh), or both. This means that while charges are being generated effectively (high JSC), they are not being extracted efficiently.

  • High Rs: Caused by poor charge transport within the active layer, non-ohmic contacts at the electrode interfaces, or high resistance in the transport layers or electrodes themselves.

  • Low Rsh: Indicates leakage current pathways, where charges bypass the external circuit. This is often due to morphological defects like pinholes in the active layer or direct contact between the electrodes.

Troubleshooting Steps:

  • Enhance Charge Transport via Morphology Optimization:

    • Causality: An imbalanced charge transport, where electrons and holes move at different speeds, leads to a buildup of space charge within the device, increasing recombination and Rs. The annealing and additive strategies mentioned for improving JSC are also critical here for creating continuous pathways for both electrons and holes to their respective electrodes.[7]

    • Action: Revisit the annealing conditions and additive concentrations. The goal is to create a bi-continuous network. Use Atomic Force Microscopy (AFM) to visualize the surface morphology and aim for a smooth, uniform film with well-defined but small (10-20 nm) phase-separated domains.

  • Implement and Optimize Interfacial Layers:

    • Causality: Interfacial layers are crucial for creating "ohmic" contacts that facilitate efficient charge extraction and block the collection of the wrong type of carrier.[8] A poor interface creates an energy barrier that increases Rs.

    • Protocol: Cathode Interfacial Layer Engineering: In an inverted structure, the interface between the transparent electrode (ITO) and the active layer is critical.

      • Ensure the ITO substrate is impeccably clean via sequential sonication in detergent, DI water, acetone, and isopropanol.

      • Treat the ITO with UV-Ozone for 15 minutes to improve its work function and remove organic residues.

      • Deposit a high-quality electron transport layer (ETL), such as a thin layer of zinc oxide (ZnO) nanoparticles or a solution-processed material like PFN. Optimizing the thickness of this layer (typically 20-40 nm) is key to reducing Rs without impeding light transmission.

  • Verify Electrode Integrity:

    • Causality: A rough active layer can be pierced by the thermally evaporated top metal electrode, creating a short circuit (low Rsh).

    • Action: Check the active layer roughness with AFM. If it's high (>5 nm RMS), try using a slower spin-coating speed or a more viscous solvent to produce a smoother film. When evaporating the top electrode (e.g., Silver), ensure a low deposition rate (<0.1 Å/s initially) to prevent "hot" metal atoms from damaging the underlying organic layers.

Section 2.2: Device Instability and Degradation

Answer: Photo-degradation in OSCs is a complex issue stemming from the intrinsic instability of the organic materials and morphological changes in the active layer.[5][9]

Troubleshooting Steps:

  • Assess Intrinsic Photostability of Materials:

    • Causality: Some organic materials can undergo irreversible photochemical reactions (e.g., bond cleavage, dimerization) upon absorbing high-energy photons, creating trap states that hinder charge transport. While TBT materials are generally stable, the donor material may be the weak link.

    • Action: Before fabricating full devices, spin-coat thin films of the pure donor, pure TBT-acceptor, and the blend. Monitor their absorption spectra (UV-Vis) and photoluminescence (PL) over time under intense light exposure in an inert atmosphere. Significant changes in the spectra indicate intrinsic material instability.

  • Mitigate Burn-In Loss by Controlling Morphology:

    • Causality: The initial, rapid drop in performance, often called "burn-in," is frequently linked to light- and heat-induced morphological changes. Small, isolated domains of the donor or acceptor material can merge into larger, less efficient aggregates, reducing the interfacial area needed for exciton dissociation.[10]

    • Action: Create a more robust, kinetically-trapped morphology.

      • Use a Ternary Blend: Introducing a third component (a second donor or acceptor) can disrupt crystallization and lock in a more stable, amorphous-like blend morphology.[11]

      • Crosslinking: If your materials have crosslinkable side chains, a brief, high-temperature anneal or UV exposure (before top electrode deposition) can create a permanent network that resists morphological change.

  • Encapsulation:

    • Causality: Even trace amounts of oxygen and water, when combined with light, can create highly reactive species that degrade the organic materials and the electrodes.

    • Protocol: Proper encapsulation is non-negotiable for stability testing. Use a UV-curable epoxy to seal a glass slide over your device inside a nitrogen glovebox. Ensure the epoxy forms a hermetic seal around the edges to prevent ingress of air and moisture.

References

Technical Support Center: Enhancing Electron Mobility of Functionalized Tris-Biphenyl Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, characterization, and application of functionalized tris-biphenyl triazine derivatives. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a comprehensive resource grounded in scientific principles and practical field experience. This support center will help you navigate common experimental challenges and empower you to enhance the electron mobility of your novel materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound derivatives and their electron transport properties.

Q1: What are this compound derivatives and why are they promising for enhancing electron mobility?

A1: this compound derivatives are a class of organic molecules characterized by a central electron-deficient 1,3,5-triazine core symmetrically substituted with three biphenyl arms. This core structure imparts inherent electron-accepting properties, making them excellent candidates for n-type organic semiconductors. The biphenyl sidearms can be readily functionalized with various electron-withdrawing or electron-donating groups, allowing for the fine-tuning of their electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport. The star-shaped architecture of these molecules can also influence their morphological and thermal properties, which are important for device stability and performance.[1][2][3]

Q2: What is electron mobility and how is it measured for these materials?

A2: Electron mobility (μe) is a measure of how quickly an electron can move through a material under the influence of an electric field. It is a critical parameter for the performance of organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). For this compound derivatives, electron mobility is commonly characterized using techniques such as:

  • Time-of-Flight (TOF): This technique measures the time it takes for a packet of charge carriers to drift across a known thickness of the material under an applied electric field. It provides a direct measurement of the charge carrier velocity and, consequently, the mobility.[2][3]

  • Space-Charge-Limited Current (SCLC): This method involves fabricating a single-carrier device (electron-only) and analyzing its current-voltage (J-V) characteristics. In the SCLC regime, the current is limited by the build-up of charge within the material, and the mobility can be extracted by fitting the J-V data to the Mott-Gurney law.[4][5][6] It's important to be aware of potential pitfalls in SCLC measurements, such as the influence of non-ohmic contacts, trap states, and mobile ions, which can lead to inaccurate mobility estimations.[4][7]

Q3: How does functionalization of the biphenyl arms affect electron mobility?

A3: Functionalization of the biphenyl arms is a key strategy to enhance electron mobility. The electronic nature of the substituent groups plays a significant role:

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano (-CN), fluoro (-F), trifluoromethyl (-CF3)) to the biphenyl units lowers the LUMO energy level of the molecule. A lower LUMO level facilitates electron injection from the electrodes and can enhance intermolecular electronic coupling, leading to higher electron mobility.

  • Molecular Packing: The nature and position of the functional groups also influence the solid-state packing of the molecules. Well-ordered π-π stacking is generally desirable for efficient charge transport. Bulky substituents can sometimes hinder close packing, while planar functionalities might promote it.

Q4: What are the key considerations for choosing a synthetic route for these derivatives?

A4: The choice of synthetic route depends on the desired functional groups and the scale of the synthesis. Common methods include:

  • Condensation Reactions: The reaction of cyanuric chloride with appropriate biphenyl derivatives (e.g., Grignard reagents or boronic acids) is a widely used and scalable method.[8]

  • Suzuki and Stille Cross-Coupling Reactions: These powerful cross-coupling reactions are versatile for introducing a wide variety of functionalized aryl groups onto the triazine core, typically starting from a halogenated triazine precursor. Troubleshooting these reactions often involves careful selection of the catalyst, base, and solvent system to avoid side reactions like homo-coupling.[1][9][10]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Synthesis & Purification

Q: My Suzuki coupling reaction for functionalizing the this compound core has a low yield. What are the common causes and how can I improve it?

A: Low yields in Suzuki couplings involving triazine derivatives are a common challenge. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Catalyst Inactivity or Degradation.

    • Solution: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is fresh and has been stored under an inert atmosphere. For challenging couplings, consider using more active Buchwald-type ligands and precatalysts.[9]

  • Cause 2: Inappropriate Base or Solvent.

    • Solution: The choice of base is critical. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary. The solvent system also plays a crucial role; a mixture of an organic solvent (e.g., THF, dioxane, toluene) and water is typically used. Ensure the water is thoroughly degassed to prevent catalyst oxidation.[1]

  • Cause 3: Homo-coupling of Boronic Acid.

    • Solution: This side reaction can be minimized by carefully controlling the reaction temperature and stoichiometry. Adding the boronic acid slowly to the reaction mixture can also help.

  • Cause 4: Protodeboronation of the Boronic Acid.

    • Solution: This is the cleavage of the C-B bond before the desired cross-coupling occurs. Using anhydrous conditions (if the chosen base allows) or minimizing the reaction time can mitigate this.

Q: I'm having difficulty purifying my functionalized this compound derivative. It seems to be air-sensitive and degrades on the silica gel column.

A: Many n-type organic semiconductors are susceptible to degradation in the presence of air and moisture, which can act as electron traps and degrade device performance.[1][3][10][11][12]

  • Solution 1: Inert Atmosphere Chromatography.

    • Perform column chromatography under a nitrogen or argon atmosphere. Use degassed solvents and a closed system to minimize exposure to air.

  • Solution 2: Alternative Purification Methods.

    • Recrystallization: This is often the preferred method for purifying crystalline organic solids. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[8]

    • Temperature-Gradient Sublimation: For thermally stable compounds, this high-vacuum technique can yield very pure materials by separating compounds based on their different sublimation temperatures.

  • Solution 3: Passivating Silica Gel.

    • If column chromatography is unavoidable, consider using deactivated silica gel (e.g., treated with a small percentage of a non-polar solvent or a base like triethylamine) to reduce surface acidity and potential degradation of your compound.

Device Fabrication & Characterization

Q: The electron mobility I measure for my this compound derivative is much lower than expected and varies significantly between devices.

A: This is a frequent issue in organic electronics and can stem from several factors related to the thin-film quality and device architecture.

  • Cause 1: Poor Film Morphology.

    • Solution: The morphology of the organic semiconductor film is critical for efficient charge transport. For solution-processed films, the choice of solvent, deposition technique, and post-deposition annealing are crucial.

      • Solvent and Additives: Use of high-boiling point solvent additives can help control the drying rate and promote better molecular ordering.[2][9][13]

      • Deposition Technique: Techniques like solution-shearing can produce highly crystalline and aligned thin films, leading to improved and more consistent mobility.[5][7][14][15][16][17]

      • Annealing: Thermal annealing after film deposition can improve crystallinity and reduce defects. The optimal annealing temperature and time need to be determined experimentally for each new material.[18][19][20][21][22]

  • Cause 2: Impurities in the Material.

    • Solution: Even small amounts of impurities can act as charge traps and significantly reduce electron mobility.[1][3][10][11][12] Ensure your material is of the highest possible purity before device fabrication. Re-purify if necessary using the methods described in the previous section.

  • Cause 3: High Contact Resistance.

    • Solution: The interface between the organic semiconductor and the source-drain electrodes can introduce a significant resistance that impedes charge injection.

      • Top vs. Bottom Contact: Top-contact OFETs often exhibit lower contact resistance compared to bottom-contact devices.[23][24][25]

      • Electrode Work Function: Choose an electrode material with a work function that is well-matched to the LUMO level of your this compound derivative to facilitate electron injection.

  • Cause 4: Inaccurate Mobility Extraction from SCLC Data.

    • Solution: The SCLC model has several underlying assumptions that, if not met, can lead to erroneous mobility values.

      • Ohmic Contacts: Ensure your device has ohmic contacts for electron injection.

      • Trap-Free Limit: The analysis is simplest in the trap-free limit. If your material has a significant density of trap states, this will affect the J-V characteristics and needs to be accounted for in the analysis.[4]

      • Thickness Dependence: Measure devices with varying active layer thicknesses to confirm that the observed behavior is consistent with the SCLC model.[7]

Q: My cyclic voltammetry (CV) data for a new derivative is difficult to interpret. How can I reliably determine the HOMO and LUMO energy levels?

A: Cyclic voltammetry is a powerful technique to probe the redox properties of your materials and estimate their frontier molecular orbital (HOMO and LUMO) energy levels.

  • Understanding the Voltammogram:

    • The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO.

    • The onset of the first reduction peak corresponds to the addition of an electron to the LUMO.

  • Experimental Best Practices:

    • Solvent and Electrolyte: Use a dry, degassed aprotic solvent (e.g., dichloromethane, acetonitrile) with a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]).[6][26]

    • Reference Electrode: Use a stable reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard). It is crucial to report the reference electrode used, as potentials are relative.

    • Scan Rate: Vary the scan rate to check the reversibility of the redox processes. For a reversible process, the peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons transferred).[22][27]

  • Data Interpretation:

    • To calculate the HOMO and LUMO levels, you need to know the absolute energy level of your reference electrode system. A common practice is to calibrate against the Fc/Fc⁺ redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

    • HOMO (eV) = - [E_onset,ox (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = - [E_onset,red (vs. Fc/Fc⁺) + 4.8]

    • For irreversible processes, the interpretation can be more complex, and it is important to consult relevant literature on CV analysis.[22]

Part 3: Data & Protocols

Data Presentation: Electron Mobility of Functionalized this compound Derivatives

The following table summarizes reported electron mobility values for various this compound derivatives, highlighting the impact of different functional groups.

Derivative NameFunctional GroupElectron Mobility (μe) (cm²/Vs)Measurement TechniqueReference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)None> 10⁻⁴Time-of-Flight[2][3]
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)Phenyl> 10⁻⁴Time-of-Flight[2][3]
2,4,6-tris(9,9’-spirobifluorene-2-yl)-1,3,5-triazine (TST)Spirobifluorene> 10⁻⁴Time-of-Flight[2][3]
4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB)Diphenyl-triazinyl~7.2 x 10⁻⁴Not Specified[24]

Note: The exact mobility values can be highly dependent on the specific device architecture, processing conditions, and measurement technique.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tris(biphenyl-4-yl)-1,3,5-triazine (A Representative Procedure)

This protocol is a generalized procedure based on common synthetic methods.[8][28] Researchers should adapt it based on the specific reactivity of their chosen biphenyl derivative.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (3.3 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 4-bromobiphenyl (3.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction is initiated by gentle heating or sonication and should be maintained at a gentle reflux until most of the magnesium is consumed.

  • Reaction with Cyanuric Chloride:

    • In a separate flame-dried flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous THF.

    • Cool the cyanuric chloride solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the cyanuric chloride solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) followed by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol outlines the general steps for fabricating an OFET device for characterizing your synthesized material.

  • Substrate Preparation:

    • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Organic Semiconductor Deposition:

    • Dissolve your purified this compound derivative in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration.

    • Deposit the organic semiconductor thin film onto the treated substrate using a solution-based technique like spin-coating or solution-shearing.

    • Anneal the film at an optimized temperature under a nitrogen atmosphere to improve crystallinity. The optimal annealing temperature should be determined through systematic studies.[18][19][20][21][22]

  • Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask.

    • Thermally evaporate a suitable metal for the electrodes (e.g., gold, silver, or a low work function metal like calcium for better electron injection) to a desired thickness (typically 50-100 nm).

  • Device Characterization:

    • Characterize the OFET in a probe station under an inert atmosphere or vacuum.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer to extract key parameters like electron mobility, threshold voltage, and on/off ratio.

Protocol 3: SCLC Mobility Measurement

This protocol provides a general guideline for performing SCLC measurements.

  • Device Fabrication:

    • Fabricate a single-carrier (electron-only) device in a sandwich structure: Cathode / Organic Semiconductor / Cathode.

    • The cathode should be a low work function metal (e.g., Ca, Ba, or LiF/Al) to ensure ohmic electron injection.

    • The organic semiconductor layer thickness should be carefully measured (e.g., using a profilometer).

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device in the dark and under an inert atmosphere.

  • Data Analysis:

    • Plot log(J) vs. log(V).

    • Identify the region where the slope is approximately 2, which corresponds to the SCLC regime.

    • Fit the data in this region to the Mott-Gurney equation: J = (9/8) * ε₀ * εᵣ * μₑ * (V²/L³)

      • J is the current density.

      • V is the applied voltage.

      • L is the thickness of the organic layer.

      • ε₀ is the permittivity of free space.

      • εᵣ is the relative permittivity of the organic material (typically assumed to be ~3-4).

      • μₑ is the electron mobility.

    • It is crucial to be aware of the limitations and potential sources of error in this analysis, as discussed in the troubleshooting section.[4][5][6][7]

Part 4: Visualizations

Diagram 1: Key Factors Influencing Electron Mobility

G cluster_material Material Properties cluster_processing Processing Conditions cluster_device Device Architecture Molecular Structure Molecular Structure LUMO Level LUMO Level Molecular Structure->LUMO Level Determines Electron Mobility Electron Mobility LUMO Level->Electron Mobility Functional Groups Functional Groups Functional Groups->LUMO Level Modifies Molecular Packing Molecular Packing (π-π stacking) Functional Groups->Molecular Packing Influences Molecular Packing->Electron Mobility Solvent Choice Solvent Choice Film Morphology Film Morphology Solvent Choice->Film Morphology Film Morphology->Electron Mobility Deposition Method Deposition Method Deposition Method->Film Morphology Annealing Annealing Annealing->Film Morphology Electrode Work Function Electrode Work Function Charge Injection Charge Injection Electrode Work Function->Charge Injection Measured Mobility Measured Mobility Charge Injection->Measured Mobility Contact Resistance Contact Resistance Contact Resistance->Charge Injection Dielectric Interface Dielectric Interface Charge Trapping Charge Trapping Dielectric Interface->Charge Trapping Charge Trapping->Measured Mobility

Caption: Interplay of factors determining the final measured electron mobility.

Diagram 2: Troubleshooting Workflow for Low Electron Mobility

G cluster_material_check Material Integrity Check cluster_film_check Thin-Film Quality Check cluster_device_check Device Fabrication Check start Low Electron Mobility Observed purity Check Material Purity (NMR, HPLC, Sublimation) start->purity purity->start Re-synthesize/ Re-purify cv Verify Electronic Properties (Cyclic Voltammetry) purity->cv If pure cv->start Re-design molecule morphology Analyze Film Morphology (AFM, XRD) cv->morphology If properties are as expected annealing Optimize Annealing (Temperature, Time) morphology->annealing If morphology is poor contacts Evaluate Contact Resistance (TLM, 4-probe) morphology->contacts If morphology is good deposition Refine Deposition (Solvent, Additives, Method) annealing->deposition deposition->morphology Re-evaluate interface Assess Dielectric Interface (SAM treatment) contacts->interface interface->start Re-fabricate device

Caption: A systematic approach to diagnosing and resolving low electron mobility.

References

Technical Support Center: Reducing Batch-to-Batch Variability in Tris-Biphenyl Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tris-Biphenyl Triazine (TBT) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TBT synthesis and achieve consistent, high-quality results. Batch-to-batch variability is a significant challenge in chemical manufacturing, impacting product performance, regulatory compliance, and overall process efficiency.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during the synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine.

I. Understanding the Core Synthesis and Key Variability Factors

The primary industrial route to this compound involves the nucleophilic aromatic substitution of cyanuric chloride with biphenyl derivatives.[3][4] This seemingly straightforward multi-step reaction is susceptible to variability arising from several critical parameters. Understanding these factors is the first step toward robust process control.

Key Stages Prone to Variability:
  • Starting Material Quality: Purity and physical characteristics of reactants.

  • Reaction Conditions: Precise control of temperature, time, and stoichiometry.

  • Solvent and Catalyst: Choice and purity of the solvent and any catalytic agents.

  • Workup and Purification: Efficiency of quenching, extraction, and isolation techniques.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} } Caption: Key factors influencing this compound synthesis and contributing to variability.

II. Troubleshooting Guides: A Question-and-Answer Approach

This section addresses common problems encountered during TBT synthesis. Each entry details the issue, explores potential causes, and provides actionable solutions grounded in chemical principles.

Issue 1: Low Reaction Yield

Question: My reaction yield for this compound is consistently lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in triazine synthesis can stem from several factors, from reactant quality to reaction kinetics.[5] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Scientific Rationale
Incomplete Reaction The reaction may not be proceeding to completion due to insufficient time, non-optimal temperature, or poor mixing. The stepwise substitution of chlorine on the triazine ring requires controlled conditions.[6]Optimize Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure the temperature is maintained within the specified range, as exothermic reactions can lead to side products if not controlled.[7] Improve Agitation: Use an appropriate stirring speed to ensure a homogenous reaction mixture, preventing localized concentration gradients that can hinder the reaction rate.[1][3]
Side Reactions Impurities in starting materials or non-optimal reaction conditions can lead to the formation of undesired byproducts, consuming reactants and lowering the yield of the desired product.Verify Starting Material Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of cyanuric chloride and the biphenyl derivative. Impurities can compete in the reaction.[2] Control Stoichiometry: Precisely measure the molar ratios of your reactants. An excess or deficit of the nucleophile can lead to incomplete substitution or side reactions.
Product Loss During Workup The desired product may be lost during extraction or purification steps. This is particularly relevant if the product has some solubility in the aqueous phase or if the chosen recrystallization solvent is not optimal.Optimize Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete transfer of the product from the aqueous phase. Select Appropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize recovery.[3][8] Common solvents for TBT include ethanol, n-butanol, and toluene.[3]
Catalyst Inactivity If a catalyst is used, it may be poisoned by impurities or used in insufficient quantities. Some triazine syntheses can be catalyzed by copper or platinum nanoparticles.[9][10]Ensure Catalyst Quality and Loading: Use a fresh, high-purity catalyst at the recommended loading. If applicable, perform a small-scale trial to confirm catalyst activity.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} } Caption: Troubleshooting workflow for low reaction yield in TBT synthesis.

Issue 2: Inconsistent Purity and Impurity Profile

Question: I am observing significant batch-to-batch variation in the purity of my this compound, with different impurities appearing in each run. How can I achieve a more consistent product?

Answer: Inconsistent purity is often a direct result of subtle variations in reaction control and purification methods. A standardized and well-understood process is key to consistency.[1]

Potential Causes & Solutions:

  • Cause 1: Fluctuations in Reaction Temperature.

    • Explanation: The nucleophilic substitution on the triazine ring is temperature-sensitive. Even minor deviations can alter the rate of reaction and favor the formation of different side products.

    • Solution: Implement precise temperature control using a calibrated thermometer and a reliable heating/cooling system. For exothermic steps, consider using an ice bath to maintain the target temperature.[7] Document the temperature profile for each batch to identify any correlations with impurity formation.

  • Cause 2: Inconsistent Raw Material Quality.

    • Explanation: The quality of your starting materials, including cyanuric chloride and the biphenyl derivative, directly impacts the final product.[1][2] Different suppliers or even different lots from the same supplier can have varying impurity profiles.

    • Solution: Establish stringent quality control for incoming raw materials. This should include identity tests and purity analysis (e.g., via chromatography).[2] Qualify your suppliers and request a certificate of analysis for each batch of raw material.

  • Cause 3: Variability in Purification.

    • Explanation: Recrystallization and column chromatography are common purification techniques for TBT.[3] The effectiveness of these methods can be highly dependent on factors like solvent choice, cooling rate, and column packing.

    • Solution: Develop and adhere to a standardized purification protocol.

      • Recrystallization: Define the exact solvent system, dissolution temperature, cooling profile, and washing procedure. Slow cooling generally yields larger, purer crystals.[8]

      • Column Chromatography: If used, standardize the silica gel type, column dimensions, sample loading technique, and eluent system.[8]

Detailed Protocol: Standardized Recrystallization for High-Purity this compound
  • Solvent Selection: Based on small-scale trials, select a solvent (e.g., ethanol, n-butanol, toluene) or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below.[3][8]

  • Dissolution: In a suitable flask, add the crude TBT and the minimum amount of hot solvent required for complete dissolution. This ensures a saturated solution upon cooling, maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of well-defined, pure crystals. Rapid cooling can trap impurities.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation and recovery.

  • Crystal Collection: Collect the purified crystals via vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified TBT under vacuum to remove all traces of solvent.

III. Frequently Asked Questions (FAQs)

Q1: Can microwave irradiation be used to improve the synthesis of this compound?

A1: Yes, microwave-assisted synthesis has been shown to be effective for preparing 1,3,5-triazine derivatives.[7][11][12] It can significantly reduce reaction times and, in some cases, improve yields and product purity by providing rapid and uniform heating.[7][11] However, scaling up microwave reactions can be challenging, and optimization of power and time is crucial to avoid side product formation.

Q2: What analytical techniques are essential for quality control in TBT synthesis?

A2: A combination of analytical techniques is recommended for comprehensive quality control.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product.

  • Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes and confirm the presence of key functional groups and the triazine core.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for confirming the product's characteristic absorption profile, especially if it is intended for use as a UV filter.[3][13]

Q3: How does the particle size of this compound affect its performance in applications like sunscreens?

A3: For applications such as UV filters in sunscreens, the particle size is critical.[13][14] TBT is often used in a micronized or nano-sized form to improve its efficacy and cosmetic feel.[14][15] The particle size distribution can affect the UV absorption spectrum and the overall Sun Protection Factor (SPF).[13] Therefore, controlling particle size during the final processing steps is a key aspect of manufacturing for these applications.

Q4: Are there greener synthesis routes for this compound?

A4: Research into greener synthetic methods for triazines is ongoing. This includes the use of less hazardous solvents, solvent-free reactions, and catalysts that allow for milder reaction conditions.[12] For example, some methods utilize acceptorless dehydrogenative one-pot synthesis from alcohols and amidines using nanoparticle catalysts.[10] While the traditional route from cyanuric chloride is well-established, exploring these newer methods could reduce the environmental impact of TBT production.

IV. References

  • This compound | 31274-51-8. Smolecule. --INVALID-LINK--

  • Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. ResearchGate. --INVALID-LINK--

  • Copper catalysis for triazines | Request PDF. ResearchGate. --INVALID-LINK--

  • Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology (RSC Publishing). --INVALID-LINK--

  • Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates. --INVALID-LINK--

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. --INVALID-LINK--

  • File:2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazin synthesis01.svg. Wikimedia Commons. --INVALID-LINK--

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. --INVALID-LINK--

  • Understanding Triazine Intermediates for Advanced Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. --INVALID-LINK--

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. --INVALID-LINK--

  • This compound (Explained + Products). INCIDecoder. --INVALID-LINK--

  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents. --INVALID-LINK--

  • The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem. --INVALID-LINK--

  • This compound. Wikipedia. --INVALID-LINK--

  • SAFETY EVALUATION OF NEW SUNSCREEN ACTIVE this compound Sponsor. Therapeutic Goods Administration (TGA). --INVALID-LINK--

  • CAS 31274-51-8 this compound. BOC Sciences. --INVALID-LINK--

  • Tris-biphenyl-triazine : New Generation UV Filter Explained. Skya Arabia. --INVALID-LINK--

  • Ensuring Batch-to-Batch Consistency: Quality Assurance. Tristart Chemicals. --INVALID-LINK--

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. --INVALID-LINK--

  • (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. --INVALID-LINK--

  • Synthesis of biphenyl‐based triazines 33. | Download Scientific Diagram. ResearchGate. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Benchchem. --INVALID-LINK--

  • This compound, a new ultraviolet filter studied in terms of photoprotective efficacy. International Journal of Pharmaceutics. --INVALID-LINK--

  • (PDF) this compound, a new ultraviolet filter studied in terms of photoprotective efficacy. ResearchGate. --INVALID-LINK--

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. --INVALID-LINK--

  • This compound | C39H27N3 | CID 11628027. PubChem. --INVALID-LINK--

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate. --INVALID-LINK--

  • Nano-Tris-Biphenyl Triazine: All About This Form of UV Filte. Typology. --INVALID-LINK--

  • Identifying sources of batch to batch variation in processability. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimization of Annealing Temperature for Tris-Biphenyl Triazine Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Materials Division

Welcome to the technical support center for the optimization of tris-biphenyl triazine (TBT) thin films. This guide is designed for researchers, scientists, and professionals working on the fabrication of organic electronic devices. While direct literature on the annealing of this compound for electronic applications is emerging, the principles outlined here are derived from established best practices in organic semiconductor processing and the known thermal properties of the material. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-quality, high-performance TBT thin films.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal processing of this compound.

Q1: What is the primary purpose of annealing this compound thin films?

A1: Thermal annealing is a critical post-deposition step used to enhance the performance of organic semiconductor thin films. The primary goals are to provide thermal energy that allows for molecular rearrangement, leading to:

  • Improved Crystallinity: Transitioning the film from a largely amorphous or poorly ordered state to a more crystalline structure.

  • Increased Grain Size: Promoting the growth of larger crystalline domains and reducing the density of grain boundaries, which can act as charge traps.

  • Enhanced Intermolecular Coupling: Improving the π-π stacking between adjacent TBT molecules, which is crucial for efficient charge transport.

  • Removal of Residual Solvent: Driving off any remaining solvent from the deposition process, which can otherwise impair device performance and stability.

Ultimately, a well-optimized annealing process leads to a significant improvement in charge carrier mobility, a key parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices.[1][2][3][4][5]

Q2: What are the critical thermal properties of this compound to consider before annealing?

A2: Understanding the material's thermal stability is paramount to prevent degradation. The key thermal parameters for this compound are summarized below. Annealing should always be conducted well below the melting point to avoid phase changes that could destroy the film's integrity. The high decomposition temperature of the s-triazine ring provides a wide and safe processing window.[6]

PropertyValueSignificance for Annealing
Melting Point 281.3 °CThis is the upper limit for annealing. Exceeding this will cause the film to melt, leading to dewetting and loss of morphology.
Boiling Point > 400 °CIndicates high thermal stability of the compound.
Decomposition Temperature The s-triazine core is stable up to 550 °C.[6]Provides a large safety margin. Degradation is not expected within the optimal annealing temperature range.

Q3: What type of atmosphere is required for annealing TBT films?

A3: Annealing must be performed in an inert atmosphere (e.g., high-purity nitrogen or argon) or under high vacuum.[3] This is crucial to prevent oxidation of the organic semiconductor, which can occur at elevated temperatures in the presence of oxygen and would irreversibly degrade the material's electronic properties and device performance.[7]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems that researchers may encounter during the annealing process, followed by expert analysis and actionable solutions.

Q: My TBT film has formed disconnected islands or droplets after annealing. What is causing this, and how can I prevent it?

A: This phenomenon is known as dewetting. It occurs when the film minimizes its surface energy by rupturing and agglomerating into droplets.[8][9][10] This is often a result of poor adhesion between the TBT film and the substrate.

Causality & Troubleshooting Steps:

  • Inadequate Substrate Cleaning: Organic residues or particulate matter on the substrate surface can act as nucleation sites for dewetting and prevent uniform adhesion.

    • Solution: Implement a rigorous substrate cleaning protocol. A multi-step ultrasonic cleaning process is highly effective.[11][12][13] (See Protocol 1 for a detailed procedure). For silicon-based substrates, a final UV-ozone or gentle oxygen plasma treatment can be used to create a high-energy, hydrophilic surface that promotes adhesion.

  • High Annealing Temperature or Ramp Rate: Excessively high temperatures provide enough thermal energy for molecules to overcome the energy barrier for diffusion, leading to agglomeration. A rapid temperature ramp can induce thermal shock and promote dewetting.

    • Solution: Reduce the annealing temperature and use a slower ramp rate (e.g., 5-10 °C/minute). The optimal annealing temperature is often significantly lower than the material's melting point.[14][15]

  • Film Thickness: Very thin films (< 20 nm) are more susceptible to dewetting.

    • Solution: If your application allows, increase the film thickness. Thicker films are generally more resistant to rupture.

  • Substrate Mismatch: A large mismatch in surface energy between the TBT film and the substrate can promote dewetting.

    • Solution: Consider using a substrate surface modification or an adhesion-promoting interlayer, such as a thin polymer layer that has a more favorable surface energy for TBT deposition.

Q: After annealing, my film appears hazy and has developed micro-cracks. What's the problem?

A: Film cracking is typically caused by mechanical stress. This stress can arise from a mismatch in the coefficient of thermal expansion (CTE) between the TBT film and the substrate, or from volume changes within the film itself.[16]

Causality & Troubleshooting Steps:

  • CTE Mismatch: As the sample is heated and cooled, the film and substrate expand and contract at different rates. This differential strain can build up significant stress, leading to cracks.

    • Solution: The most effective solution is to slow down the cooling rate. Allow the sample to cool naturally and slowly to room temperature inside the annealing chamber. Avoid rapid cooling, which exacerbates the stress.

  • Solvent Evaporation: If the as-deposited film contains a significant amount of residual solvent, its rapid evaporation during annealing can cause a large volume reduction, inducing stress and cracking.

    • Solution: Ensure the film is reasonably dry before initiating the high-temperature annealing step. Consider a "soft bake" at a lower temperature (e.g., 60-80 °C) for an extended period to gently remove most of the solvent before the main anneal.

  • Excessive Film Thickness: Thicker films are more prone to cracking as they can store more strain energy.

    • Solution: A common strategy is to deposit multiple thinner layers, with an annealing step after each deposition, rather than one single thick layer. A general rule of thumb for many organic films is to keep the thickness below 0.5 microns to avoid cracking issues.[16]

Q: I've annealed my TBT film, but the charge carrier mobility in my test device is still low or has even decreased. Why?

A: This indicates a suboptimal annealing process. While annealing is intended to improve mobility, an incorrect temperature or duration can be detrimental.

Causality & Troubleshooting Steps:

  • Annealing Temperature is Too High: For many organic semiconductors, there is an optimal annealing temperature, above which performance degrades. This can be due to the onset of desorption of the film from the substrate or the creation of morphological defects that disrupt charge transport pathways.[1][14][15]

    • Solution: You must perform a systematic study to find the optimal annealing temperature for your specific substrate and film thickness. (See Protocol 2 for a detailed workflow). Start at a low temperature (e.g., 80-100 °C) and increase in increments, characterizing the film's morphology and mobility at each step.

  • Annealing Temperature is Too Low: Insufficient thermal energy was provided to induce the necessary molecular rearrangement and crystallite growth.

    • Solution: As part of the systematic study mentioned above, you will identify the temperature at which mobility begins to increase, indicating the onset of beneficial morphological changes.

  • Film Morphology is Not Ideal: Even with annealing, the resulting morphology may not be conducive to high mobility. For example, the crystalline domains may be poorly interconnected.

    • Solution: Re-evaluate your deposition parameters (e.g., substrate temperature during deposition, deposition rate) in conjunction with the annealing process. The initial state of the film significantly impacts the final annealed morphology.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered after annealing TBT thin films.

G start Post-Annealing Film Inspection q_quality Is film quality poor? (Cracks, Dewetting, Haze) start->q_quality q_crack_dewet Cracks or Dewetting? q_quality->q_crack_dewet Yes q_performance Is device performance low? q_quality->q_performance No cracks Cracks Observed q_crack_dewet->cracks Cracks dewetting Dewetting Observed q_crack_dewet->dewetting Dewetting sol_cracks Action: 1. Decrease cooling rate. 2. Use a pre-anneal soft bake. 3. Deposit thinner layers. cracks->sol_cracks sol_dewetting Action: 1. Improve substrate cleaning. 2. Reduce annealing temperature. 3. Increase film thickness. dewetting->sol_dewetting sol_cracks->q_performance sol_dewetting->q_performance sol_performance Action: Perform systematic annealing study. Vary Temp (e.g., 80-200°C). Characterize morphology (AFM) and mobility (FET) at each step. q_performance->sol_performance Yes end Optimized Film Achieved q_performance->end No sol_performance->end

Caption: Troubleshooting flowchart for common TBT film defects.

Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning

This protocol is suitable for silicon or glass substrates and is a critical first step to prevent issues like dewetting.

Materials:

  • Acetone (semiconductor grade)

  • Isopropyl Alcohol (IPA, semiconductor grade)

  • Deionized (DI) water

  • Substrate holders

  • Ultrasonic bath

  • Nitrogen gas gun

Procedure:

  • Initial Rinse: Briefly rinse the substrates with DI water to remove loose particulates.

  • Acetone Sonication: Place the substrates in a holder and submerge them in a beaker of acetone. Sonicate for 15 minutes to remove organic residues.[11][12]

  • IPA Sonication: Immediately transfer the substrates to a beaker of IPA. Sonicate for 15 minutes. This step removes the acetone residue.

  • DI Water Sonication: Transfer the substrates to a beaker of DI water and sonicate for a final 15 minutes to remove any remaining solvents and inorganic contaminants.

  • Drying: Remove the substrates from the DI water and immediately dry them thoroughly with a stream of high-purity nitrogen gas.

  • Optional Final Clean: For optimal adhesion, transfer the cleaned and dried substrates into a vacuum chamber for an in-situ clean just before film deposition. This can be a 5-minute oxygen plasma treatment or a UV-ozone exposure to create a reactive, high-energy surface.[17]

Protocol 2: Systematic Optimization of Annealing Temperature

This protocol provides a workflow for identifying the optimal annealing temperature for your TBT thin films.

Objective: To correlate annealing temperature with film morphology, crystallinity, and charge carrier mobility to find the process window for optimal device performance.

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_anneal 2. Annealing Matrix cluster_char 3. Characterization cluster_analysis 4. Data Analysis prep_substrate Clean Substrates (Protocol 1) deposit_film Deposit TBT Film (Consistent Thickness) prep_substrate->deposit_film anneal_start Divide samples into groups. Set Temp = 80°C, 100°C, 120°C, 140°C, 160°C, 180°C, 200°C deposit_film->anneal_start anneal_process Anneal each group (Fixed time, e.g., 30 min) in inert atmosphere anneal_start->anneal_process char_afm AFM: Measure grain size, roughness, continuity anneal_process->char_afm char_xrd XRD: Assess crystallinity, molecular packing anneal_process->char_xrd char_fet FET Fabrication: Measure charge carrier mobility anneal_process->char_fet analyze Plot Mobility, Grain Size, etc. vs. Annealing Temperature char_afm->analyze char_xrd->analyze char_fet->analyze optimize Identify Temperature with Peak Performance analyze->optimize

Caption: Workflow for systematic annealing temperature optimization.

Procedure:

  • Preparation: Prepare a set of identical TBT thin films on cleaned substrates. Ensure all deposition parameters (thickness, rate, substrate temperature) are kept constant across all samples.

  • Annealing:

    • Divide the samples into groups. Include one unannealed control sample.

    • Set a fixed annealing duration (e.g., 30 minutes).

    • Anneal each group at a different temperature. A suggested range is 80°C to 200°C, in 20°C increments.

    • Ensure a slow ramp-up (5-10 °C/min) and a slow, natural cool-down.

  • Characterization:

    • Atomic Force Microscopy (AFM): Image the surface of each annealed film to observe changes in grain size, surface roughness, and overall morphology.

    • X-Ray Diffraction (XRD): Perform XRD measurements to track the evolution of crystallinity with temperature. An increase in the intensity and a decrease in the width of diffraction peaks indicate improved crystalline order.

    • Device Fabrication: Fabricate simple top-contact OFETs on each sample to measure the charge carrier mobility.

  • Analysis:

    • Create plots of charge carrier mobility, grain size, and XRD peak intensity as a function of annealing temperature.

    • Identify the temperature that yields the highest mobility before any performance degradation is observed. This is your optimal annealing temperature.

Data Interpretation Matrix

The following table summarizes the expected impact of increasing the annealing temperature on key film properties, up to the optimal point.

ParameterCharacterization TechniqueExpected Trend with Increasing Temperature (up to T_opt)Rationale
Grain Size AFMIncreaseThermal energy promotes the merging of smaller crystallites into larger domains.
Surface Roughness AFMMay initially decrease then increaseInitial smoothing as the film settles, followed by an increase as large grains form.
Crystallinity XRDIncrease in peak intensity / decrease in FWHMMolecules arrange into a more ordered, crystalline lattice structure.
Charge Carrier Mobility FET MeasurementIncreaseImproved molecular ordering and larger grain sizes reduce charge trapping and enhance transport.[2][3][18]

By following this guide, researchers can systematically address common challenges and optimize the annealing process to unlock the full potential of this compound in their thin-film device applications.

References

troubleshooting poor charge injection in tris-biphenyl triazine-based devices

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

As a Senior Application Scientist, I've seen firsthand the immense potential of tris-biphenyl triazine (TBT) and its derivatives in the realm of organic electronics. These molecules, known for their excellent electron-transporting properties and high triplet energies, are pivotal in the development of high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.[1][2][3] However, realizing their full potential in a device setting is often hampered by a common, yet complex, challenge: poor charge injection.

This guide is structured to provide you with not just a set of troubleshooting steps, but a deeper understanding of the underlying principles governing charge injection at the electrode/TBT interface. By understanding the "why," you'll be better equipped to diagnose and solve issues in your own experimental work.

Frequently Asked Questions (FAQs)

Q1: What is charge injection and why is it critical for my TBT-based device?

A: Charge injection is the process by which charge carriers (electrons or holes) are transferred from an electrode into the organic semiconductor layer—in this case, your this compound material.[4][5] Efficient charge injection is the foundational step for device operation. In an OLED, for instance, poor electron injection from the cathode into the TBT electron transport layer (ETL) will lead to an imbalance of charge carriers, resulting in low efficiency, high operating voltage, and rapid device degradation.

Q2: What are the primary factors that govern charge injection efficiency?

A: The efficiency of charge injection is primarily determined by the energy barrier at the interface between the electrode and the organic semiconductor.[6][7][8] This barrier, often referred to as the injection barrier, is influenced by several factors:

  • Work Function of the Electrode: The work function is the minimum energy required to remove an electron from the surface of a material. For efficient electron injection into a TBT-based ETL, the cathode's work function should ideally be closely aligned with the Lowest Unoccupied Molecular Orbital (LUMO) of the TBT material.[9][10][11]

  • Energy Levels of the TBT Material: The LUMO energy level of your specific TBT derivative is a critical parameter. A mismatch between the cathode's work function and the TBT's LUMO creates a significant energy barrier that impedes electron injection.[12][13]

  • Interfacial Properties: The physical and chemical nature of the contact between the electrode and the TBT layer plays a crucial role.[14][15] Contamination, poor adhesion, or the formation of an unwanted interfacial dipole layer can all create additional barriers to charge injection.[5]

Q3: I'm observing a high turn-on voltage in my OLED. Could this be related to poor charge injection?

A: Absolutely. A high turn-on voltage is a classic symptom of a large charge injection barrier. The applied voltage must be high enough to provide the charge carriers with sufficient energy to overcome this barrier.[16][17] If you're seeing a turn-on voltage significantly higher than expected, it's highly probable that you have an issue with either electron or hole injection (or both).

Troubleshooting Guide: Diagnosing and Resolving Poor Charge Injection

This section provides a systematic approach to troubleshooting poor charge injection in your TBT-based devices.

Problem 1: High Operating Voltage and Low Device Efficiency

Symptoms:

  • The device requires a significantly higher voltage to achieve the desired current density or luminance.

  • The external quantum efficiency (EQE) or power efficiency is well below expected values.

Root Cause Analysis:

A high operating voltage is a direct consequence of a large energy barrier for charge injection.[16] This inefficiency means that a significant portion of the applied electrical energy is lost in the process of forcing charges across the interface, rather than contributing to the desired device function (e.g., light emission).

Troubleshooting Workflow:

cluster_0 Troubleshooting High Operating Voltage A High Operating Voltage Observed B Step 1: Verify Electrode Work Function A->B C Step 2: Characterize TBT Energy Levels B->C Work function appropriate? D Step 3: Introduce an Electron Injection Layer (EIL) C->D Energy levels confirmed? E Step 4: Optimize Deposition Parameters D->E EIL ineffective? F Step 5: Surface Treatment of Electrode E->F Deposition optimized? G Issue Resolved F->G Surface treatment ineffective? H Issue Persists: Investigate Bulk Transport F->H Surface treatment ineffective?

Caption: Workflow for troubleshooting high operating voltage.

Detailed Steps:

  • Verify Electrode Work Function:

    • Rationale: The choice of cathode material is critical for efficient electron injection into the TBT layer.[9][11][16] A mismatch between the cathode's work function and the TBT's LUMO level creates a substantial injection barrier.

    • Action: For electron injection into a TBT-based material, low work function metals like Calcium (Ca), Magnesium (Mg), or Aluminum (Al) are commonly used.[18] Ensure you are using the correct electrode material for your device architecture.

    • Verification: If possible, characterize the work function of your deposited electrode using techniques like Kelvin probe force microscopy (KPFM) or ultraviolet photoelectron spectroscopy (UPS).

  • Characterize TBT Energy Levels:

    • Rationale: While literature values for the HOMO and LUMO of TBT derivatives are a good starting point, these can be influenced by factors like film morphology and interactions with adjacent layers.[12][13][19]

    • Action: If you have access to the necessary equipment, perform cyclic voltammetry on your TBT material to experimentally determine its HOMO and LUMO levels. This will provide a more accurate picture of the energy landscape in your device.

  • Introduce an Electron Injection Layer (EIL):

    • Rationale: An EIL is a thin layer of material inserted between the cathode and the ETL to reduce the electron injection barrier.[20][21] Materials like Lithium Fluoride (LiF) or Cesium Carbonate (Cs2CO3) are commonly used. They can reduce the effective work function of the cathode or create a favorable interfacial dipole.[18]

    • Protocol:

      • Fabricate a series of devices with varying EIL thicknesses (e.g., 0.5 nm, 1 nm, 1.5 nm).

      • Measure the current density-voltage-luminance (J-V-L) characteristics for each device.

      • Identify the optimal EIL thickness that results in the lowest operating voltage and highest efficiency.

  • Optimize Deposition Parameters:

    • Rationale: The rate of deposition of the organic and metal layers can impact the morphology and quality of the interface.[22] A slow deposition rate for the metal electrode can sometimes lead to better contact with the underlying organic layer.

    • Action: Experiment with different deposition rates for your TBT layer and the cathode. Analyze the device performance to identify the optimal conditions.

  • Surface Treatment of the Electrode:

    • Rationale: Contaminants on the electrode surface can create an insulating layer, hindering charge injection.

    • Action: Ensure your substrates and electrodes are scrupulously clean. Consider plasma treatment of the electrode surface prior to depositing the organic layers to remove any organic residues and improve adhesion.

Problem 2: Inconsistent Device Performance and Early Failure

Symptoms:

  • High variability in performance between devices fabricated in the same batch.

  • Rapid degradation of device performance under operation.

  • Sudden device failure (open or short circuit).[23][24][25]

Root Cause Analysis:

Inconsistent performance and early failure often point to issues with the integrity and uniformity of the layers and interfaces within the device.[24][26][27] These can include poor film morphology, contamination, or delamination at the electrode/organic interface.

Troubleshooting Workflow:

cluster_1 Troubleshooting Inconsistent Performance A Inconsistent Performance/Early Failure B Step 1: Substrate Cleaning Protocol Review A->B C Step 2: Deposition Environment Check B->C Cleaning protocol robust? D Step 3: Film Morphology Analysis C->D Environment controlled? E Step 4: Adhesion Tests D->E Morphology uniform? F Consistent Performance Achieved E->F Adhesion good?

References

Technical Support Center: Minimizing Residual Impurities in Synthesized Tris-Biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tris-biphenyl triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you achieve the highest possible purity for your compound. High purity is critical as residual impurities can significantly impact the material's performance in applications such as organic electronics and as a UV filter.[1][2]

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low Yield of this compound

Symptoms: After the reaction and initial workup, the isolated mass of the crude product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] The disappearance of starting materials, particularly the biphenyl precursor, indicates reaction completion.

      • Reaction Time & Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can sometimes lead to increased side product formation.[5]

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the biphenyl reagent may be necessary to drive the reaction to completion, but this will necessitate purification to remove the unreacted starting material.

  • Product Loss During Workup: The product may be lost during the extraction or washing steps.

    • Solution:

      • Solvent Selection: this compound is a largely non-polar molecule. Ensure you are using an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.[3][4]

      • Aqueous Washes: Minimize the number of aqueous washes if possible, as some product may be lost to the aqueous phase, especially if emulsions form. If emulsions are a problem, consider adding brine (saturated NaCl solution) to help break them.

      • pH Adjustment: During aqueous washes, ensure the pH is neutral before extraction to prevent any potential hydrolysis of intermediates or the final product.

Issue 2: Presence of Multiple Spots on TLC Analysis of Crude Product

Symptoms: TLC analysis of the crude product shows multiple spots, indicating the presence of impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Spots corresponding to the starting biphenyl derivative or cyanuric chloride may be present.

    • Solution: As mentioned in "Issue 1", optimize reaction conditions to ensure full consumption of starting materials.

  • Formation of Intermediates: The synthesis of this compound from cyanuric chloride is a stepwise process. Incomplete reaction can lead to the presence of mono- and di-substituted triazine intermediates.[5]

    • Solution:

      • Purification: These impurities can typically be separated from the desired tris-substituted product using column chromatography due to their differing polarities.[1][3]

      • Reaction Conditions: Driving the reaction to completion with appropriate stoichiometry and reaction time will minimize the formation of these intermediates.

  • Side-Products: Side reactions can lead to the formation of various impurities.

    • Solution:

      • Temperature Control: Maintain strict temperature control during the reaction. Excursions to higher temperatures can promote side reactions.

      • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or hydrolytic side products.

Below is a diagram illustrating the potential sources of impurities during synthesis.

Impurity_Sources cluster_reactants Starting Materials cluster_reaction Reaction cluster_impurities Potential Impurities Cyanuric Chloride Cyanuric Chloride Synthesis Synthesis Cyanuric Chloride->Synthesis Biphenyl Derivative Biphenyl Derivative Biphenyl Derivative->Synthesis Unreacted Biphenyl Unreacted Biphenyl Synthesis->Unreacted Biphenyl Mono-substituted Triazine Mono-substituted Triazine Synthesis->Mono-substituted Triazine Di-substituted Triazine Di-substituted Triazine Synthesis->Di-substituted Triazine Side-Products Side-Products Synthesis->Side-Products This compound (Desired Product) This compound (Desired Product) Synthesis->this compound (Desired Product)

Caption: Origin of impurities in this compound synthesis.

Issue 3: Product "Oils Out" Instead of Crystallizing During Recrystallization

Symptoms: During the cooling phase of recrystallization, the product separates as an oil rather than forming solid crystals.

Potential Causes & Solutions:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, causing it to separate as an oil.[3]

    • Solution:

      • Preliminary Purification: Perform a preliminary purification using column chromatography to remove the bulk of the impurities before attempting recrystallization.[3]

      • Solvent Choice: Experiment with different recrystallization solvents. A solvent in which the product has slightly lower solubility may promote crystallization over oiling out.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the product-impurity mixture.[3]

    • Solution:

      • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.[3]

      • Mixed Solvent System: Use a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice and lead to oiling out.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.

Issue 4: Persistent Color in the Final Product

Symptoms: The final, purified product retains a yellow or brownish color.

Potential Causes & Solutions:

  • Colored Impurities: The color is likely due to the presence of persistent, colored impurities that have similar solubility to the product.

    • Solution:

      • Activated Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[3]

      • Alternative Purification: If recrystallization and charcoal treatment are ineffective, column chromatography is often successful at separating colored impurities.[3][4]

      • Sublimation: For thermally stable compounds like this compound, sublimation can be a highly effective purification technique for removing colored, non-volatile impurities.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The choice of purification method depends on the level of impurities and the desired final purity. A combination of techniques is often most effective.

  • Recrystallization: This is a good first-line technique for removing a moderate amount of impurities and is scalable.[1] Toluene, ethanol, and n-butanol have been reported as suitable solvents.[1]

  • Column Chromatography: This is highly effective for separating compounds with different polarities, such as unreacted starting materials, intermediates, and the final product.[3][4] It is often used to "polish" the product to a high purity after an initial recrystallization.

  • Sublimation: This can be an excellent final purification step to remove non-volatile impurities and achieve very high purity, especially for applications in organic electronics.[6]

The following flowchart can help guide your decision on a purification strategy.

Purification_Strategy Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis High_Impurity High Impurity Load? TLC_Analysis->High_Impurity Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Yes Recrystallization Recrystallization High_Impurity->Recrystallization No Column_Chromatography->Recrystallization Purity_Check Purity > 99%? Recrystallization->Purity_Check Sublimation Sublimation Purity_Check->Sublimation No Final_Product High Purity Product Purity_Check->Final_Product Yes Sublimation->Final_Product

Caption: Decision tree for this compound purification.

Q2: How can I confirm the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[3][7] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector is typically used.[3][7] Purity is determined by the area percentage of the main product peak. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any proton-containing impurities.

Q3: What are some common analytical parameters for HPLC analysis of this compound?

A3: While the exact parameters should be optimized for your specific instrument and column, here is a typical starting point based on methods for similar compounds:

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 mm i.d. x 150 mm length.[7]

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.[3][7]

  • Detector: Photodiode array (PDA) or UV detector set at a wavelength where this compound has strong absorbance (around 312-340 nm).[1][7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Injection Volume: 5-10 µL.[7]

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Due to its high molecular weight (537.66 g/mol ) and relatively high melting point, this compound has low volatility, which can make GC analysis challenging.[1] HPLC is generally the preferred method for purity analysis. However, GC-MS could be useful for identifying more volatile, lower molecular weight impurities.[8]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes will need to be optimized.

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility when hot and low solubility when cold (e.g., toluene, ethanol, n-butanol).[1][4]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for Purification

This protocol outlines the steps for purifying this compound using column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top of the silica gel.[3][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar to non-polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Hexane/Dichloromethane mixturesAllows for tuning of polarity to achieve good separation.
Elution Mode Isocratic or GradientIsocratic is simpler if a single solvent system provides good separation. Gradient elution is useful for separating compounds with a wide range of polarities.

References

Validation & Comparative

A Comparative Analysis of Tris-Biphenyl Triazine Versus Other Organic UV Filters: Efficacy, Photostability, and Formulation Considerations

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of photoprotection, the pursuit of highly effective, photostable, and safe ultraviolet (UV) filters is paramount. This guide provides a comprehensive comparative analysis of Tris-Biphenyl Triazine, a newer generation organic UV filter, against established organic sunscreen agents such as Avobenzone, Octocrylene, Oxybenzone, and Bemotrizinol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and make informed decisions in formulation development.

Introduction to the Contenders: A Chemical Overview

The efficacy of a sunscreen formulation is fundamentally dictated by the chemical and physical properties of its constituent UV filters. Here, we examine a selection of prominent organic filters, each with a distinct profile.

This compound (TBT) , commercially known as Tinosorb® A2B, is a relatively new, high-performance, water-dispersible organic UV filter.[1][2] It is recognized for its exceptional efficiency in the UVB and UVA2 regions.[3][4] As a particulate organic filter, it exhibits a hybrid mechanism of UV attenuation, involving both absorption and scattering of UV radiation.[5][6]

Avobenzone , a dibenzoylmethane derivative, stands as a widely utilized chemical UVA filter.[7] Its strength lies in its absorption profile, which covers the UVA I range.[7] However, its utility is often hampered by its inherent photounstability, requiring stabilizing agents in formulations.[8][9]

Octocrylene is an oil-soluble cinnamate derivative that primarily absorbs in the UVB and short-wave UVA range.[10][11] A key function of Octocrylene in many sunscreen formulations is to photostabilize other UV filters, most notably Avobenzone.[12]

Oxybenzone , a benzophenone derivative, offers broad-spectrum UV coverage, absorbing both UVB and short-wave UVA rays.[13][14] Its use has become a subject of scrutiny due to concerns regarding its potential for systemic absorption and environmental impact.[13]

Bemotrizinol , known as Tinosorb® S, is a broad-spectrum UV absorber with excellent photostability.[15] It is an oil-soluble triazine derivative that effectively covers both UVA and UVB regions and can also help to stabilize other less stable filters.[15][16]

Performance Deep Dive: A Comparative Data Analysis

The performance of a UV filter is a multi-faceted evaluation, encompassing its absorption spectrum, efficacy in sun protection factor (SPF) and UVA protection, and its stability upon exposure to UV radiation.

UV Absorption Profiles

The ability of a molecule to absorb UV radiation is quantified by its absorption spectrum. The wavelength of maximum absorption (λmax) indicates the region of the UV spectrum where the filter is most effective.

UV FilterChemical ClassPrimary UV RangePeak Absorption (λmax)
This compound TriazineUVB, UVA2~310 nm, with a shoulder at ~340 nm[17]
Avobenzone DibenzoylmethaneUVA I~357 nm[7][8]
Octocrylene CinnamateUVB, UVA2~303-308 nm[11][12][18]
Oxybenzone BenzophenoneUVB, UVA1, UVA2~288 nm and ~350 nm[13][19]
Bemotrizinol TriazineUVB, UVA I, UVA2~310 nm and ~340-343 nm[15][16][20]
Efficacy: SPF and UVA Protection

A study on this compound has demonstrated its high efficacy, providing approximately 2 SPF units and 1 UVA Protection Factor (UVA-PF) unit for every 1% of the filter used in a formulation.[3][21] This high efficiency is a significant advantage in developing high-SPF products.

Bemotrizinol is also recognized as one of the most effective UV absorbers available, with strong synergistic effects on SPF when combined with other filters.[15] Avobenzone is a primary contributor to UVA protection, though its overall efficacy is linked to its photostability within a given formulation.[7] Octocrylene contributes moderately to SPF.[11] Oxybenzone provides broad-spectrum protection, contributing to both SPF and UVA-PF.[13]

Photostability: The Litmus Test of a UV Filter

The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the potential formation of reactive species.

This compound exhibits exceptional photostability. A study has shown that the SPF and UVA-PF of formulations containing this filter do not vary after 2 hours of irradiation in a solar simulator.[3][21] This intrinsic stability ensures long-lasting and reliable protection.

Bemotrizinol is also highly photostable, with reports indicating that 98.4% of the filter remains intact even after exposure to 50 Minimal Erythemal Doses (MEDs).[15] Its stability also allows it to help photostabilize other filters like Avobenzone.[15]

In contrast, Avobenzone is notoriously photounstable and can degrade significantly upon exposure to UV light, leading to a reduction in UVA protection over time.[8][9] This necessitates the inclusion of photostabilizers like Octocrylene in formulations.

Octocrylene itself is relatively photostable, losing about 10% of its SPF protection in 95 minutes.[12]

Oxybenzone 's photostability is generally considered to be moderate.

Experimental Methodologies for Performance Evaluation

To ensure the scientific integrity of performance claims, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key performance parameters.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test provides a laboratory-based alternative to in vivo human testing, offering a more ethical and controlled approach for formulation screening and development.[2][5]

Experimental Protocol: In Vitro SPF Testing (ISO 23675)

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates with a defined surface roughness are used to mimic the surface of the skin.[16][22]

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.2-1.3 mg/cm²) is applied uniformly to the PMMA plate.[18][22] Automated robotic application is often employed to ensure reproducibility.[16]

  • Drying: The applied film is allowed to dry for a specified period in a controlled environment.[18]

  • Initial Spectrophotometric Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere over the range of 290-400 nm.[22]

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a xenon arc solar simulator.[23]

  • Final Spectrophotometric Measurement: After irradiation, the UV transmittance is measured again.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum.[22]

InVitroSPFWorkflow cluster_prep Preparation cluster_measurement Measurement & Irradiation A PMMA Plate Substrate B Apply Sunscreen (1.2-1.3 mg/cm²) A->B C Dry Film B->C D Initial UV Transmittance Measurement (290-400 nm) C->D E UV Irradiation (Xenon Arc Solar Simulator) D->E F Final UV Transmittance Measurement E->F G Calculate In Vitro SPF F->G caption In Vitro SPF Testing Workflow

In Vitro SPF Testing Workflow
In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination

The evaluation of UVA protection is crucial for broad-spectrum claims. The UVA-PF and critical wavelength are two key metrics.

Experimental Protocol: In Vitro UVA-PF and Critical Wavelength (ISO 24443)

The initial steps of substrate preparation, sample application, and drying are similar to the in vitro SPF protocol.

  • Initial UV Transmittance Measurement: The initial absorbance spectrum of the sunscreen film is measured from 290 to 400 nm.[24]

  • Mathematical Adjustment: The initial UV spectrum is mathematically adjusted using a coefficient "C" to align the in vitro SPF with the labeled in vivo SPF.[24]

  • UV Irradiation: The sample is exposed to a controlled dose of UVA radiation.[11]

  • Post-Irradiation Measurement: The absorbance spectrum is measured again after irradiation.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.[25]

  • Critical Wavelength (λc) Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm.[7][10] A critical wavelength of ≥ 370 nm is required for a "broad-spectrum" claim in many regions.[15]

UVAPFWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculations A Apply Sunscreen to PMMA Plate B Measure Initial Absorbance (290-400 nm) A->B C UV Irradiation B->C D Measure Post-Irradiation Absorbance C->D E Calculate UVA-PF D->E F Calculate Critical Wavelength (λc) D->F caption UVA-PF & Critical Wavelength Workflow

UVA-PF & Critical Wavelength Workflow
Photostability Assessment

Photostability is assessed by quantifying the change in a sunscreen's protective capacity after UV exposure.

Experimental Protocol: Photostability Testing

  • Sample Preparation: A thin film of the sunscreen is prepared on a PMMA substrate as described previously.[23]

  • Initial Performance Measurement: The initial in vitro SPF and/or UVA-PF is determined.

  • Controlled UV Irradiation: The sample is exposed to a defined dose of UV radiation from a solar simulator for a specified duration (e.g., 2 hours).[3]

  • Final Performance Measurement: The in vitro SPF and/or UVA-PF is measured again after irradiation.

  • Data Analysis: The percentage of retained SPF and UVA-PF is calculated to determine the photostability. A highly photostable filter will show minimal to no decrease in these values.

Formulation Compatibility and Considerations

Beyond performance metrics, the compatibility of a UV filter within a cosmetic formulation is critical.

This compound is supplied as an aqueous dispersion, making it suitable for the water phase of emulsions.[1] This offers formulation flexibility. It is also compatible with other commonly used UV filters.[26] However, due to its particulate nature, it may not be suitable for aerosol spray formulations and could potentially leave a residue at high concentrations.[6]

Avobenzone , being oil-soluble, is incorporated into the oil phase. Its primary formulation challenge is its photounstability, which necessitates careful selection of stabilizing partners like Octocrylene or Bemotrizinol.

Octocrylene and Bemotrizinol are both oil-soluble and generally exhibit good compatibility with other lipophilic ingredients.

Oxybenzone is also oil-soluble and has been widely used in various formulation types.

Conclusion and Future Perspectives

This compound emerges as a highly compelling organic UV filter, distinguished by its exceptional efficacy in the UVB and UVA2 regions and its outstanding photostability. Its performance profile suggests it is a valuable ingredient for developing high-SPF, broad-spectrum sunscreens with reliable and long-lasting protection.

While established filters like Bemotrizinol also offer excellent broad-spectrum and photostable properties, and Avobenzone remains a key UVA absorber (when appropriately stabilized), the high efficiency of this compound at low concentrations presents a significant advantage for formulators. The choice of UV filter will ultimately depend on the specific performance targets, formulation type, and regulatory landscape. As the demand for safer and more effective sun protection continues to grow, next-generation filters like this compound are poised to play an increasingly important role in the future of dermatological and cosmetic science.

References

A Comparative Analysis of Photostability: Tris-Biphenyl Triazine vs. Avobenzone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Formulation and Development Professionals

In the pursuit of effective and reliable sun protection, the photostability of ultraviolet (UV) filters is a paramount concern. An ideal UV filter must not only absorb harmful radiation but also maintain its structural and functional integrity upon exposure to sunlight. This guide provides a detailed, evidence-based comparison of two prominent UV filters: Tris-Biphenyl Triazine, a modern, highly stable broad-spectrum absorber, and Avobenzone, a widely used but notoriously photolabile UVA filter. Understanding the fundamental differences in their photochemical behavior is critical for researchers and formulators aiming to develop next-generation sun care products with superior performance and safety profiles.

Molecular and Photochemical Profiles: An Introduction to the Contestants

This compound (TBT)

Marketed as Tinosorb® A2B, this compound (INCI: this compound) is a new-generation organic UV filter from the triazine class.[1] Its large, complex structure is inherently robust. As a particulate filter, it is dispersed in the formulation as microfine particles, offering a dual mechanism of action: it absorbs UV radiation and converts it into less harmful thermal energy, and it also scatters a portion of the UV rays.[2]

  • UV Absorption: TBT is distinguished by its high efficiency in the UVB and UVA2 (320-340 nm) ranges, a spectral area often inadequately covered by other filters.[1] Its absorption peak is around 310 nm.[3]

  • Inherent Photostability: The triazine core, coupled with its biphenyl side chains, creates an exceptionally stable molecule that efficiently dissipates absorbed energy without undergoing significant degradation.[4][5] Studies have demonstrated that its protective efficacy (both SPF and UVA-PF) shows no significant variation even after two hours of irradiation in a solar simulator.[4]

Avobenzone

Avobenzone (INCI: Butyl Methoxydibenzoylmethane) is a dibenzoylmethane derivative that has been the gold standard for UVA protection for decades.[6] It is one of the few globally approved filters that provides substantial absorption across the entire UVA spectrum (320-400 nm), with a maximum absorption at approximately 357 nm.[7][8]

  • UV Absorption: Its primary strength lies in its excellent coverage of the long-wave UVA1 region, which is responsible for deep skin penetration and photoaging.[9]

  • Inherent Photoinstability: Despite its efficacy, Avobenzone's critical weakness is its profound lack of photostability.[6][10] Upon absorbing UV photons, the molecule becomes highly susceptible to chemical transformations that degrade its structure and eliminate its UV-absorbing capabilities.[9][11]

The Core of the Matter: Mechanisms of Stability and Degradation

The disparity in photostability between these two molecules is rooted in their fundamental photochemical pathways following UV excitation.

Avobenzone: A Pathway to Photodegradation

The instability of Avobenzone is a well-documented, multi-step process driven by its keto-enol tautomerism.[7][12] In its ground state, Avobenzone exists predominantly in a stable, chelated enol form, which is responsible for its UVA-absorbing properties.[13] However, UV exposure initiates a cascade of degradative reactions:

  • Photoexcitation: The enol form absorbs a UVA photon, transitioning to an excited singlet state.[7]

  • Isomerization: From this excited state, the molecule can transform into a less stable, non-UV-absorbing keto tautomer.[14][15]

  • Photocleavage: This keto form is highly reactive and can undergo irreversible cleavage, breaking down into smaller chemical fragments like arylglyoxals and benzyls.[7][15] This process can generate free radicals, which not only signifies the loss of the filter itself but can also induce oxidative stress in the surrounding formulation and on the skin.[6][14]

The consequences are severe: a significant loss of UVA protection over a short period. Unstabilized Avobenzone can lose 36% of its absorptive capacity after just one hour of sunlight exposure.[8]

G cluster_avobenzone Avobenzone Photodegradation Pathway A Avobenzone (Stable Enol Form) B Excited Enol State A->B  UVA Photon Absorption C Keto Tautomer (Unstable) B->C Isomerization D Irreversible Cleavage & Free Radical Formation C->D Photodegradation E Loss of UVA Protection D->E

Figure 1. Avobenzone's photochemical pathway leading to degradation.
This compound: A Model of Resilience

In stark contrast, this compound's molecular architecture is designed for stability. Its deactivation mechanism allows it to return to its ground state without structural damage.

  • Photoexcitation: The molecule absorbs a UVB or UVA2 photon.

  • Efficient Energy Dissipation: The triazine structure facilitates a rapid and efficient conversion of the absorbed UV energy into harmless heat, which is then dissipated.[2]

  • Return to Ground State: The molecule quickly returns to its original, stable state, ready to absorb another photon.

This cycle can be repeated numerous times without significant molecular breakdown, ensuring consistent and long-lasting UV protection.[4]

G cluster_tbt This compound Photostability Mechanism A TBT (Ground State) B Excited State A->B  UV Photon Absorption C TBT (Ground State) + Heat B->C Rapid Energy Dissipation (Non-destructive) C->A Cycle Repeats

Figure 2. this compound's stable energy dissipation cycle.

Experimental Protocol for In-Vitro Photostability Assessment

To quantify the photostability of UV filters, a standardized in-vitro methodology is essential. The following protocol, based on principles outlined in ISO 24443 and other published methods, provides a robust framework for comparison.[16][17]

G cluster_workflow In-Vitro Photostability Testing Workflow prep 1. Sample Preparation (Apply 1.0 mg/cm² film of test formula to PMMA plate) pre_irr 2. Pre-Irradiation Measurement (Measure initial absorbance spectrum 290-400 nm) prep->pre_irr irr 3. Controlled UV Irradiation (Expose plate to defined dose from solar simulator) pre_irr->irr post_irr 4. Post-Irradiation Measurement (Re-measure absorbance spectrum) irr->post_irr analysis 5. Data Analysis (Compare pre- and post-irradiation spectra to calculate degradation %) post_irr->analysis

Figure 3. A standardized workflow for assessing UV filter photostability.
Methodology

  • Substrate and Sample Application:

    • Use standardized roughened polymethyl methacrylate (PMMA) plates as the substrate to mimic the skin's surface.[16]

    • Prepare two simple o/w emulsions, one containing 3% Avobenzone and the other containing 10% this compound dispersion.

    • Apply the product evenly onto the PMMA plate at a concentration of 1.0 mg/cm². Allow the film to dry for 30 minutes in a dark environment.[16]

  • Spectrophotometric Measurements:

    • Measure the initial absorbance spectrum of each plate from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[16] This is the pre-irradiation measurement.

  • UV Irradiation:

    • Expose the plates to a controlled dose of UV radiation using a full-spectrum Xenon Arc Solar Simulator.[16] A typical irradiation period is 1 to 2 hours, delivering a defined UV dose.

  • Post-Irradiation Measurement and Analysis:

    • After irradiation, re-measure the absorbance spectrum of each plate.

    • Calculate the Area Under the Curve (AUC) for the UVA range (320-400 nm) for both pre- and post-irradiation spectra.[18][19]

    • The percentage of photodegradation is calculated as: % Degradation = [1 - (AUC_post / AUC_pre)] * 100

Quantitative Data Summary and Performance Comparison

Experimental data consistently demonstrate the superior photostability of this compound.

ParameterThis compound (Tinosorb® A2B)Avobenzone
Chemical Class 1,3,5-Triazine[4]Dibenzoylmethane[8]
Primary UV Range UVB & UVA2 (Broad-Spectrum)[1][20]UVA1 & UVA2[9][14]
Photochemical Pathway Efficient, non-destructive energy dissipation[2]Keto-enol tautomerization leading to photocleavage[12][13]
Photostability Inherently High [3][4]Inherently Low [6][10]
Typical Degradation < 10% loss of absorbance after 2 hours of simulated sun exposure[4]30-80% loss of absorbance after 1-2 hours (if unstabilized)[8][21]
Stabilization Required? No. Stable on its own.Yes. Requires photostabilizers (e.g., Octocrylene), quenchers, or encapsulation to be effective.[6][14]

Formulation Implications and Expert Insights

The inherent instability of Avobenzone presents a significant challenge for formulators. To create a photostable product, Avobenzone must be combined with other specific ingredients, such as Octocrylene, which can quench its reactive excited state, or encapsulated in a protective matrix.[14][15] These strategies, while effective, add complexity and cost to development and can introduce their own potential drawbacks, such as the allergenic potential of some stabilizers.[15]

This compound, by contrast, simplifies formulation. Its intrinsic stability eliminates the need for dedicated photostabilizing partners, granting formulators greater freedom and confidence in the final product's performance.[4] Its high efficiency means that lower concentrations can be used to achieve significant SPF and UVA protection, which is advantageous for both cost and sensory aesthetics.[4]

Conclusion

While Avobenzone remains a valuable tool for achieving high UVA protection, its utility is fundamentally constrained by its photochemical fragility. It is a filter that requires careful and expert formulation to perform reliably.

This compound represents a significant advancement in UV filter technology. Its exceptional, inherent photostability ensures that the protection stated on the label is the protection delivered on the skin, even after prolonged sun exposure. For researchers, scientists, and drug development professionals dedicated to creating the most effective and reliable sun protection, the evidence strongly supports the superiority of this compound in terms of photostability, providing a more robust and dependable foundation for modern sunscreen formulations.

References

A Comparative Guide to Alternative Electron Transport Materials for Tris-Biphenyl Triazine in High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the meticulous design of each layer within the device stack is paramount to achieving superior efficiency, color purity, and operational lifetime. The electron transport layer (ETL) plays a critical role in this architecture, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer (EML) while simultaneously blocking the leakage of holes. For years, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) has been a benchmark electron transport material (ETM), particularly in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, owing to its high electron mobility and suitable energy levels.[1][2]

However, the relentless drive for innovation necessitates the exploration of novel materials that can surpass the performance of established standards. This guide provides an in-depth comparison of promising alternatives to T2T, grounded in experimental data. We will delve into the causal relationships between molecular structure, material properties, and device performance, offering researchers and materials scientists a comprehensive resource for selecting the optimal ETM for their specific applications.

The Benchmark: Understanding the Role and Properties of T2T

T2T is a star-shaped molecule featuring an electron-deficient 1,3,5-triazine core connected to three electron-rich biphenyl groups.[1] This structure imparts several key properties that make it an effective ETM:

  • High Triplet Energy (T₁): With a triplet energy of approximately 2.80 eV, T2T is capable of confining excitons within high-energy (i.e., blue) phosphorescent emitters, preventing reverse energy transfer from the dopant to the host or transport material, a critical factor for high efficiency.[1][3]

  • Deep HOMO Level: A deep Highest Occupied Molecular Orbital (HOMO) level (around -6.5 eV) provides a large energy barrier for holes, effectively blocking their leakage from the emissive layer to the ETL, which ensures that charge recombination occurs predominantly within the desired EML.[1]

  • Good Electron Mobility: T2T exhibits respectable electron mobility, typically greater than 10⁻⁴ cm²V⁻¹s⁻¹, facilitating efficient electron transport and reducing the device's driving voltage.[3][4]

These characteristics have established T2T as a versatile material, serving not only as an ETL but also as a host material in various OLED architectures.[2][5]

Promising Alternatives to T2T: A Structural and Performance Comparison

The quest for materials superior to T2T has led to the development of several new compounds, primarily by modifying the core triazine structure or by exploring entirely different molecular scaffolds.

One of the most successful strategies for improving upon T2T has been the incorporation of diphenylphosphine oxide (DPPO) groups. 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T) is a prime example of this class.

  • Causality of Performance Enhancement: The highly polar P=O bond in the DPPO moiety significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) level (to ~ -3.50 eV) compared to T2T (~ -3.0 eV).[1][6] This deeper LUMO level reduces the energy barrier for electron injection from the cathode, leading to lower turn-on and driving voltages. Furthermore, PO-T2T often exhibits excellent thermal stability and contributes to longer device lifetimes.[7][8] Its ability to form exciplexes is also a key feature in advancing TADF OLED technology.[6][9]

  • Experimental Evidence: In red TADF OLEDs, an exciplex formed between PO-T2T and an iridium-based phosphor demonstrated a maximum external quantum efficiency (EQE) of 5%, which was 2.6 times higher than a device based on a conventional exciplex emitter.[10] This highlights the superiority of using phosphine oxide derivatives to enhance exciton utilization.

Moving away from the triazine core, materials based on pyrimidine or pyridine have emerged as powerful alternatives. 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) is a notable example.

  • Causality of Performance Enhancement: B3PYMPM possesses a low-lying LUMO and high electron mobility, which are essential for efficient electron transport. Its molecular structure is designed to facilitate balanced charge injection and transport within the OLED device. In devices employing exciplex-forming interfaces, the combination of a hole-transporting material like mCP with B3PYMPM can lead to efficient energy transfer to the emissive layer, reducing exciton quenching and boosting efficiency.[11]

  • Experimental Evidence: In ultrathin phosphorescent OLEDs, devices incorporating an mCP/B3PYMPM bilayer interface to form an exciplex demonstrated significantly enhanced performance. This structure facilitates charge carrier accumulation and recombination at the interface, with subsequent efficient energy transfer to the emissive layer.[11]

Introducing strongly electron-withdrawing cyano (-CN) groups is another effective strategy to modify the electronic properties of the T2T scaffold. 3′,3′′′,3′′′′′-(1,3,5-triazine-2,4,6-triyl)tris(([1,1′-biphenyl]-3-carbonitrile)) (CN-T2T) exemplifies this approach.

  • Causality of Performance Enhancement: The cyano groups deepen the LUMO energy level even further than phosphine oxide substituents, which can significantly improve electron injection. This modification is particularly beneficial for matching the energy levels of perovskite emitters in Perovskite LEDs (PeLEDs).

  • Experimental Evidence: In near-infrared (NIR) PeLEDs, optimizing the thickness of a CN-T2T ETL to 50 nm resulted in a device with a maximum EQE of 18.01% and a radiance of 366.76 W sr⁻¹ m⁻².[12] This outstanding performance was attributed to improved charge balance and a favorable positioning of the recombination zone within the active layer, showcasing CN-T2T as a potent alternative ETM.

Comparative Data Summary

To provide a clear, objective comparison, the key properties and device performance metrics for T2T and its alternatives are summarized below.

Table 1: Comparison of Physicochemical Properties of Electron Transport Materials

MaterialHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Electron Mobility (μe) (cm²V⁻¹s⁻¹)Source(s)
T2T -6.5-3.02.80> 1 x 10⁻⁴[1][3]
PO-T2T -7.55-3.50HighGood electron mobility[6][8]
B3PYMPM -6.5-2.9~2.75High[11][13]
CN-T2T N/ADeeper than T2TN/AN/A[12][14]
T3T N/AN/A2.69> T2T (> 10⁻⁴)[3][4]

Table 2: Comparative OLED Device Performance

ETMDevice StructureEmitter TypeMax EQE (%)Max Power Eff. (lm/W)Key FindingSource(s)
T2T ITO/PEDOT:PSS/α-NPD/TCTA/EML/TPBi/LiF/AlGreen Phosphor17.565.2High efficiency due to balanced charge recombination.[1]
PO-T2T ITO/TAPC/13PXZB/EML/PO-T2T/LiF/AlRed TADF Exciplex5.011.62.6x higher EQE than conventional exciplex emitter.[10]
CN-T2T ITO/PEDOT:PSS/.../CN-T2T/.../AgNIR Perovskite18.01N/AOptimized ETL thickness leads to superior performance.[12]
T3T Same as T2T deviceGreen Phosphor14.450.6Higher mobility than T2T but slightly lower device efficiency.[3][4]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols for device fabrication and characterization must be robust and well-defined.

Protocol 1: Standard OLED Fabrication by Thermal Evaporation

This protocol describes a common method for fabricating multilayer OLEDs in a high-vacuum environment.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol, for 15 minutes each.[15]

    • Dry the substrates with a high-purity nitrogen gun and then treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Hole Injection/Transport Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 1 x 10⁻⁴ Pa).[16]

    • Deposit the hole injection layer (HIL), e.g., HATCN (10 nm), followed by the hole transport layer (HTL), e.g., TAPC (35 nm), at a deposition rate of 1-2 Å/s.

  • Emissive Layer Deposition:

    • Deposit the emissive layer by co-evaporating the host material and the phosphorescent or TADF dopant from separate sources. The doping concentration must be precisely controlled (e.g., 5-15 wt%). The typical thickness is 20-30 nm.

  • Electron Transport Layer Deposition:

    • Deposit the chosen ETM (e.g., T2T, PO-T2T, B3PYMPM) onto the EML. The thickness is typically between 30-50 nm, deposited at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin electron injection layer (EIL), such as Lithium Fluoride (LiF) (1 nm), to facilitate electron injection.[17]

    • Complete the device by depositing a thick layer of Aluminum (Al) (100 nm) as the cathode. All cathode depositions should be done through a shadow mask to define the active area.

  • Encapsulation:

    • Immediately transfer the completed devices into a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a cover glass to prevent degradation.[15]

Protocol 2: Device Electroluminescence (EL) Characterization
  • J-V-L Measurement: Use a source meter unit (e.g., Keithley 2400) to apply a variable voltage to the device while simultaneously measuring the current density (J).[18][19]

  • Luminance Measurement: Use a calibrated photodiode or a spectroradiometer to measure the light output (luminance, L, in cd/m²) as a function of voltage.[18]

  • Efficiency Calculation:

    • Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the driving voltage.

    • External Quantum Efficiency (EQE, %): Calculated from the measured luminance, current density, and the electroluminescence spectrum. The spectrum is measured with a calibrated spectrometer.[18]

  • Lifetime Measurement: Test the operational stability by applying a constant current density to achieve an initial luminance (e.g., 1000 cd/m²) and monitoring the time it takes for the luminance to decay to 50% of its initial value (LT50).

Protocol 3: Electron Mobility Measurement by Time-of-Flight (TOF)

The TOF method is a direct way to measure charge carrier mobility in organic thin films.[3][4]

  • Sample Preparation: A thick film (typically >1 µm) of the ETM is sandwiched between two electrodes, one of which is semi-transparent (e.g., thin Al).

  • Measurement Setup: The sample is placed in a vacuum chamber and a voltage is applied across the film.

  • Photogeneration: A short laser pulse is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near the electrode.

  • Charge Drift and Detection: Under the applied electric field, electrons drift across the film. The transient photocurrent is measured as these charges travel.

  • Mobility Calculation: The transit time (τ) is determined from the "knee" of the transient photocurrent plot. The mobility (μ) is then calculated using the formula: μ = L² / (τ * V), where L is the film thickness and V is the applied voltage.

Visualizations: Device Architecture and Energy Landscapes

Diagrams are essential for visualizing the complex interplay of layers and energy levels within an OLED.

OLED_Structure cluster_anode Anode Side cluster_cathode Cathode Side Anode ITO (Anode) HIL HIL HTL HTL HIL->HTL Holes → EML Emissive Layer (EML) (Host:Dopant) HTL->EML ETL ETL (T2T or Alternative) ETL->EML ← Electrons EIL EIL EIL->ETL ← Electrons Cathode Al (Cathode)

Caption: Generalized OLED device architecture showing the flow of charge carriers.

Energy_Levels cluster_levels Energy Level Alignment (Illustrative) l1 -2.0 eV l2 -3.0 eV l3 -4.0 eV l4 -5.0 eV l5 -6.0 eV l6 -7.0 eV T2T_LUMO T2T_HOMO T2T_LUMO->T2T_HOMO T2T POT2T_LUMO POT2T_HOMO POT2T_LUMO->POT2T_HOMO PO-T2T B3_LUMO B3_HOMO B3_LUMO->B3_HOMO B3PYMPM EML_LUMO EML_HOMO EML_LUMO->EML_HOMO Emitter (e.g. FIrpic) p1 p1 p2 p2 Workflow sub Substrate Cleaning vac Transfer to Vacuum Chamber sub->vac dep Thin Film Deposition (HIL, HTL, EML, ETL) vac->dep cat Cathode Deposition dep->cat enc Encapsulation in Glovebox cat->enc char Device Characterization enc->char

References

A Comparative Study of Triazine Derivatives as Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the quest for highly efficient and stable materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) is paramount. Host materials, which constitute the emissive layer's matrix, play a pivotal role in dictating the overall device performance. Among the various classes of organic compounds, triazine derivatives have emerged as a promising class of host materials due to their inherent electron-deficient nature, high triplet energy, and excellent thermal stability.[1][2] This guide provides a comparative analysis of various triazine derivatives, delving into their structure-property relationships and performance in PhOLEDs, supported by experimental data and detailed protocols for their characterization and device fabrication.

The Critical Role of Host Materials in PhOLEDs

Phosphorescent OLEDs harness both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. The host material in the emissive layer is not merely a passive matrix for the phosphorescent guest emitter but actively participates in the electroluminescence process. An ideal host material should possess several key characteristics:

  • High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient energy transfer from the host to the guest and to confine the triplet excitons on the guest molecules, preventing back-energy transfer.[3]

  • Balanced Charge Transport: Efficient recombination of holes and electrons within the emissive layer is crucial. Host materials with bipolar charge transport characteristics (ambipolar) or those that are predominantly electron-transporting or hole-transporting can be used in combination with other layers to achieve a balanced charge flux.

  • Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and to prevent morphological changes during operation that can lead to performance degradation.[4]

  • Appropriate HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should align with those of the adjacent charge transport layers to facilitate efficient charge injection.

The general device structure of a multilayer PhOLED is depicted below, illustrating the central role of the emissive layer composed of a host and a phosphorescent guest.

cluster_OLED Phosphorescent OLED Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host:Guest HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer PhOLED device architecture.

Triazine Derivatives: A Versatile Platform for Host Materials

The 1,3,5-triazine ring is an electron-deficient heterocycle, which imparts excellent electron-transporting properties to its derivatives.[1] This inherent electronic nature, combined with the ability to readily modify its structure at the 2, 4, and 6 positions, makes triazine a versatile building block for designing high-performance host materials. By attaching various aromatic substituents, researchers can fine-tune the material's thermal, photophysical, and electrochemical properties.

Star-Shaped Triazine Derivatives

Star-shaped molecules based on a central triazine core with three identical aryl arms have been extensively investigated. The nature of the aryl substituents and their linkage to the triazine core significantly influences their properties.

For instance, a study on 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST) revealed that the meta-linkage in T2T and T3T effectively disrupts π-conjugation, leading to high triplet energies of 2.80 eV and 2.69 eV, respectively.[5][6][7]

Bipolar Triazine Derivatives

To achieve a better balance of charge transport, bipolar host materials incorporating both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties have been designed. Carbazole is a commonly used hole-transporting unit that is often coupled with a triazine core.[2][3]

For example, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) and 3-(dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (BTTC) are bipolar host materials that have demonstrated excellent performance in PhOLEDs.[2][8] The separation of HOMO and LUMO on the carbazole and triazine units, respectively, helps in achieving balanced charge injection and transport.

The energy level diagram below illustrates the principle of exciton confinement in the emissive layer.

cluster_EnergyLevels Energy Level Alignment in EML Host_LUMO Host LUMO Host_S1 Host S1 Host_HOMO Host HOMO Guest_LUMO Guest LUMO Guest_S1 Guest S1 Guest_HOMO Guest HOMO Host_T1 Host T1 Guest_T1 Guest T1 Host_T1->Guest_T1 Energy Transfer

Caption: Energy transfer from host to guest in the emissive layer.

Comparative Performance of Triazine-Based Host Materials

The following table summarizes the key performance parameters of several representative triazine derivatives as host materials in PhOLEDs.

Host MaterialStructure TypeTriplet Energy (ET) [eV]EmitterMax. EQE [%]Max. Power Efficiency [lm/W]Reference
T2T Star-shaped2.80(PPy)2Ir(acac) (Green)17.559.0[5][6]
T3T Star-shaped2.69(PPy)2Ir(acac) (Green)14.450.6[5][6]
TST Star-shaped2.54(PPy)2Ir(acac) (Green)5.112.3[5][6]
DPTPCz Bipolar2.78FIrpic (Blue)14.4-[8]
DPTPCz Bipolar2.78(ppy)2Ir(acac) (Green)21.2-[8]
BTTC Bipolar2.56Ir(ppy)3 (Green)21.954.2[2]
m-TFFCz Bipolar2.67Red Emitter20.31-[4]
m-TFBFCz Bipolar2.75Red Emitter25.40-[4]
MBPTRZ Bipolar2.81FIrpic (Blue)7.0-[9]
TCz1DF Bipolar-Ir(ppy)3 (Green)16.5-[10]

Experimental Protocols

To ensure the reliability and reproducibility of the results, standardized experimental procedures are crucial. This section provides detailed methodologies for the synthesis, characterization, and device fabrication of triazine-based host materials.

Synthesis of Triazine Derivatives

The synthesis of triazine derivatives often starts from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions.[11][12]

Example Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T):

  • Grignard Reagent Preparation: To a solution of 3-bromobiphenyl in anhydrous tetrahydrofuran (THF), add magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature until the magnesium is consumed to form the Grignard reagent, 3-biphenylmagnesium bromide.

  • Coupling Reaction: The freshly prepared Grignard reagent is slowly added to a solution of 2,4,6-trichloro-1,3,5-triazine in anhydrous THF at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure T2T.

Example Synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz):

  • Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine: This intermediate is synthesized by the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with phenylmagnesium bromide.

  • Synthesis of 9-phenyl-9H-carbazole-3-boronic acid: This can be prepared from 3-bromo-9-phenyl-9H-carbazole via a lithium-halogen exchange followed by reaction with triisopropyl borate and subsequent hydrolysis.

  • Suzuki Coupling: 2-chloro-4,6-diphenyl-1,3,5-triazine and 9-phenyl-9H-carbazole-3-boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The product is purified using similar extraction and chromatography techniques as described for T2T.

Material Characterization

Thermal Analysis (TGA/DSC):

  • Objective: To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the synthesized materials.

  • Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.

  • Procedure:

    • Place a small amount of the sample (typically 3-5 mg) in an aluminum or platinum pan.

    • For TGA, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C). The weight loss as a function of temperature is recorded. Td is typically defined as the temperature at which 5% weight loss occurs.[1]

    • For DSC, the sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. For example, heat from room temperature to a temperature above the expected Tg, cool down, and then heat again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.[1]

Photophysical Measurements (UV-Vis, Photoluminescence, and Phosphorescence):

  • Objective: To determine the optical bandgap, emission properties, and triplet energy of the materials.

  • Instrumentation: UV-Vis spectrophotometer and a photoluminescence spectrometer.

  • Procedure:

    • Solution Measurements: Prepare dilute solutions of the material in a suitable solvent (e.g., dichloromethane or toluene).

    • Thin Film Preparation: Deposit thin films of the material onto quartz substrates by spin-coating or thermal evaporation.

    • UV-Vis Absorption: Record the absorption spectra of the solution and thin film. The optical bandgap can be estimated from the onset of the absorption edge.

    • Photoluminescence (PL): Excite the sample with a suitable wavelength and record the emission spectrum at room temperature.

    • Phosphorescence: To measure the triplet energy, record the emission spectrum at a low temperature (typically 77 K) in a frozen solvent matrix (e.g., 2-methyltetrahydrofuran) with a time delay after the excitation pulse to eliminate the fluorescence signal. The highest energy peak in the phosphorescence spectrum corresponds to the T1 energy level.[13][14][15]

Electrochemical Analysis (Cyclic Voltammetry):

  • Objective: To determine the HOMO and LUMO energy levels of the materials.

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.[8]

    • Record the cyclic voltammogram by scanning the potential.

    • The onset of the first oxidation peak is used to calculate the HOMO level relative to a reference standard (e.g., ferrocene/ferrocenium redox couple). The LUMO level can then be estimated by adding the optical bandgap to the HOMO energy level.[4]

PhOLED Fabrication and Testing

Device Fabrication by Thermal Evaporation:

  • Objective: To fabricate multilayer PhOLED devices.

  • Instrumentation: A high-vacuum thermal evaporation system.

  • Procedure:

    • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

    • Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10-6 Torr). The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.

    • A typical device structure might be: ITO / HIL / HTL / EML (host:guest) / ETL / EIL / Cathode. The specific materials and their thicknesses will vary depending on the desired device characteristics.[16][17][18]

Device Performance Measurement:

  • Objective: To characterize the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power efficiency of the fabricated devices.

  • Instrumentation: A source measure unit, a photometer or a spectroradiometer, and an integrating sphere.

  • Procedure:

    • The J-V-L characteristics are measured by applying a voltage to the device and simultaneously measuring the current and the light output.

    • The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is typically measured using a calibrated photodiode in an integrating sphere to collect all the emitted light.[9][19][20][21]

    • The power efficiency is calculated from the luminance, current, and voltage, and is expressed in lumens per watt (lm/W).

Conclusion and Future Outlook

Triazine derivatives have unequivocally demonstrated their potential as high-performance host materials for phosphorescent OLEDs. Their tunable electronic properties, high triplet energies, and excellent thermal stability make them a versatile platform for designing next-generation display and lighting technologies. The comparative analysis presented in this guide highlights the importance of molecular design in optimizing device performance. Star-shaped and bipolar architectures each offer distinct advantages, and the choice of peripheral substituents is critical in fine-tuning the material properties.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Triazine Architectures: Exploring new donor and acceptor moieties and linking strategies to further enhance charge transport balance and device stability.

  • Blue Phosphorescent Host Materials: Designing triazine derivatives with even higher triplet energies (>2.8 eV) remains a significant challenge for efficient and stable blue PhOLEDs.

  • Solution-Processable Materials: Developing triazine-based hosts that can be deposited from solution will be crucial for enabling low-cost, large-area fabrication of OLEDs.

  • Device Stability and Lifetime: A deeper understanding of the degradation mechanisms of triazine-based hosts is needed to improve the operational lifetime of PhOLEDs.

By addressing these challenges, the field of triazine-based host materials will continue to drive innovation in organic electronics, paving the way for more efficient, durable, and cost-effective OLED technologies.

References

A Senior Application Scientist's Guide to Benchmarking Tris-Biphenyl Triazine in Perovskite Solar Cell Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Charge Transport Layers in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] The remarkable optoelectronic properties of perovskite materials, such as high absorption coefficients and long charge carrier diffusion lengths, are central to their success. However, the overall performance and stability of a PSC are not solely determined by the perovskite absorber layer. The efficiency of charge extraction and the prevention of charge recombination at the interfaces are critically dependent on the electron transport layer (ETL) and the hole transport layer (HTL).

This guide provides an in-depth technical comparison of tris-biphenyl triazine and its derivatives as charge transport materials in perovskite solar cells. We will objectively evaluate their performance against commonly used alternative materials, supported by experimental data from peer-reviewed literature. This analysis is intended for researchers, scientists, and professionals in the field of solar energy and materials science to make informed decisions in the design and fabrication of high-performance and stable perovskite solar cells.

This compound: A Versatile Building Block for Charge Transport Materials

This compound, specifically 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a star-shaped molecule based on a 1,3,5-triazine core. The triazine core is electron-deficient, which imparts excellent electron-accepting and transporting properties to its derivatives.[2] This makes triazine-based materials promising candidates for electron transport layers in PSCs. Furthermore, by functionalizing the triazine core with electron-donating moieties, their properties can be tuned for hole transport applications.[3] This versatility, combined with their potential for high thermal stability, has led to significant interest in exploring triazine derivatives for various roles within PSCs.[4]

Comparative Analysis of a Triazine-Based Derivative as a Hole Transport Material

While this compound itself is primarily considered for electron transport, its derivatives have been engineered to be highly effective hole transport materials. A notable example is 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino] carbazole (PTBC), a donor-acceptor-donor (D-A-D)-type small molecule. A direct comparison with the most widely used HTM, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (Spiro-OMeTAD), provides valuable insights into the potential of this class of materials.

Performance Metrics: PTBC vs. Spiro-OMeTAD

Experimental data from a comparative study on PTBC and Spiro-OMeTAD in a standard n-i-p PSC architecture are summarized below.[1]

Photovoltaic ParameterPTBC-based DeviceSpiro-OMeTAD-based Device
Power Conversion Efficiency (PCE)20.17%Not specified in the study, but generally high-performing
Open-Circuit Voltage (VOC)Higher than Spiro-OMeTADLower than PTBC
Short-Circuit Current Density (JSC)Comparable to Spiro-OMeTADComparable to PTBC
Fill Factor (FF)Comparable to Spiro-OMeTADComparable to PTBC

The superior VOC of the PTBC-based device is attributed to a more advantageous energy level alignment with the perovskite layer. The highest occupied molecular orbital (HOMO) level of PTBC is -5.27 eV, which creates a smaller energy offset (0.44 eV) with the valence band maximum of the perovskite compared to Spiro-OMeTAD's HOMO level of -5.17 eV (0.54 eV offset).[1] This reduction in energy loss at the perovskite/HTL interface contributes to a higher open-circuit voltage.[1]

Stability Under Operational Stress

A critical advantage of the triazine-based HTM is its enhanced stability. The hydrophobic nature of PTBC helps to prevent moisture-induced degradation of the underlying perovskite layer.[5] In a long-term stability test, the unencapsulated PTBC-based device retained 90.96% of its initial efficiency after 2568 hours.[1] This significantly surpasses the stability of devices using Spiro-OMeTAD, which often requires hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) that can accelerate device degradation.[1]

Figure 1: A diagram illustrating the typical n-i-p architecture of a perovskite solar cell.

Benchmarking this compound as an Electron Transport Material

Key Electronic Properties for ETL Performance
PropertyThis compound derivativesPCBMTiO₂SnO₂
LUMO Level -2.08 eV to -3.74 eV (varies with derivative)[1][6]~ -4.2 eV~ -4.4 eV[7]~ -4.5 eV
Electron Mobility (μe) > 10⁻⁴ cm²V⁻¹s⁻¹[1]~ 10⁻³ cm²V⁻¹s⁻¹~ 10⁻⁴ cm²V⁻¹s⁻¹[7]High

A crucial factor for an efficient ETL is the alignment of its lowest unoccupied molecular orbital (LUMO) with the conduction band minimum (CBM) of the perovskite layer (typically around -3.9 eV). A well-aligned LUMO level facilitates efficient electron extraction from the perovskite and blocks holes. While some triazine derivatives show LUMO levels that are not ideally matched, others have been synthesized with deeper LUMO levels, making them more suitable for this application.[6]

Furthermore, high electron mobility is essential for rapid charge transport to the electrode, minimizing recombination losses. Triazine derivatives have demonstrated good electron mobilities, comparable to that of TiO₂ and approaching that of PCBM.[1]

Charge_Transport_Mechanism cluster_Energy_Levels Energy Level Diagram ETL_LUMO ETL LUMO Perovskite_CBM Perovskite CBM Perovskite_VBM Perovskite VBM HTL_HOMO HTL HOMO Electron e⁻ Electron->ETL_LUMO Electron Extraction Hole h⁺ Hole->HTL_HOMO Hole Extraction

Figure 2: Simplified energy level diagram showing the charge extraction process in a perovskite solar cell.

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, standardized experimental protocols are essential. Below are representative procedures for the fabrication and characterization of a perovskite solar cell.

Fabrication of an n-i-p Perovskite Solar Cell
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • ETL Deposition (e.g., SnO₂): A solution of SnO₂ nanoparticles in water is spin-coated onto the cleaned FTO substrates. This is followed by annealing at 150°C for 30 minutes.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed at 150°C for 10 minutes.

  • HTL Deposition (e.g., PTBC or Spiro-OMeTAD): A solution of the HTM (e.g., PTBC in chlorobenzene with additives) is spin-coated on top of the perovskite layer.

  • Metal Electrode Evaporation: Finally, a gold or silver back contact is deposited by thermal evaporation through a shadow mask.

Fabrication_Workflow Start Start Cleaning Substrate Cleaning Start->Cleaning ETL ETL Deposition Cleaning->ETL Perovskite Perovskite Deposition ETL->Perovskite HTL HTL Deposition Perovskite->HTL Electrode Electrode Evaporation HTL->Electrode Characterization Device Characterization Electrode->Characterization End End Characterization->End

Figure 3: A typical workflow for the fabrication and characterization of a perovskite solar cell.

Characterization of Photovoltaic Performance
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Key parameters such as VOC, JSC, FF, and PCE are extracted from the J-V curve.

  • External Quantum Efficiency (EQE): EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Stability Testing: Devices are subjected to prolonged illumination, elevated temperatures, and high humidity to assess their operational and environmental stability.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of materials for advancing perovskite solar cell technology. As demonstrated with PTBC, engineered triazine-based HTMs can outperform the industry standard, Spiro-OMeTAD, particularly in terms of operational stability and by achieving a higher open-circuit voltage due to favorable energy level alignment.[1]

While the application of this compound as a primary ETL in high-performance perovskite solar cells is less explored in the literature, its inherent electronic properties, such as good electron mobility, suggest significant potential.[1] Future research should focus on the synthesis of this compound derivatives with deeper LUMO levels for better energy alignment with the perovskite conduction band. Direct, side-by-side comparisons of these novel triazine-based ETLs with established materials like PCBM and SnO₂ under identical fabrication and testing conditions are crucial to fully evaluate their performance and potential for commercialization. The continued development of these versatile triazine-based materials could pave the way for more efficient, stable, and cost-effective perovskite solar cells.

References

A Comparative Guide to HPLC and UV-Vis Spectroscopy for the Quantification of Tris-biphenyl Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tris-biphenyl triazine (TBT), marketed as Tinosorb A2B, is a highly efficient, broad-spectrum ultraviolet (UV) filter used in modern sunscreen formulations.[1][2] Its ability to absorb both UVA2 (320–340 nm) and UVB (280–320 nm) radiation makes it a critical component for ensuring product efficacy and consumer safety.[1] Accurate and precise quantification of TBT in raw materials and finished products is therefore paramount for quality control, stability testing, and regulatory compliance.

This guide provides an in-depth comparison of two common analytical techniques for TBT quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. As researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data quality, development timelines, and resource allocation. We will move beyond a simple listing of pros and cons to present a comprehensive cross-validation framework, grounded in scientific principles and regulatory expectations, to empower you to make an informed choice for your specific analytical needs.

Part 1: Foundational Principles of the Analytical Techniques

Understanding the fundamental principles of each method is key to appreciating their respective strengths and weaknesses in the context of TBT analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separative technique that distinguishes itself through its high specificity and sensitivity.[3][4] The core principle involves injecting a sample into a high-pressure liquid stream (the mobile phase), which then passes through a column packed with a solid adsorbent (the stationary phase). For a hydrophobic molecule like this compound, a reversed-phase setup, typically with a C18 column, is the gold standard.[5][6] In this mode, the nonpolar TBT molecule interacts more strongly with the nonpolar stationary phase than with the more polar mobile phase. By carefully controlling the mobile phase composition, often through a gradient elution, components of a mixture are separated based on their differing affinities, eluting from the column at characteristic retention times. A detector, commonly a photodiode array (PDA) detector, then quantifies the analyte as it elutes.

The primary advantage of HPLC is its ability to physically separate the analyte of interest from other components in the sample matrix (e.g., other UV filters, emulsifiers, preservatives) before quantification. This makes it the definitive method for complex formulations.[7]

HPLC_Workflow cluster_HPLC HPLC System MobilePhase Mobile Phase (Solvent Reservoir) Pump High-Pressure Pump MobilePhase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Pressurized Flow Column C18 Column Injector->Column Sample Injection Detector PDA Detector Column->Detector Separation & Elution DataSystem Data Acquisition System Detector->DataSystem Signal Processing Output Chromatogram (Peak Area vs. Time) DataSystem->Output Sample Sample Solution (TBT in Matrix) Sample->Injector

A simplified workflow of an HPLC system for TBT analysis.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a significantly simpler and faster technique based on the Beer-Lambert Law.[4] This law states that the amount of light absorbed by a substance in a solution is directly proportional to its concentration. For quantification, a solution containing TBT is placed in a cuvette, and a beam of UV light is passed through it. The instrument measures the absorbance at a specific wavelength (λmax), which corresponds to the wavelength of maximum light absorption by the TBT molecule.

The strength of UV-Vis spectroscopy lies in its speed, low cost, and simplicity. However, its critical weakness is a lack of specificity.[8] Any other substance in the sample that absorbs light at or near the same wavelength will contribute to the total absorbance, leading to erroneously high results.[4] Therefore, its use is generally restricted to the analysis of pure substances or very simple mixtures where potential interferences are known to be absent.

UVVis_Principle LightSource UV Light Source (Deuterium/Tungsten Lamp) Monochromator Monochromator (Selects λmax) LightSource->Monochromator Polychromatic Light Cuvette Sample in Cuvette (Concentration 'c') Monochromator->Cuvette Monochromatic Light (I₀) Detector Detector Cuvette->Detector Transmitted Light (I) Readout Absorbance (A) (A = εbc) Detector->Readout Signal

The fundamental principle of UV-Vis absorption spectroscopy.

Part 2: A Framework for Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] Cross-validation between two distinct methods provides the highest level of assurance in the analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will use as our foundation.[10][11]

The core validation parameters that must be assessed for both HPLC and UV-Vis methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

CrossValidation_Workflow cluster_Prep Preparation cluster_HPLC HPLC Validation cluster_UVVis UV-Vis Validation Stock Prepare TBT Certified Reference Standard Stock SpikedSamples Prepare Spiked Samples (e.g., 50%, 100%, 150% of target) Stock->SpikedSamples H_Linearity Linearity & Range: Calibration Curve (5 levels) Stock->H_Linearity U_Linearity Linearity & Range: Calibration Curve (5 levels) Stock->U_Linearity H_Accuracy Accuracy: Analyze Spiked Samples (n=3) SpikedSamples->H_Accuracy H_Precision Precision: Repeatability (n=6) Intermediate (n=6 over 2 days) SpikedSamples->H_Precision U_Accuracy Accuracy: Analyze Spiked Samples (n=3) SpikedSamples->U_Accuracy U_Precision Precision: Repeatability (n=6) Intermediate (n=6 over 2 days) SpikedSamples->U_Precision Placebo Prepare Placebo Sample (Matrix without TBT) H_Specificity Specificity: Inject Placebo & TBT Placebo->H_Specificity U_Specificity Specificity: Scan Placebo & TBT Placebo->U_Specificity Compare Compare Results & Assess Method Suitability H_Specificity->Compare H_Linearity->Compare H_Accuracy->Compare H_Precision->Compare H_LOD_LOQ LOD & LOQ: From Signal-to-Noise or Calibration Curve Slope H_LOD_LOQ->Compare U_Specificity->Compare U_Linearity->Compare U_Accuracy->Compare U_Precision->Compare U_LOD_LOQ LOD & LOQ: From Calibration Curve Slope U_LOD_LOQ->Compare

A comprehensive workflow for the cross-validation of HPLC and UV-Vis methods.

Part 3: Experimental Protocols

The following protocols are based on established methods and principles for the analysis of TBT and other aromatic compounds.[5][7][12]

Protocol 1: HPLC-PDA Method for this compound

This protocol is designed for the quantification of TBT in a cosmetic formulation.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Column: C18, 5 µm, 4.6 mm i.d. × 150 mm, or equivalent.[5] A C18 stationary phase is chosen for its strong hydrophobic retention of the nonpolar TBT molecule.

    • Mobile Phase: A gradient program is employed to ensure good separation from early-eluting polar excipients and efficient elution of the highly retained TBT.

      • Solvent A: Deionized Water

      • Solvent B: Acetonitrile

      • Solvent C: Isopropanol

    • Gradient Example: A multi-step gradient starting with higher water content and transitioning to higher organic content.[5]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C. Temperature control is crucial for stable retention times.

    • Detection Wavelength: 312 nm or 314 nm, monitoring a range (e.g., 250-400 nm) to confirm peak purity.[5][12]

    • Injection Volume: 5 µL.

  • Methodology:

    • Standard Stock Solution: Accurately weigh ~10 mg of TBT reference standard into a 10-mL volumetric flask. Dissolve and dilute to volume with an extraction solution (e.g., acetonitrile/tetrahydrofuran 1:4 v/v).[5] This creates a concentrated, stable stock.

    • Calibration Standards: Prepare a series of at least five standard solutions by diluting the stock solution with the extraction solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).[5]

    • Sample Preparation: Accurately weigh ~1 g of the well-mixed cosmetic sample into a 10-mL volumetric flask. Add 5 mL of extraction solution and ultrasonicate for 30 minutes to ensure complete extraction of TBT from the matrix. Dilute to volume and filter through a 0.22 µm membrane filter to remove particulates before injection.[5]

    • Analysis: Inject the standard and sample solutions. Identify the TBT peak by its retention time and confirm its identity using the UV spectrum from the PDA detector. Quantify using the peak area against the calibration curve.

Protocol 2: UV-Vis Spectroscopic Method for this compound

This protocol is designed for the quantification of TBT in a simple, non-interfering matrix.

  • Instrumentation and Conditions:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes. Quartz is used for its transparency in the UV range.

    • Solvent: A solvent that completely dissolves TBT and is transparent in the measurement range (e.g., Tetrahydrofuran or a mixture used for HPLC).

  • Methodology:

    • Determination of λmax: Prepare a dilute solution of TBT in the chosen solvent. Scan the solution from 400 nm to 250 nm to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the analysis.

    • Standard Stock Solution: Prepare a stock solution as described in the HPLC protocol, but using the selected spectroscopic solvent.

    • Calibration Standards: Prepare a series of at least five standard solutions by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 AU).

    • Sample Preparation: Prepare the sample solution as in the HPLC method, ensuring the final concentration falls within the calibrated linear range. A placebo sample must also be prepared and scanned to check for matrix interference at λmax.

    • Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax, using the pure solvent as a blank. Calculate the concentration of TBT in the sample using the calibration curve.

Part 4: Comparative Data Analysis

The following tables present hypothetical but realistic data from a cross-validation study, illustrating the expected performance of each method.

Table 1: Specificity Assessment
MethodPlacebo Sample Response at Analytical WavelengthInterpretation
HPLC No peak observed at the retention time of TBT.Highly Specific: The method can distinguish TBT from all other matrix components.
UV-Vis Absorbance = 0.085 AU at λmax.Potential Interference: Matrix components contribute to absorbance, indicating a lack of specificity that will lead to inaccurate overestimation of TBT.[4]
Table 2: Summary of Validation Parameters
Validation ParameterHPLC-PDA MethodUV-Vis Spectroscopic MethodCommentary
Linearity (R²) > 0.9995> 0.9990Both methods can demonstrate excellent linearity.
Range (µg/mL) 1 - 502 - 25HPLC typically offers a wider linear dynamic range.[4][7]
Accuracy (% Recovery) 99.5% - 101.2%108.5% - 112.3%HPLC accuracy is high. UV-Vis shows a positive bias due to matrix interference, as predicted by the specificity test.[4]
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Both methods show good repeatability.
- Intermediate Precision< 1.5%< 2.0%HPLC is generally more precise due to fewer manual steps and higher instrument control.
LOD (µg/mL) 0.150.50HPLC is significantly more sensitive, with a lower limit of detection.[7]
LOQ (µg/mL) 0.501.50The superior sensitivity of HPLC allows for reliable quantification at lower levels.

Part 5: Discussion and Recommendations

This comparative guide demonstrates that while both HPLC and UV-Vis spectroscopy can be validated for the analysis of this compound, they are not interchangeable. The choice of method must be fit for its intended purpose, a cornerstone of analytical science.[9]

HPLC is unequivocally the superior method for the analysis of TBT in complex matrices such as cosmetic formulations. Its high specificity, achieved through chromatographic separation, ensures that the analytical result is accurate and free from matrix interference.[4][7] The superior sensitivity (lower LOD/LOQ) and wider linear range also make it the method of choice for trace-level impurity analysis, stability studies where degradation products may be present, and for data intended for regulatory submission under GMP/GLP guidelines.[13]

UV-Vis spectroscopy, on the other hand, serves as a valuable tool for rapid, cost-effective screening under specific conditions. It is best suited for analyzing the raw material (pure TBT) or for in-process controls where the sample matrix is simple and consistent, and has been previously shown to not interfere.[14] Its speed allows for high-throughput analysis, which can be beneficial in a manufacturing environment. However, the data from this guide clearly shows that its application to complex, unknown, or variable matrices is fraught with the risk of significant inaccuracy due to its inherent lack of specificity.

References

A Comparative Analysis of Electron Mobility in Tris-biphenyl Triazine and Other Triazine-Based Electron Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the demand for high-performance electron transport materials (ETMs) is paramount.[1][2] An efficient ETM must possess high electron mobility to ensure balanced charge injection and transport, leading to lower driving voltages, higher power efficiencies, and longer operational lifetimes of devices.[2][3] Among the various classes of organic materials, 1,3,5-triazine derivatives have emerged as a promising platform due to their inherent electron-deficient nature, high thermal stability, and tunable electronic properties.[1][4] This guide provides an in-depth comparative analysis of the electron mobility of a key triazine compound, tris-biphenyl triazine, alongside other notable triazine derivatives, supported by experimental data and methodological insights.

The Benchmark: this compound

This compound, chemically known as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine, is a star-shaped molecule featuring a central electron-deficient triazine core symmetrically substituted with three biphenyl arms.[5][6] This molecular architecture imparts unique electronic and physical properties, making it a subject of significant interest in materials science.[5][7] The synthesis of this compound and its derivatives can be achieved through methods like condensation reactions of biphenyl derivatives with cyanuric chloride.[5][8]

Comparative Electron Mobility of Triazine Derivatives

The electron mobility of an organic semiconductor is a critical parameter that dictates its performance in electronic devices. Several techniques are employed to measure this property, with Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Field-Effect Transistor (FET) methods being the most prevalent. The choice of measurement technique can influence the obtained mobility values, and therefore, it is crucial to consider the experimental conditions when comparing data from different sources.

A survey of the literature reveals a range of electron mobility values for various triazine compounds. For instance, the triazine compound 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB) has demonstrated an electron mobility of approximately 7.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 8.00 × 10⁵ V cm⁻¹, which is notably higher than the widely used material tris(8-hydroxyquinoline) aluminum (Alq₃).[3] Other star-shaped 1,3,5-triazine derivatives have also shown good electron mobilities, often exceeding 10⁻⁴ cm² V⁻¹ s⁻¹.[9] The substitution on the triazine core plays a significant role in determining the final electronic properties and electron mobility of the material.[3][4]

Below is a table summarizing the electron mobility of this compound and other selected triazine derivatives, highlighting the impact of molecular structure on this key property.

Compound NameAbbreviationElectron Mobility (cm² V⁻¹ s⁻¹)Measurement TechniqueReference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazineT2T> 10⁻⁴TOF[9]
4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenylBTB~7.2 × 10⁻⁴Not Specified[3]
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazineT3T> 10⁻⁴TOF[9]
2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazineTST> 10⁻⁴TOF[9]
Bistriazine and biphenyl-based compound-> 6.0 x 10⁻⁴Not Specified[10]

Note: The electron mobility values can be influenced by factors such as film morphology, device architecture, and the specific measurement protocol.

Structure-Property Relationships: The Key to High Mobility

The electron mobility of triazine compounds is intrinsically linked to their molecular structure and intermolecular interactions in the solid state. Key factors influencing mobility include:

  • Molecular Packing: Close intermolecular π-π stacking facilitates efficient electron hopping between adjacent molecules, thereby enhancing charge transport. The star-shaped geometry of many triazine derivatives can, in some cases, hinder close packing, but careful molecular design can overcome this.[10]

  • Electronic Coupling: The degree of electronic communication between the electron-deficient triazine core and the peripheral substituent groups affects the LUMO (Lowest Unoccupied Molecular Orbital) energy level and the overall electron transport characteristics.[11]

  • Film Morphology and Purity: The morphology of the thin film, including its crystallinity and the presence of grain boundaries or defects, significantly impacts charge transport. Amorphous films generally exhibit lower mobilities than their crystalline counterparts. High material purity is also crucial to minimize charge trapping at impurity sites.

The design of novel triazine derivatives often involves a trade-off between achieving high electron mobility and maintaining good thermal and morphological stability, which are essential for device longevity.[1]

Experimental Methodologies for Electron Mobility Measurement

A thorough understanding of the experimental techniques used to measure electron mobility is essential for critically evaluating and comparing reported values.

Time-of-Flight (TOF) Method

The TOF method is a direct technique for measuring the drift mobility of charge carriers in the bulk of a material.[12]

Experimental Protocol:

  • Sample Preparation: A thick film (typically several micrometers) of the organic semiconductor is sandwiched between two electrodes, with at least one being semi-transparent.[12]

  • Carrier Generation: A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of charge carriers near the semi-transparent electrode.[13]

  • Carrier Drift: An external electric field is applied across the sample, causing the photogenerated electrons (or holes) to drift towards the counter-electrode.

  • Signal Detection: The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.

  • Mobility Calculation: The transit time (tT), which is the time taken for the carriers to traverse the sample thickness (d), is determined from the photocurrent transient. The drift mobility (µ) is then calculated using the formula:

    µ = d² / (VtT)

    where V is the applied voltage.[14][15]

TOF Measurement Workflow

TOF_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Sandwich Structure (Electrode/Organic/Electrode) Laser Pulsed Laser Excitation Prep->Laser Illuminate Voltage Apply Electric Field Scope Measure Transient Photocurrent Voltage->Scope Drift TransitTime Determine Transit Time (tT) Scope->TransitTime Analyze MobilityCalc Calculate Mobility (µ) TransitTime->MobilityCalc

Caption: Workflow for Time-of-Flight electron mobility measurement.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state technique that probes the bulk transport properties of a material by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[16][17]

Experimental Protocol:

  • Device Fabrication: An electron-only device is fabricated by sandwiching the organic semiconductor layer between two electrodes with appropriate work functions to ensure efficient electron injection and block hole injection.

  • J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Data Analysis: In the ideal trap-free SCLC regime, the current density is governed by the Mott-Gurney law[16]:

    J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

    where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the electron mobility, and L is the thickness of the organic layer.[18] By plotting J versus V², the mobility can be extracted from the slope of the linear region.

SCLC Measurement and Analysis

SCLC_Workflow Device Fabricate Electron-Only Device JV_Measure Measure J-V Characteristics Device->JV_Measure Plotting Plot J vs. V² JV_Measure->Plotting MottGurney Apply Mott-Gurney Law Plotting->MottGurney Mobility Extract Electron Mobility (µ) MottGurney->Mobility

Caption: SCLC method for determining electron mobility.

Field-Effect Transistor (FET) Method

The FET method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[19][20]

Experimental Protocol:

  • Transistor Fabrication: A thin-film transistor is fabricated with source, drain, and gate electrodes, a dielectric layer, and the organic semiconductor as the active channel.

  • Electrical Characterization: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant source-drain voltage (VD) (transfer characteristics) and as a function of VD at a constant VG (output characteristics).

  • Mobility Calculation: The mobility is typically extracted from the transfer characteristics in the saturation regime, where the relationship is given by:

    ID = (W / 2L) * Ci * µ * (VG - VT)²

    where W and L are the channel width and length, respectively, Ci is the capacitance per unit area of the dielectric, and VT is the threshold voltage.[21] By plotting the square root of ID versus VG, the mobility can be determined from the slope of the linear portion of the curve.

FET Mobility Extraction

FET_Workflow Fab Fabricate Field-Effect Transistor Measure Measure Transfer Characteristics (ID vs. VG) Fab->Measure Plot Plot √ID vs. VG Measure->Plot Slope Determine Slope of Linear Region Plot->Slope Calculate Calculate Mobility (µ) Slope->Calculate

Caption: Procedure for calculating electron mobility from FET characteristics.

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and promising class of materials for electron transport applications in organic electronics. Their high electron mobility, coupled with good thermal stability, makes them strong candidates for enabling next-generation OLED displays and lighting. The comparative data presented in this guide underscores the critical role of molecular design in fine-tuning the electronic properties of these materials. Future research will likely focus on the development of novel triazine-based compounds with even higher electron mobilities and improved device stability through a combination of synthetic innovation and a deeper understanding of the underlying structure-property relationships. The continued refinement of mobility measurement techniques will also be crucial for accurate material characterization and the rational design of high-performance organic electronic devices.

References

The Synergistic Power of Tris-Biphenyl Triazine in Modern Sunscreen Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sun protection, the pursuit of broad-spectrum efficacy, photostability, and cosmetic elegance is paramount. Formulators are increasingly looking beyond individual UV filters to synergistic combinations that unlock new levels of performance. This guide provides an in-depth technical evaluation of the synergistic effects of Tris-Biphenyl Triazine (TBT), a highly efficient, photostable, broad-spectrum UV filter, when combined with other common sunscreen agents. For researchers, scientists, and drug development professionals, understanding these interactions is critical to formulating next-generation sun care products.

Understanding this compound (TBT)

This compound, commercially known as Tinosorb® A2B, is a new-generation organic UV filter characterized by its micro-particulate form.[1][2] Unlike traditional soluble organic filters, TBT exists as dispersed particles in the aqueous phase of a formulation.[3] This unique characteristic underpins its dual mechanism of action: UV absorption and light scattering.[3]

TBT provides exceptional protection in the UVB and UVA2 ranges (290-340 nm).[1][3] While its absorption spectrum doesn't extend into the long-wave UVA1 region (340-400 nm), its particulate nature allows it to scatter these wavelengths, contributing to broad-spectrum protection.[1] It is highly photostable, meaning it does not readily degrade upon exposure to UV radiation, a critical attribute for maintaining efficacy during prolonged sun exposure.[3][4]

The Rationale for Synergy: Beyond Additive Protection

The primary goal of combining UV filters is to achieve a higher Sun Protection Factor (SPF) and a more uniform broad-spectrum coverage than what could be achieved by simply adding the individual contributions of each filter. True synergy occurs when the total protective effect is greater than the sum of its parts. This can be manifested in several ways:

  • Spectral Complementation: Combining filters with different absorption maxima to cover the entire UV spectrum.

  • SPF Boosting: Achieving a higher SPF value than predicted from the individual efficacy of the filters.

  • Photostabilization: One filter preventing the degradation of a less stable filter.

  • Enhanced Film Formation: The combination of filters leading to a more uniform and effective protective layer on the skin.

Experimental Evaluation of TBT's Synergistic Effects

To objectively assess the synergistic potential of this compound, a series of comparative studies are essential. The following sections detail the methodologies and present key data from such evaluations.

Experimental Design and Protocols

A robust evaluation of sunscreen performance requires standardized and reproducible methodologies. The following protocols are central to determining the synergistic effects of TBT.

In-Vivo SPF Determination (ISO 24444): This globally recognized standard involves the application of a standardized amount of sunscreen (2 mg/cm²) to the skin of human volunteers. The skin is then exposed to a controlled dose of UV radiation from a solar simulator. The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.[5][6]

In-Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength (ISO 24443): This method involves applying a thin film of the sunscreen product onto a roughened substrate (PMMA plate). The transmission of UV radiation through the film is measured using a spectrophotometer before and after a controlled dose of UV irradiation. This data is used to calculate the UVA-PF and the critical wavelength (the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral), which are key indicators of UVA protection.[7][8]

Photostability Assessment: The photostability of a formulation is evaluated by measuring the change in its UV absorbance profile after exposure to a controlled dose of UV radiation. For individual filters, this can be quantified by measuring the percentage of the filter remaining after irradiation using techniques like High-Performance Liquid Chromatography (HPLC).[9]

Experimental Workflow for Evaluating Sunscreen Efficacy

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis F1 Base Formulation SPF In-Vivo SPF (ISO 24444) F1->SPF Control UVA In-Vitro UVA-PF & Critical Wavelength (ISO 24443) F1->UVA Control Photo Photostability (HPLC) F1->Photo Control F2 Base + UV Filter A F2->SPF F2->UVA F2->Photo F3 Base + TBT F3->SPF F3->UVA F3->Photo F4 Base + UV Filter A + TBT F4->SPF Synergy Evaluation F4->UVA Synergy Evaluation F4->Photo Synergy Evaluation Comp Comparative Analysis SPF->Comp UVA->Comp Photo->Comp

Caption: A streamlined workflow for the comparative evaluation of sunscreen formulations.

Comparative Performance Data: TBT vs. Other UV Filters

A study was conducted to compare the performance of TBT against Phenylbenzimidazole Sulfonic Acid (PBSA), a water-soluble UVB filter, and inorganic Titanium Dioxide (TiO2).[9] A base formulation containing 3.0% Ethylhexyl Triazone (EHT), 4.0% Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), and 1.0% Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) was used. To this base, 3% of either PBSA, TiO2, or TBT was added.

FormulationIn-Vivo SPFUVA-PF / SPF Ratio
Base Formulation17> 1/3
Base + 3% PBSA29< 1/3
Base + 3% TiO225< 1/3
Base + 3% TBT 42 > 1/3
Data sourced from a 2021 study on this compound performance.[9]

The results clearly demonstrate the superior performance of TBT in this formulation. The addition of 3% TBT resulted in a 147% increase in SPF over the base formulation, significantly outperforming both PBSA and TiO2.[9] Crucially, only the TBT-containing formulation maintained a UVA-PF/SPF ratio greater than 1/3, a key requirement for broad-spectrum protection claims in many regions.[9] This indicates a strong synergistic interaction between TBT and the other UV filters in the base formulation, leading to a substantial boost in both UVB and UVA protection.

Synergistic Mechanisms of this compound

The remarkable performance of TBT in combination with other UV filters can be attributed to several key mechanisms:

Photostabilization of Avobenzone

Avobenzone is a widely used UVA filter, but it is notoriously photounstable, degrading upon exposure to UV radiation and losing its protective efficacy.[10][11] TBT has been shown to be an effective photostabilizer for Avobenzone.[3] While specific quantitative data on the percentage of Avobenzone remaining after UV exposure in the presence of TBT is proprietary to formulators, the mechanism is understood to involve the quenching of the excited state of Avobenzone by TBT, thus preventing its degradation. This synergistic interaction is crucial for maintaining long-lasting UVA protection in sunscreen formulations.

Photostabilization of Avobenzone by TBT

G cluster_without_TBT Without TBT cluster_with_TBT With TBT Avo Avobenzone Deg Degradation Products Avo->Deg Photo-instability UV UV Radiation UV->Avo Avo_s Avobenzone TBT TBT Avo_s->TBT Energy Transfer Stable Stable Avobenzone TBT->Stable UV_s UV Radiation UV_s->Avo_s

Caption: TBT stabilizes Avobenzone by quenching its excited state.

Spectral Synergy and SPF Boosting

TBT's strong absorbance in the UVB and UVA2 regions complements the spectral profiles of many other UV filters.[1][3] For instance, when combined with filters that are more effective in the UVA1 range, such as Avobenzone or Zinc Oxide, TBT fills a critical gap in the UVA2 region that is often missed.[1][3] This spectral complementation leads to a more uniform and higher level of protection across the entire UV spectrum, resulting in a significant boost in the overall SPF and UVA-PF of the formulation. One study notes that TBT can contribute approximately 2 SPF units and 1 UVA-PF unit for every 1% used in a formulation, a testament to its high efficacy.[4][12]

The Role of Light Scattering

As a particulate filter, TBT's ability to scatter UV radiation, particularly in the UVA1 range where it does not absorb, is a significant contributor to its synergistic effects.[3] This scattering mechanism effectively increases the path length of UV photons through the sunscreen film, thereby increasing the probability of their absorption by other UV filters in the formulation. This is particularly beneficial when TBT is combined with highly absorbent but less photostable filters, as it reduces the direct UV load on those filters while still contributing to overall protection.

Conclusion and Future Perspectives

The experimental data and mechanistic understanding presented in this guide unequivocally demonstrate the significant synergistic effects of this compound when formulated with other sunscreen agents. Its ability to dramatically boost SPF, ensure broad-spectrum protection by maintaining the required UVA-PF/SPF ratio, and photostabilize critical UVA filters like Avobenzone makes it an invaluable tool for formulators.

The unique dual mechanism of absorption and scattering, a consequence of its particulate nature, sets TBT apart from traditional soluble organic filters and inorganic particulate filters, allowing for the creation of highly effective and cosmetically elegant sunscreen products. As the demand for high-performance, photostable, and broad-spectrum sun protection continues to grow, the strategic incorporation of this compound in synergistic combinations will be a key driver of innovation in the sun care market. Further research into quantifying the synergistic effects with an even broader range of UV filters will continue to refine our understanding and unlock the full potential of this next-generation sunscreen agent.

References

A Comparative Guide to the Synthesis of Tris-Biphenyl Triazine: A Cross-Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic materials and cosmetic science, 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, commonly known as Tris-Biphenyl Triazine, has emerged as a molecule of significant interest. Its robust photostability and broad-spectrum UV-filtering properties make it a sought-after component in sunscreen formulations and a valuable building block in materials science.[1][2][3] The synthesis of this C₃-symmetric molecule, however, can be approached through several distinct protocols, each with its own set of advantages and challenges.

This guide provides a comprehensive cross-protocol comparison of the most prevalent synthetic routes to this compound. As a senior application scientist, the aim is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in established chemical principles. This document is designed to empower researchers to select and optimize a synthetic strategy that aligns with their specific laboratory capabilities, desired scale, and purity requirements.

Core Synthetic Strategies: An Overview

The construction of the tris-substituted 1,3,5-triazine core is central to the synthesis of this compound. The primary retrosynthetic disconnections lead to three main synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr) via Cyanuric Chloride: This is perhaps the most traditional and widely employed method, utilizing the stepwise substitution of chlorine atoms on a cyanuric chloride core with a biphenyl nucleophile.[1][4][5]

  • Friedel-Crafts Arylation: This classic electrophilic aromatic substitution approach involves the reaction of an activated triazine core with biphenyl in the presence of a Lewis acid catalyst.[6][7][8]

  • Cyclotrimerization of Biphenyl Nitriles: This method builds the triazine ring from the ground up through the catalyzed cyclization of three equivalents of a biphenyl nitrile precursor.[9][10][11][12]

The following sections will dissect each of these protocols, providing detailed experimental procedures, mechanistic insights, and a comparative analysis of their performance based on available data.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Cyanuric Chloride

This protocol is predicated on the high reactivity of the chlorine atoms on the cyanuric chloride ring towards nucleophilic attack. The electron-withdrawing nature of the triazine ring facilitates this substitution. The reaction is typically carried out in a stepwise manner, with each successive substitution requiring progressively harsher conditions due to the deactivating effect of the introduced biphenyl groups.[5]

Experimental Protocol

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 4-Phenylphenol or a suitable biphenyl derivative

  • A suitable base (e.g., Sodium Carbonate, Potassium Carbonate, or a non-nucleophilic organic base like Diisopropylethylamine)[13]

  • An appropriate solvent (e.g., Acetone, Dichloromethane, Toluene)[1][13]

  • Crushed ice and distilled water for workup

Procedure:

  • Monosubstitution: Dissolve cyanuric chloride and one equivalent of the biphenyl nucleophile in separate flasks containing the chosen solvent and cool to 0°C.[13]

  • In a reaction vessel, add the base to the cyanuric chloride solution while stirring vigorously at 0°C.[13]

  • Slowly add the cold solution of the biphenyl nucleophile dropwise to the cyanuric chloride mixture. Maintaining the temperature at 0°C is crucial to prevent di- and tri-substitution.[13]

  • Stir the reaction for several hours at 0°C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Di- and Tri-substitution: To achieve complete substitution, the temperature is incrementally raised. Di-substitution typically occurs at room temperature to around 40°C, while the final substitution to yield this compound often requires heating to temperatures above 120°C.[5]

  • Workup and Purification: Upon completion, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.[13] Purification is typically achieved by recrystallization from a suitable solvent such as ethanol, n-butanol, or toluene, or by column chromatography to achieve purity levels exceeding 95%.[1]

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The nucleophilic biphenyl derivative attacks the electron-deficient carbon of the triazine ring, forming a Meisenheimer-like intermediate. The departure of the chloride leaving group restores the aromaticity of the triazine ring. The stepwise nature of the substitution is a key feature of this method, allowing for the synthesis of unsymmetrical triazines if desired.

Protocol 2: Friedel-Crafts Arylation

The Friedel-Crafts approach offers an alternative route that avoids the use of a pre-functionalized biphenyl nucleophile. In this case, biphenyl itself is reacted directly with cyanuric chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7][8]

Experimental Protocol

Materials:

  • Cyanuric chloride

  • Biphenyl

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[6][8]

  • An inert solvent (e.g., Dichloromethane, Nitrobenzene)[14]

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend the Lewis acid catalyst in the chosen solvent.

  • Add cyanuric chloride to the suspension and stir.

  • Add biphenyl to the reaction mixture.

  • The reaction temperature is critical and can range from 0°C to elevated temperatures (e.g., 80-120°C) depending on the reactivity of the substrates and the desired degree of substitution.[8]

  • The reaction is monitored by TLC or HPLC.

  • Workup and Purification: The reaction is quenched by carefully pouring the mixture into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Mechanistic Rationale

The Lewis acid catalyst activates the cyanuric chloride by coordinating to a nitrogen atom, making the triazine ring more electrophilic. Biphenyl then acts as the nucleophile in an electrophilic aromatic substitution reaction, attacking a carbon atom of the triazine ring. A subsequent deprotonation restores the aromaticity of the biphenyl ring. This process is repeated for all three chlorine atoms.

Protocol 3: Cyclotrimerization of Biphenyl Nitriles

This "bottom-up" approach constructs the triazine ring from three molecules of a biphenyl nitrile precursor. This method is atom-economical and can be advantageous if the corresponding nitrile is readily available. The reaction is typically catalyzed by strong acids, Lewis acids, or under high-temperature and pressure conditions.[9][10][11]

Experimental Protocol

Materials:

  • 4-Biphenylcarbonitrile

  • A suitable catalyst (e.g., Trifluoromethanesulfonic acid, Yttrium salts, or under solvent-free high-temperature conditions)[11][15]

  • An appropriate solvent if not performed neat (e.g., Toluene)

Procedure:

  • Combine 4-biphenylcarbonitrile and the catalyst in a reaction vessel.

  • If a solvent is used, the mixture is heated to reflux for an extended period (e.g., 24 hours).[9]

  • For solvent-free conditions, the mixture is heated to high temperatures (e.g., 200°C).[11] Microwave irradiation can also be employed to reduce reaction times.[11]

  • The reaction progress is monitored by TLC or HPLC.

  • Workup and Purification: After cooling, the reaction mixture is treated with a suitable workup procedure to remove the catalyst. The crude product is then purified by recrystallization from a solvent like hot toluene to yield the desired 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine.[9]

Mechanistic Rationale

The cyclotrimerization is believed to proceed through the initial activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by another nitrile molecule. This process continues, leading to the formation of a linear trimer which then undergoes intramolecular cyclization to form the stable 1,3,5-triazine ring.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: SNAr with Cyanuric ChlorideProtocol 2: Friedel-Crafts ArylationProtocol 3: Cyclotrimerization of Biphenyl Nitriles
Starting Materials Cyanuric chloride, 4-substituted biphenylCyanuric chloride, Biphenyl4-Biphenylcarbonitrile
Key Reagents Base (e.g., K₂CO₃)Lewis Acid (e.g., AlCl₃)Acid or Metal Catalyst, or High Temperature
Reaction Conditions Stepwise temperature increase (0°C to >120°C)[5][13]Moderate to high temperatures (e.g., 80-120°C)[8]Harsh conditions (high temp, long reaction times) or microwave[11][15]
Reported Yields Generally good to high, can be optimized at each step. A related synthesis of a tris(dihydroxyphenyl)triazine reported yields of up to 89.88%.[14]Variable, can be affected by side reactions. A Grignard variation has shown yields up to 85.5%.[1]Moderate to good, but can be low for sterically hindered nitriles.[11][15]
Purity & Purification Good, purification by recrystallization or chromatography is standard.[1]Can be lower due to potential for polysubstitution and side reactions; requires careful purification.Generally good, with recrystallization being an effective purification method.[9]
Advantages Well-established, versatile for unsymmetrical derivatives, controllable.Uses readily available biphenyl, direct C-C bond formation.Atom-economical, builds the core ring structure.
Disadvantages Requires pre-functionalized biphenyl, stepwise process can be lengthy.Harsh Lewis acids, potential for side reactions, moisture sensitive.Requires specific nitrile precursor, often harsh reaction conditions.

Experimental Workflows and Logical Relationships

To visualize the overarching synthetic logic, the following diagrams illustrate the core transformations.

Synthesis_Workflow cluster_snar Protocol 1: S_NAr cluster_fc Protocol 2: Friedel-Crafts cluster_cyclo Protocol 3: Cyclotrimerization CC Cyanuric Chloride TBT_1 This compound CC->TBT_1 Stepwise Substitution Biph_Nu Biphenyl Nucleophile Biph_Nu->TBT_1 Base Base Base->TBT_1 CC2 Cyanuric Chloride TBT_2 This compound CC2->TBT_2 Arylation Biph Biphenyl Biph->TBT_2 LA Lewis Acid LA->TBT_2 Biph_CN Biphenyl Nitrile (3 eq.) TBT_3 This compound Biph_CN->TBT_3 Cyclization Cat Catalyst / Heat Cat->TBT_3

Caption: Overview of the three main synthetic pathways to this compound.

SNAr_Mechanism Triazine_Cl Triazine-Cl Intermediate [Meisenheimer Intermediate]⁻ Triazine_Cl->Intermediate + Nucleophile Nu Biphenyl-Nu⁻ Nu->Intermediate Product Triazine-Biphenyl Intermediate->Product - Cl⁻ Cl_minus Cl⁻ Intermediate->Cl_minus

Caption: Simplified mechanism for the SNAr reaction on the triazine core.

Safety and Handling Considerations

The synthesis of this compound involves the use of potentially hazardous chemicals. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

  • Cyanuric Chloride: Is a fuming solid and should be handled in a well-ventilated fume hood. It is corrosive and can cause severe skin and eye irritation.[13][16]

  • Lewis Acids (e.g., AlCl₃): Are water-reactive and should be handled under anhydrous conditions. They can cause severe burns.

  • Solvents: Many of the solvents used are flammable and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[16][17][18]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[16][19]

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes, each with its own set of operational parameters and outcomes. The choice of protocol will ultimately depend on the specific needs and resources of the research team.

  • The SNAr reaction with cyanuric chloride offers a high degree of control and is well-suited for both symmetrical and unsymmetrical product synthesis, making it a versatile and reliable choice.

  • The Friedel-Crafts arylation provides a more direct route from simple, unfunctionalized starting materials, which can be advantageous in terms of starting material cost and availability.

  • The cyclotrimerization of biphenyl nitriles is an elegant and atom-economical approach, particularly if the nitrile precursor is readily accessible.

By understanding the underlying chemical principles and carefully considering the comparative data presented, researchers can make an informed decision to select the most appropriate synthetic protocol for their specific application, paving the way for further innovation in the fields of materials science and personal care.

References

A Comparative Analysis of the Cost-Effectiveness of Different Tris-Biphenyl Triazine Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key UV Absorber and Organic Intermediate

Tris-biphenyl triazine, specifically 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a high-performance organic compound with significant applications as a UV absorber in sunscreens and as a building block in materials science.[1][2][3] Its molecular structure, featuring a central triazine core symmetrically substituted with three biphenyl groups, imparts exceptional photostability and broad-spectrum UV absorption capabilities.[1][2] The selection of a synthetic route for this molecule is a critical decision in research and development, directly impacting production costs, scalability, and environmental footprint. This guide provides a comparative analysis of the most relevant synthesis routes to this compound, offering insights into their cost-effectiveness based on experimental data and established chemical principles.

The Industry Standard: Condensation of Cyanuric Chloride with Biphenyl Derivatives

The most prevalent and industrially established method for synthesizing this compound involves the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride with a suitable biphenyl nucleophile.[4][5] This approach is favored for its reliability and scalability.

Reaction Principle

The synthesis typically proceeds via a Friedel-Crafts-type reaction or a nucleophilic substitution using a biphenyl Grignard reagent or a biphenyl amine. The stepwise substitution of the three chlorine atoms on the triazine ring allows for a controlled assembly of the final product.

Key Experimental Considerations

The reaction conditions can be tuned to optimize yield and purity. The choice of Lewis acid catalyst, solvent, and temperature plays a crucial role. For instance, aluminum chloride is a commonly used Lewis acid, and the reaction can be performed neat using an excess of the biphenyl substrate as the solvent at temperatures ranging from 0°C to 170°C.[6]

Alternative Synthetic Strategies: Exploring Cyclotrimerization and Cross-Coupling Reactions

While the condensation route is well-established, alternative synthetic strategies offer potential advantages in terms of atom economy, milder reaction conditions, and access to a broader range of derivatives.

Nitrile Cyclotrimerization

The [2+2+2] cyclotrimerization of 4-cyanobiphenyl offers a direct and atom-economical route to the this compound core. This method, however, often requires harsh reaction conditions, including high temperatures and pressures, and can result in moderate yields.[7]

Recent advancements have focused on the use of catalysts, such as yttrium salts or silica-supported Lewis acids, to facilitate the reaction under milder conditions.[7] Microwave-assisted synthesis has also shown promise in significantly reducing reaction times from hours to minutes and improving yields.[7][8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for constructing the carbon-carbon bonds between the triazine core and the biphenyl substituents. This approach typically involves the reaction of a tri-halogenated triazine (like cyanuric chloride) with a biphenylboronic acid derivative in the presence of a palladium catalyst and a base.[9][10]

This method offers high functional group tolerance and generally proceeds under milder conditions than cyclotrimerization. However, the cost and potential toxicity of the palladium catalyst, as well as the need for sometimes complex ligands, are important considerations for large-scale production.

Comparative Cost-Effectiveness Analysis

The cost-effectiveness of each synthetic route is a multifactorial equation that includes the price of starting materials, reagents, and catalysts, as well as process-related costs such as reaction time, energy consumption, and purification.

Starting Material and Reagent Costs
Component Condensation Route Nitrile Cyclotrimerization Suzuki Coupling
Triazine Source Cyanuric Chloride-Cyanuric Chloride
Biphenyl Source Biphenyl4-Cyanobiphenyl4-Biphenylboronic acid
Catalyst Lewis Acids (e.g., AlCl₃)Transition Metal Complexes (e.g., TiCl₄/Mg)Palladium Catalysts (e.g., Pd(PPh₃)₄)

Note: Prices are subject to market fluctuations. This table is for comparative purposes.

The cost of cyanuric chloride is generally low, making the condensation route economically attractive from a starting material perspective. 4-Cyanobiphenyl, the precursor for cyclotrimerization, and 4-biphenylboronic acid for Suzuki coupling, are typically more expensive. Palladium catalysts, in particular, can contribute significantly to the overall cost of the Suzuki coupling route, although ongoing research focuses on developing more cost-effective and recyclable catalyst systems.

Process Efficiency and Yield
Parameter Condensation Route Nitrile Cyclotrimerization Suzuki Coupling
Typical Yield HighModerate to HighHigh
Reaction Time HoursHours (conventional), Minutes (microwave)Hours
Energy Consumption Moderate to High (conventional heating)High (conventional), Low (microwave)Moderate

The condensation route generally provides high yields, contributing to its cost-effectiveness. While conventional nitrile cyclotrimerization can have variable yields, microwave-assisted methods have demonstrated the potential for high efficiency and significantly reduced reaction times.[7] Suzuki coupling also typically offers high yields.

Purification and Waste Management

The purification of this compound often involves recrystallization or column chromatography. The choice of method and its associated costs depend on the purity of the crude product obtained from each route. The atom economy of the nitrile cyclotrimerization is theoretically the highest, potentially leading to less waste. The Suzuki coupling, while efficient, generates stoichiometric amounts of boronic acid waste.

Experimental Protocols

General Procedure for Microwave-Assisted Nitrile Cyclotrimerization

This is a representative protocol and may require optimization for specific substrates and equipment.

  • In a microwave-safe reaction vial, combine 4-cyanobiphenyl (1.0 eq), a catalytic amount of a suitable Lewis acid (e.g., Y(OTf)₃, 2 mol%), and a high-boiling solvent (e.g., 1,2-dichlorobenzene).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200-250 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent and purify the product by recrystallization or column chromatography.

dot graph "Microwave_Assisted_Nitrile_Cyclotrimerization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} caption { label = "Workflow for Microwave-Assisted Nitrile Cyclotrimerization."; fontsize = 10; } enddot

General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization.

  • To a reaction flask, add cyanuric chloride (1.0 eq), 4-biphenylboronic acid (3.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 3.5 eq).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by recrystallization or column chromatography.

dot graph "Suzuki_Miyaura_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

} caption { label = "Workflow for Suzuki-Miyaura Coupling Synthesis."; fontsize = 10; } enddot

Safety, Scalability, and Green Chemistry Considerations

Safety: All synthetic routes involve hazardous chemicals and should be performed with appropriate personal protective equipment in a well-ventilated fume hood. Friedel-Crafts reactions can be highly exothermic, and the use of cyanuric chloride requires caution due to its reactivity. Palladium catalysts can be pyrophoric.

Scalability: The condensation of cyanuric chloride is a proven scalable industrial process. The scalability of nitrile cyclotrimerization, especially under high pressure and temperature, may present challenges. Suzuki coupling reactions are widely used in the pharmaceutical industry and are generally scalable, though catalyst cost and removal can be significant factors at a large scale.

Green Chemistry: Microwave-assisted nitrile cyclotrimerization aligns well with the principles of green chemistry by reducing reaction times and energy consumption.[7] The development of heterogeneous, recyclable catalysts for Suzuki coupling is an active area of research aimed at improving the environmental footprint of this method.

Conclusion: Selecting the Optimal Route

The choice of the most cost-effective synthesis route for this compound depends on the specific requirements of the application, including the desired scale of production, purity specifications, and available resources.

  • For large-scale, cost-driven production , the traditional condensation of cyanuric chloride with biphenyl derivatives remains the industry standard due to its proven scalability and the low cost of starting materials.

  • For laboratory-scale synthesis and rapid exploration of derivatives , microwave-assisted nitrile cyclotrimerization offers a compelling alternative with its high efficiency and short reaction times.

  • For applications requiring high purity and functional group tolerance , the Suzuki-Miyaura coupling is a powerful method, provided that the cost and removal of the palladium catalyst can be managed effectively.

Ultimately, a thorough process optimization and cost analysis for each specific case will be necessary to make an informed decision. The continuous development of more efficient catalysts and greener reaction conditions will undoubtedly further influence the economic landscape of this compound synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tris-biphenyl triazine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in cutting-edge drug development and scientific discovery, excellence extends beyond the benchtop; it encompasses a profound commitment to safety and environmental stewardship. Tris-biphenyl triazine, a valuable UV filter in many formulations, demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of your personnel and the integrity of our environment.

Core Principles: Understanding the 'Why' Behind the Waste Stream

This compound (CAS No. 31274-51-8) is a stable organic solid. While not classified as hazardous for transport, its primary environmental concern is its potential for long-lasting harmful effects on aquatic life[1][2]. Therefore, the core principle of its disposal is preventing its entry into drains, waterways, and the soil [1]. The mandated disposal route is through an approved waste disposal plant, a directive consistently stipulated in its Safety Data Sheets (SDS)[1][3].

Our disposal strategy is thus one of containment, clear identification, and transfer to licensed professionals. This is not merely a procedural checkbox; it is a self-validating system to ensure regulatory compliance and corporate responsibility.

Key Chemical and Physical Properties for Disposal Consideration:
PropertyValue/InformationDisposal Implication
Physical State Solid[1]Requires containment to prevent dust generation.
Solubility Insoluble in water (<0.03 µg/L at 21°C)Do not dispose of via the aqueous waste stream.
Chemical Stability Stable under recommended temperatures and pressures[1]No special stabilization is required before disposal under normal lab conditions.
Incompatible Materials Strong oxidizing agents[1]Waste must be segregated from strong oxidizers.
Hazardous Decomposition Carbon oxides, Nitrogen oxides (under fire conditions)[1]Standard for most organic compounds; incineration must be done in a controlled, high-temperature environment by a licensed facility.
Environmental Hazard H413: May cause long lasting harmful effects to aquatic life[1][2][3]The primary driver for professional hazardous waste disposal. Avoid environmental release at all costs.

Operational Workflow: From Bench to Manifest

The following diagram outlines the decision-making and operational flow for the proper segregation and disposal of this compound waste.

TrisBiphenylTriazineDisposal cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Storage & Professional Disposal Generate Waste Generated (Solid, Solution, or Contaminated PPE) Classify Classify as 'Non-Halogenated Organic Waste' Generate->Classify SelectContainer Select Designated Non-Halogenated Waste Container AddWaste Transfer Waste to Container SelectContainer->AddWaste Seal Securely Seal Container AddWaste->Seal Label Label Container with: - 'this compound' - Hazard Warnings (Aquatic) - Date & Lab Info Log Log Waste in Laboratory Waste Manifest Label->Log Store Store in Designated Satellite Accumulation Area (SAA) Pickup Arrange Pickup by Licensed Waste Disposal Service Store->Pickup

Caption: Workflow for this compound waste management.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for laboratory personnel to safely handle and prepare this compound waste for final disposal.

Part A: Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. While the compound is not a primary skin or eye irritant in single-exposure scenarios, good laboratory practice dictates robust protection[4].

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles[4].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact[4].

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing[4].

  • Ventilation: Handle all waste transfers within a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation[1][5].

Part B: Waste Segregation and Collection

The cardinal rule of chemical disposal is proper segregation at the source. This compound is a non-halogenated organic compound .

  • Identify the Waste Stream:

    • Solid Waste: Unused or expired this compound powder.

    • Contaminated Labware: Items grossly contaminated with the solid chemical, such as weigh boats, contaminated gloves, or wipes used for cleaning spills.

    • Solution Waste: Solutions containing dissolved this compound. Note: As it is insoluble in water, this will typically be in an organic solvent.

  • Select the Appropriate Waste Container:

    • Use a dedicated, leak-proof container clearly labeled for "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste," as appropriate.

    • The container must have a secure, screw-top cap to prevent spills and fugitive emissions.

  • Waste Transfer:

    • For Solids: Carefully sweep or vacuum up the material and place it into the solid waste container. Avoid any action that creates dust[4].

    • For Contaminated Materials: Place items like weigh paper, pipette tips, and contaminated wipes directly into the solid waste container.

    • For Solutions: Pour the solution waste into the designated non-halogenated liquid waste container using a funnel.

Part C: Labeling and Storage

Accurate labeling is critical for the safety of waste handlers and for regulatory compliance.

  • Container Labeling:

    • Clearly write the full chemical name: "this compound" and its CAS Number: 31274-51-8 .

    • List all components in the container, including any solvents in liquid waste.

    • Attach the appropriate hazard warning pictogram for "Hazardous to the Aquatic Environment."

    • Include the date of accumulation and the name of the principal investigator or laboratory.

  • Temporary Storage:

    • Store the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA).

    • Ensure the container is kept within secondary containment to mitigate any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents[1].

Part D: Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[1].

  • Engage a Professional Service: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service[4].

  • Documentation: Complete all necessary waste manifest paperwork provided by the disposal service. This creates a legal record of the waste's journey from your lab to the final treatment facility.

  • Decontamination of Empty Containers: Dispose of the original, now-empty product container as unused product within the same hazardous waste stream[4]. Do not attempt to wash and reuse the container, as this can lead to environmental release.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is vital.

  • Ensure Area is Ventilated: If not already in a fume hood, ensure adequate ventilation.

  • Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential sources of ignition[1].

  • Contain the Spill: Prevent further spread of the solid material.

  • Clean-Up:

    • For small spills, carefully sweep up the solid, avoiding dust generation.

    • For larger spills, use an inert absorbent material, then sweep or vacuum the contained material.

    • Place all contaminated cleaning materials and soil into a designated hazardous waste container for disposal, following the protocol outlined above[1][4].

  • Report: Report the spill to your institution's EHS department.

By adhering to this comprehensive disposal protocol, you not only ensure compliance with safety regulations but also uphold the highest standards of scientific responsibility.

References

Navigating the Handling of Tris-biphenyl triazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Tris-biphenyl triazine, a valuable ultraviolet (UV) filter utilized in various applications including sunscreens and industrial coatings, requires meticulous handling to ensure both personal safety and environmental responsibility.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding and operational excellence for the handling and disposal of this compound.

Understanding the Compound: Why Specific PPE is Crucial

This compound (CAS No. 31274-51-8) is a solid organic compound with low water solubility.[4] While it is not classified for acute toxicity, it is known to cause skin and eye irritation upon contact.[5][6] Furthermore, it is classified as hazardous to the aquatic environment with long-lasting effects.[5][7] Therefore, the primary objectives of a robust personal protective equipment (PPE) protocol are to prevent dermal and ocular exposure and to contain the material to prevent its release into the environment.

The necessity for a comprehensive PPE strategy stems from the potential for both immediate and long-term hazards. Skin contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[5] Eye contact may result in redness, pain, or more severe damage.[5] Inhalation of dust particles, particularly in a non-ventilated area, can cause respiratory irritation.[6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and specific recommendations based on the nature of the handling procedure.

PPE ComponentStandard Handling (Weighing, preparing solutions)Spill Cleanup & High-Concentration Handling
Hand Protection Nitrile or butyl rubber gloves. Inspect for tears before use.[8]Double-gloving with nitrile or butyl rubber gloves.
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[9]Chemical safety goggles and a face shield.
Body Protection Laboratory coat.Chemical-resistant coveralls or a P.V.C. apron over a lab coat.[8]
Respiratory Protection Generally not required in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[10][11]A full-face respirator with particulate filters is necessary if exposure limits are exceeded or if irritation is experienced.[9]

Procedural Guidance: Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/ Coveralls Don2 2. Respiratory Protection (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (Single or Double) Don3->Don4 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Lab Coat/ Coveralls Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Engineering Controls: The First Line of Defense

While PPE is crucial, it should be considered the last line of defense. Engineering controls are designed to minimize exposure at the source.

  • Ventilation: Always handle this compound in a well-ventilated area.[9] A fume hood is recommended, especially when handling powders or creating solutions.

  • Containment: Use a chemical fume hood or a glove box for procedures that may generate dust.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[5]

Disposal Plan: Environmental Stewardship

Proper disposal of this compound and associated waste is a critical component of responsible chemical handling, given its potential for long-lasting harmful effects on aquatic life.[7]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_containment Waste Containment cluster_waste_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, wipes, etc.) Solid_Container Labeled, sealed plastic bag within a rigid container. Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Rinsate, solutions) Liquid_Container Labeled, sealed, and chemically compatible waste container. Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, broken glass) Sharps_Container Labeled, puncture-resistant sharps container. Sharps_Waste->Sharps_Container Disposal_Service Arrange for pickup by a licensed professional waste disposal service. Solid_Container->Disposal_Service Liquid_Container->Disposal_Service Sharps_Container->Disposal_Service

Caption: Workflow for the segregation and disposal of this compound waste.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: Place contaminated solid waste, such as gloves, absorbent pads, and weighing papers, into a clearly labeled, sealed plastic bag and then into a rigid, lidded container.[12]

  • Liquid Waste: Collect all liquid waste containing this compound, including rinsate from cleaning glassware, in a dedicated, labeled, and sealed waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste.[12] Deface the label on the empty container before disposal or recycling.[12]

  • Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][12]

By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring their own safety and minimizing the environmental impact of their vital work. This commitment to best practices is the foundation of scientific integrity and innovation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris-biphenyl triazine
Reactant of Route 2
Reactant of Route 2
Tris-biphenyl triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.